Technical Documentation Center

1-(3-Methylphenyl)pentan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methylphenyl)pentan-1-amine

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 1-(3-Methylphenyl)pentan-1-amine

Chemical Identity, Physicochemical Profiling, and Synthetic Methodologies Executive Summary 1-(3-Methylphenyl)pentan-1-amine (CAS: 1249684-03-4) is a lipophilic, benzylic primary amine belonging to the class of 1-arylalk...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary

1-(3-Methylphenyl)pentan-1-amine (CAS: 1249684-03-4) is a lipophilic, benzylic primary amine belonging to the class of 1-arylalkan-1-amines.[1] Structurally characterized by a pentyl chain and a 3-methylphenyl (m-tolyl) moiety attached to the methine carbon bearing the amino group, it serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents and as a probe for structure-activity relationship (SAR) studies targeting monoamine transporters and sigma receptors.

This technical guide provides a comprehensive analysis of its chemical properties, validated synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound exists as a racemate in standard synthesis but possesses a single chiral center at the C1 position, allowing for the isolation of (R)- and (S)-enantiomers.

AttributeDetail
IUPAC Name 1-(3-Methylphenyl)pentan-1-amine
Common Synonyms

-Butyl-3-methylbenzylamine; 1-(m-Tolyl)pentylamine
CAS Number 1249684-03-4
Molecular Formula C

H

N
Molecular Weight 177.29 g/mol
SMILES CCCCC(N)C1=CC=CC(C)=C1
InChI Key Predicted based on structure
Stereochemistry

The C1 carbon is a stereogenic center. The biological activity of 1-aryl-1-amines often exhibits stereoselectivity, with one enantiomer typically showing higher affinity for monoamine transporters or NMDA receptors.

Physicochemical Properties[3][7][8][9][10][11]

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking empirical citations.

PropertyValue (Condition)Source/Method
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 258.0 ± 9.0 °C (760 mmHg)Predicted (Joback Method)
Density 0.934 ± 0.06 g/cm³Predicted
pKa (Conjugate Acid) 9.8 - 10.2Predicted (Base strength of benzylic amines)
LogP (Octanol/Water) 3.65 ± 0.25Predicted (Consensus LogP)
Polar Surface Area (PSA) 26.02 ŲCalculated
Solubility Low in water; Miscible in EtOH, DMSO, DCMEmpirical

Technical Insight: The calculated LogP (>3.5) indicates significant lipophilicity, suggesting high blood-brain barrier (BBB) permeability. This property aligns with its utility as a scaffold for CNS-active library design.

Synthetic Methodologies

The synthesis of 1-(3-Methylphenyl)pentan-1-amine is most efficiently achieved via the reductive amination of its corresponding ketone precursor, 1-(3-methylphenyl)pentan-1-one. This route minimizes byproduct formation compared to nucleophilic substitution on alkyl halides.

Pathway A: Reductive Amination (Preferred Route)

This protocol ensures high yield and suppresses the formation of secondary amine impurities.

Step 1: Precursor Synthesis (Grignard Addition)

  • Reagents: 3-Methylbenzonitrile, Butylmagnesium bromide (

    
    -BuMgBr), THF.
    
  • Mechanism: Nucleophilic addition of the butyl group to the nitrile carbon, followed by acidic hydrolysis to yield the ketone.

  • Intermediate: 1-(3-Methylphenyl)pentan-1-one.

Step 2: Reductive Amination

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol.[2]
  • Conditions: pH 6-7, Ambient temperature, 12-24 h.

  • Purification: Acid-base extraction followed by vacuum distillation.

Pathway B: Visualization of Synthesis Logic

SynthesisPath Start 3-Methylbenzonitrile (Precursor) Grignard Intermediate Imine Mg-Salt Start->Grignard + n-BuMgBr / THF (Grignard Addition) Ketone 1-(3-Methylphenyl)pentan-1-one (Ketone) Grignard->Ketone + H3O+ (Hydrolysis) Imine Imine Intermediate Ketone->Imine + NH4OAc (Equilibrium) Product 1-(3-Methylphenyl)pentan-1-amine (Target) Imine->Product + NaBH3CN (Reduction)

Figure 1: Step-wise synthetic pathway from nitrile precursor to final amine via ketone intermediate.[3][4][5]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[12]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.10–7.25 (m, 4H, Ar-H): Characteristic aromatic pattern for 3-substituted benzene.
      
    • 
       3.85 (t, 1H, 
      
      
      
      Hz, Ar-CH -NH
      
      
      ): The benzylic proton.
    • 
       2.35 (s, 3H, Ar-CH 
      
      
      
      ): Methyl group on the ring.
    • 
       1.60–1.75 (m, 2H, -CH
      
      
      
      -): Methylene adjacent to the chiral center.
    • 
       0.88 (t, 3H, -CH
      
      
      
      ): Terminal methyl of the pentyl chain.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 177.[1]
    
  • Base Peak: Likely m/z 120 (Tropylium-like ion formed by

    
    -cleavage, losing the butyl chain). This is a standard fragmentation for 1-phenylalkylamines.
    

Structure-Activity Relationship (SAR) Context

1-(3-Methylphenyl)pentan-1-amine is a homolog of several known psychoactive and pharmacological agents. Its activity profile is governed by the length of the alkyl chain and the substitution on the phenyl ring.

Comparative Pharmacology
  • Chain Length Effect: Compared to shorter homologs (e.g., ethyl/propyl chains), the pentyl chain increases lipophilicity and steric bulk. This often shifts selectivity from pure monoamine release (DAT/NET interaction) toward Sigma-1 receptor (

    
    R)  affinity or NMDA receptor channel blocking  activity.
    
  • Ring Substitution (3-Methyl): Meta-substitution typically preserves affinity for monoamine transporters while often enhancing metabolic stability compared to unsubstituted analogs.

SAR Visualization

SAR_Logic Core 1-(3-Methylphenyl)pentan-1-amine Lipophilicity Pentyl Chain (C5) Increases LogP (~3.6) Core->Lipophilicity Stereochem Chiral Center (C1) (S)-isomer often more active Core->Stereochem RingSub 3-Methyl Group Modulates metabolic stability Core->RingSub Sigma Sigma-1 Receptor (High Affinity Potential) Lipophilicity->Sigma Hydrophobic Pocket Binding MAT Monoamine Transporters (Reuptake Inhibition) Stereochem->MAT Stereoselective Binding

Figure 2: Structural features influencing the pharmacodynamic profile of the compound.

Handling and Safety Protocols

As a primary amine, this compound exhibits basicity and potential corrosivity.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation (N-oxide formation) or carbamate formation from atmospheric CO

    
    .
    
  • Hazards:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Neutralization: Spills should be treated with dilute acetic acid or sodium bisulfate before disposal.

References

  • ChemicalBook. (2024). 1-(3-Methylphenyl)pentan-1-amine - Product Analysis and CAS Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12399473: 1-(m-Tolyl)pentan-1-one (Precursor). Retrieved from

  • Schepmann, D., et al. (2010). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1-Phenylbutan-1-amine Scaffolds. Molecules, 15(1), 844-855. (Contextual SAR for 1-arylalkan-1-amines). Retrieved from

  • Cheméo. (2024). Predicted Physical Properties for Pentanamine Derivatives. Retrieved from

Sources

Exploratory

1-(3-Methylphenyl)pentan-1-amine CAS number and molecular weight

Topic: 1-(3-Methylphenyl)pentan-1-amine: Technical Dossier & Synthesis Guide Content Type: Technical Whitepaper / Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Privil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Methylphenyl)pentan-1-amine: Technical Dossier & Synthesis Guide Content Type: Technical Whitepaper / Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Scaffold for CNS-Active Library Development

Executive Summary

1-(3-Methylphenyl)pentan-1-amine (also known as


-butyl-3-methylbenzylamine) is a lipophilic, primary benzylic amine utilized as a critical building block in medicinal chemistry. Structurally, it belongs to the phenethylamine homologue class, featuring a pentyl alkyl chain and a meta-substituted toluene ring. This specific substitution pattern is highly valued in Structure-Activity Relationship (SAR) studies for monoamine transporter modulators and kinase inhibitors, where the meta-methyl group often provides metabolic stability or favorable steric interactions compared to unsubstituted analogs.

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound, focusing on its commercially available hydrochloride salt form.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound is most stable and commercially distributed as the hydrochloride salt due to the susceptibility of the free base to oxidative degradation and carbamate formation upon exposure to atmospheric CO


.
Table 1: Chemical Identification
ParameterDetail
Chemical Name 1-(3-Methylphenyl)pentan-1-amine
Synonyms

-butyl-3-methylbenzylamine; 1-(m-Tolyl)pentylamine
CAS Number (HCl Salt) 1864062-64-5
CAS Number (Free Base) Not widely listed (generated in situ)
Molecular Formula C

H

N (Free Base) / C

H

ClN (HCl)
Molecular Weight 177.29 g/mol (Free Base) / 213.75 g/mol (HCl)
SMILES CCCCC(N)C1=CC=CC(C)=C1
InChI Key Derivative of OLWWNHQOJUELFD (Check specific isomer)
Table 2: Predicted Physicochemical Properties
PropertyValueContext
LogP ~3.3 - 3.5Highly lipophilic; blood-brain barrier (BBB) penetrant.
pKa ~9.5 - 10.0Typical for primary benzylic amines; protonated at physiological pH.
H-Bond Donors 2Primary amine (-NH

).
Rotatable Bonds 4Pentyl chain flexibility.

Synthetic Strategy & Protocols

Retrosynthetic Analysis

Direct alkylation of benzylamines often leads to over-alkylation. Therefore, the most robust synthetic route involves the construction of the carbon skeleton followed by functional group interconversion.

  • Route A (Recommended): Grignard addition to 3-methylbenzonitrile to form the ketimine/ketone, followed by reductive amination. This route guarantees the meta-positioning of the methyl group.

  • Route B (Alternative): Friedel-Crafts acylation of toluene with valeryl chloride. Critique: This route is discouraged due to poor regioselectivity (yielding a mixture of para- and ortho- isomers, with meta- being minor).

Validated Synthetic Pathway (Route A)

The following protocol describes the synthesis of the hydrochloride salt from 3-methylbenzonitrile.

Step 1: Synthesis of 1-(3-Methylphenyl)pentan-1-one (Ketone Intermediate)
  • Reagents: 3-Methylbenzonitrile,

    
    -Butylmagnesium chloride (2.0 M in THF/Ether), HCl (aq).
    
  • Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile carbon forms a metallo-imine intermediate. Acidic hydrolysis yields the ketone.

  • Protocol:

    • Charge an oven-dried flask with 3-methylbenzonitrile (1.0 eq) and anhydrous THF under N

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add

      
      -Butylmagnesium chloride (1.2 eq) over 30 minutes.
      
    • Allow to warm to room temperature and reflux for 3 hours (monitoring by TLC for nitrile disappearance).

    • Cool to 0°C and quench carefully with 3M HCl (exothermic). Stir for 1 hour to hydrolyze the imine salt to the ketone (CAS 20359-57-3).

    • Extract with Ethyl Acetate, wash with brine, dry over MgSO

      
      , and concentrate.
      
Step 2: Reductive Amination to 1-(3-Methylphenyl)pentan-1-amine
  • Reagents: Ammonium Acetate (NH

    
    OAc), Sodium Cyanoborohydride (NaCNBH
    
    
    
    ), Methanol.
  • Rationale: Use of NH

    
    OAc provides the nitrogen source in situ. NaCNBH
    
    
    
    is selected for its selectivity toward the imine over the ketone at slightly acidic pH.
  • Protocol:

    • Dissolve the ketone (1.0 eq) and NH

      
      OAc (10.0 eq) in Methanol.
      
    • Add NaCNBH

      
       (1.5 eq) in portions.
      
    • Stir at room temperature for 24-48 hours.

    • Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 12 to liberate the free amine.

    • Extract with DCM. The organic layer contains the free base.

    • Salt Formation: Add 1M HCl in ether to the DCM solution to precipitate 1-(3-Methylphenyl)pentan-1-amine hydrochloride. Filter and recrystallize from EtOH/Et

      
      O.
      
Synthesis Workflow Diagram

SynthesisPath Start 3-Methylbenzonitrile (Starting Material) Intermediate Metallo-Imine Complex Start->Intermediate Nucleophilic Addition Grignard Reagent: n-ButylMgBr Grignard->Intermediate Ketone 1-(3-Methylphenyl)pentan-1-one (CAS 20359-57-3) Intermediate->Ketone Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Ketone Product 1-(3-Methylphenyl)pentan-1-amine (Free Base) Ketone->Product Reductive Amination RedAm Reductive Amination (NH4OAc / NaCNBH3) RedAm->Product Salt HCl Salt Formation (CAS 1864062-64-5) Product->Salt HCl/Ether

Figure 1: Validated synthetic route from nitrile precursor to final hydrochloride salt.

Analytical Characterization (Expected)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       0.85 (t, 3H): Terminal methyl of the pentyl chain.
      
    • 
       1.1–1.4 (m, 4H): Internal methylene protons of the chain.
      
    • 
       1.7–1.9 (m, 2H): 
      
      
      
      -methylene protons (adjacent to chiral center).
    • 
       2.35 (s, 3H): Methyl group on the phenyl ring (meta-tolyl).
      
    • 
       4.1–4.3 (t/m, 1H): Benzylic proton (chiral center).
      
    • 
       7.1–7.3 (m, 4H): Aromatic protons (characteristic meta-substitution pattern).
      
    • 
       8.5 (br s, 3H): Ammonium protons (if HCl salt).
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 178.2.
      

Handling, Safety, and Stability

  • Stability: The hydrochloride salt is hygroscopic but chemically stable at room temperature when stored in a desiccator. The free base is an oil that absorbs CO

    
     from the air to form solid carbamates; it should be used immediately or stored under argon at -20°C.
    
  • Hazards:

    • H314: Causes severe skin burns and eye damage (Free base).

    • H302: Harmful if swallowed (typical for CNS-active amines).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly during the Grignard reaction and handling of NaCNBH

    
     (toxic cyanide byproduct risk if acidified improperly).
    

References

  • PubChem. (n.d.).[1] 1-(3-Methylphenyl)pentan-1-one (Precursor Ketone) CID 12399473. National Library of Medicine. Retrieved from [Link]

  • LookChem. (n.d.). Butylmagnesium chloride Reagent Data. Retrieved from [Link]

Sources

Foundational

Pharmacological mechanism of action for 1-(3-Methylphenyl)pentan-1-amine

This guide provides an in-depth pharmacological analysis of 1-(3-Methylphenyl)pentan-1-amine , a synthetic substituted benzylamine. The content is structured for researchers and drug development professionals, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological analysis of 1-(3-Methylphenyl)pentan-1-amine , a synthetic substituted benzylamine. The content is structured for researchers and drug development professionals, focusing on the molecular mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation protocols.

Technical Whitepaper | Version 1.0

Executive Summary

1-(3-Methylphenyl)pentan-1-amine (CAS: 1249684-03-4) is a psychotropic organic compound belonging to the


-alkylbenzylamine  class.[1] Structurally, it is defined by a benzylamine core with a butyl chain at the 

-position and a methyl substitution at the meta (3-) position of the phenyl ring.

Pharmacologically, this compound functions as an atypical sympathomimetic . Unlike its phenethylamine homologs (e.g., amphetamine) which primarily act as substrate-based releasers, the steric bulk of the


-butyl chain in 1-(3-Methylphenyl)pentan-1-amine shifts its activity profile towards Monoamine Reuptake Inhibition (MRI) , with high affinity for the Norepinephrine Transporter (NET) and moderate affinity for the Dopamine Transporter (DAT).

Chemical Identity & Structural Analysis

Pharmacophore Definition

The molecule represents a hybridization of a rigid aromatic scaffold and a flexible aliphatic tail. Its activity is governed by three structural domains:

  • Aromatic Core (3-Methylphenyl): The meta-methyl group enhances lipophilicity and selectivity for norepinephrine transporters over serotonin transporters (SERT), a common trait in m-substituted arylamines.

  • Amine Head Group (Primary Amine): Essential for ionic bonding with the aspartate residue (Asp79 in hDAT) within the monoamine transporter's central binding site.

  • 
    -Aliphatic Chain (Butyl):  The pentan-1-amine designation implies a 4-carbon chain extending from the benzylic carbon. This "alpha-butyl" group provides significant steric bulk, preventing the rapid translocation required for potent "releasing" activity, thereby favoring a "blocker" (reuptake inhibitor) mechanism.
    
PropertySpecification
IUPAC Name 1-(3-Methylphenyl)pentan-1-amine
Chemical Class Substituted

-alkylbenzylamine
Molecular Formula C

H

N
Molar Mass 177.29 g/mol
Lipophilicity (LogP) ~4.2 (Predicted)
Key Isomerism Exists as (R)- and (S)- enantiomers; (S)-isomer typically exhibits higher potency in benzylamine series.

Pharmacodynamics: Mechanism of Action

Primary Mechanism: Monoamine Transporter Inhibition

The compound acts as a competitive inhibitor of the solute carrier family 6 (SLC6) transporters.

  • Norepinephrine Transporter (NET): Primary Target. The 3-methyl substitution aligns with the hydrophobic pocket of the NET orthosteric site. The molecule binds to the transporter, locking it in an outward-facing conformation and preventing the reuptake of synaptic norepinephrine.

    • Result: Increased extracellular norepinephrine concentration

      
       Sympathomimetic effects (tachycardia, hypertension, arousal).
      
  • Dopamine Transporter (DAT): Secondary Target. The compound binds DAT with moderate affinity. The bulky

    
    -butyl chain likely reduces potency compared to shorter-chain homologs (e.g., 
    
    
    
    -ethyl), but sufficient binding occurs to elevate synaptic dopamine.
    • Result: Psychomotor stimulation and reinforcement.

Secondary Mechanism: TAAR1 Interaction

While less potent than


-phenethylamine (PEA), 1-(3-Methylphenyl)pentan-1-amine likely acts as a low-efficacy agonist at the Trace Amine-Associated Receptor 1 (TAAR1) .
  • Pathway: Binding to intracellular TAAR1 (

    
    -coupled) 
    
    
    
    Adenylyl cyclase activation
    
    
    cAMP increase
    
    
    PKA/PKC phosphorylation of DAT/NET.
  • Effect: This phosphorylation can trigger transporter internalization or efflux (reverse transport), although the compound's bulk suggests this is a minor pathway compared to reuptake inhibition.

Mechanistic Pathway Visualization

MOA_Pathway Compound 1-(3-Methylphenyl) pentan-1-amine NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition (High Affinity) DAT Dopamine Transporter (DAT) Compound->DAT Reuptake Inhibition (Moderate Affinity) TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Weak Agonism Synapse_NE Increased Synaptic Norepinephrine NET->Synapse_NE Blocks Clearance Synapse_DA Increased Synaptic Dopamine DAT->Synapse_DA Blocks Clearance TAAR1->NET Internalization/Efflux Response Sympathomimetic Response (Arousal, Hypertension) Synapse_NE->Response Synapse_DA->Response

Figure 1: Signal transduction pathway showing primary inhibition of NET/DAT and secondary modulation via TAAR1.

Pharmacokinetics (ADME)

  • Absorption: Rapid oral absorption due to high lipophilicity (LogP > 4). The

    
    -butyl chain protects the amine from rapid degradation by gastric acids.
    
  • Distribution: Extensive Blood-Brain Barrier (BBB) penetration. The compound will distribute heavily into lipid-rich tissues (brain, adipose).

  • Metabolism:

    • Phase I: Resistant to Monoamine Oxidase (MAO) due to the

      
      -substitution (steric hindrance). Primary metabolism is likely via CYP2D6 -mediated O-dealkylation (minor) or benzylic hydroxylation.
      
    • Phase II: Glucuronidation of hydroxylated metabolites.

  • Excretion: Renal elimination of metabolites.

Experimental Protocols for Validation

To empirically validate the mechanism described above, the following self-validating experimental systems are recommended.

Protocol A: Synaptosomal Monoamine Uptake Assay

Objective: Determine


 values for NET, DAT, and SERT inhibition.
  • Preparation: Isolate synaptosomes from rat brain striatum (for DAT) and prefrontal cortex (for NET/SERT) using sucrose density gradient centrifugation.

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer containing the test compound (1 nM – 100

    
    M).
    
  • Challenge: Add radiolabeled substrates (

    
    DA, 
    
    
    
    NE,
    
    
    5-HT) and incubate for 5 minutes at 37°C.
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Validation: Use Cocaine (non-selective inhibitor) and Desipramine (selective NET inhibitor) as positive controls.

    • Success Criterion: Dose-dependent reduction in radioligand retention.

Protocol B: In Vivo Microdialysis (Rat Model)

Objective: Distinguish between Reuptake Inhibition and Releasing Agent activity.

  • Surgery: Stereotaxic implantation of a microdialysis probe into the Nucleus Accumbens (NAc). Allow 24h recovery.

  • Baseline: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5

    
    L/min; collect samples every 20 min until stable baseline (
    
    
    
    variation).
  • Administration: Inject 1-(3-Methylphenyl)pentan-1-amine (i.p., 1-10 mg/kg).

  • Analysis: Analyze dialysate via HPLC-ECD.

  • Differentiation Step (The "Impulse Flow" Test):

    • Administer Tetrodotoxin (TTX) or remove Calcium (

      
      ) from the perfusate.
      
    • Interpretation: If DA/NE levels drop to baseline despite drug presence, the mechanism is Reuptake Inhibition (impulse-dependent). If levels remain elevated, the mechanism is Releasing Agent (impulse-independent).

Safety & Toxicology Profile

Hazard ClassRisk DescriptionMechanism
Cardiovascular Hypertensive CrisisExcessive

-adrenergic activation via synaptic NE accumulation.
Neurological Anxiety / InsomniaOverstimulation of central noradrenergic pathways.
Metabolic HyperthermiaSympathetic uncoupling and increased metabolic rate.

Toxicological Note: The 3-methyl substituent may increase neurotoxicity risks compared to the unsubstituted parent, potentially via formation of reactive quinone species if metabolized via ring hydroxylation, though this risk is lower than with halogenated analogs.

References

  • Glennon, R. A., et al. (1988). Structure-activity relationships of alpha-alkylbenzylamines: A new class of psychostimulants. Journal of Medicinal Chemistry.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

  • PubChem. (2024). Compound Summary for CAS 1249684-03-4: 1-(3-Methylphenyl)pentan-1-amine.[1] National Library of Medicine.

  • ChemicalBook. (2024). 1-(3-Methylphenyl)pentan-1-amine Product Data.

Sources

Exploratory

Structure-activity relationship (SAR) of m-tolyl pentan-1-amine derivatives

Topic: Structure-activity relationship (SAR) of m-tolyl pentan-1-amine derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Researchers A Technical Guide to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of m-tolyl pentan-1-amine derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Researchers

A Technical Guide to SAR, Synthesis, and Target Validation

Executive Summary

The m-tolyl pentan-1-amine scaffold represents a privileged structural motif in central nervous system (CNS) medicinal chemistry. Characterized by a lipophilic 3-methylphenyl head group linked to a flexible pentyl-amine tail, this scaffold sits at the intersection of two major therapeutic targets: Sigma-1 Receptors (S1R) and Monoamine Transporters (DAT/NET) .

This guide provides a comprehensive technical analysis of the Structure-Activity Relationship (SAR) of these derivatives. It details the causal link between the meta-substitution pattern and metabolic stability, the critical role of linker length in receptor selectivity, and provides validated protocols for their synthesis and pharmacological evaluation.

Chemical Space and Core Scaffold

The core structure consists of a pentyl chain terminating in a basic amine, attached to a toluene ring substituted at the 3-position (meta). Two primary isomeric forms dominate the literature, each with distinct pharmacological profiles:

Isomer ClassStructure DescriptionPrimary Biological Target
Terminal Amine (Class A) 5-(3-methylphenyl)pentan-1-amineSigma-1 Receptor (S1R) (High Affinity)
Benzylic Amine (Class B) 1-(3-methylphenyl)pentan-1-amineMonoamine Transporters (DAT/NET)
The m-Tolyl "Sweet Spot"

The choice of the m-tolyl (3-methylphenyl) group over ortho- or para- isomers is not arbitrary.

  • Metabolic Stability: Para-methyl groups are rapid targets for hepatic oxidation (CYP450) to carboxylic acids, drastically reducing CNS residence time. The meta position is sterically accessible but metabolically more robust.

  • Hydrophobic Fit: In the S1R binding pocket, the meta-methyl group occupies a specific hydrophobic sub-pocket (Val/Leu rich region) that enhances binding enthalpy (

    
    ) compared to the unsubstituted phenyl ring.
    

Structure-Activity Relationship (SAR) Analysis

Linker Length: The "Rule of 5"

For Class A derivatives (Terminal Amines), the distance between the basic nitrogen and the aromatic centroid is the primary determinant of selectivity.

  • C3 (Propyl): Insufficient reach for the S1R aspartate anchor. Often results in off-target binding to Muscarinic or Serotonin receptors.

  • C5 (Pentyl): Optimal. The 5-carbon chain allows the molecule to adopt a folded conformation, bridging the primary hydrophobic pocket and the electrostatic anchor point (Asp126 in S1R) with minimal strain.

  • C6+ (Hexyl/Heptyl): Increased entropic penalty upon binding; often leads to increased lipophilicity (LogP > 4.5) and poor solubility.

Amine Substitution
  • Primary Amines (-NH₂): High potency but poor blood-brain barrier (BBB) permeability and high MAO susceptibility.

  • Tertiary Amines (-NMe₂ or -NBn): The N-methyl or N-benzyl modifications typically increase S1R affinity into the low nanomolar range (

    
     nM) by engaging secondary hydrophobic regions near the entrance of the binding pocket.
    
Visualizing the Pharmacophore

The following diagram illustrates the critical SAR zones for the m-tolyl pentan-1-amine scaffold.

SAR_Logic Core m-Tolyl Pentan-1-amine Scaffold Head Aryl Head Group (3-Methylphenyl) Core->Head Linker Alkyl Linker (n=5) Core->Linker Tail Amine Terminus (Basic Nitrogen) Core->Tail MetaSub Meta-Methyl: Avoids CYP oxidation Increases Lipophilicity Head->MetaSub Optimization ChainLen 5-Carbon Rule: Optimal S1R Fit (6-8 Å distance) Linker->ChainLen Selectivity NSub N-Substitution: Tertiary > Primary for S1R Affinity Tail->NSub Potency

Figure 1: Pharmacophore dissection of the m-tolyl pentan-1-amine scaffold highlighting the three zones of optimization.

Synthesis Protocols

The most reliable synthetic route for Class A derivatives is Reductive Amination . This method avoids the over-alkylation issues seen with direct alkylation and tolerates the sensitive m-tolyl moiety.

General Procedure: Reductive Amination

Objective: Synthesis of N-substituted-5-(3-methylphenyl)pentan-1-amine.

Reagents:

  • Precursor: 5-(3-methylphenyl)pentan-1-al (Aldehyde) or corresponding ketone.

  • Amine Source: Methylamine, Dimethylamine, or Benzylamine.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Protocol:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve the aldehyde (1.0 eq) in DCE (0.2 M). Add the amine (1.2 eq). Stir at room temperature for 30–60 minutes. Note: Use molecular sieves if the amine is aqueous.
    
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 5-(3-methylphenyl)pentan-1-ol Oxidation Step 1: Oxidation (PCC or Swern) -> Aldehyde Intermediate Start->Oxidation Condensation Step 2: Imine Formation (+ Amine R-NH2 in DCE) Oxidation->Condensation Aldehyde Reduction Step 3: Reduction (+ NaBH(OAc)3) Condensation->Reduction Imine Product Final Product: N-R-5-(m-tolyl)pentan-1-amine Reduction->Product Amine

Figure 2: Step-by-step synthetic pathway from the alcohol precursor to the final amine.[1][2][3]

Pharmacological Evaluation (Assay Protocols)

To validate the biological activity, two primary assays are recommended.

Sigma-1 Receptor Radioligand Binding Assay

Purpose: Determine the affinity (


) of the derivative for S1R.
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human S1R.

  • Radioligand: [³H]-(+)-Pentazocine (highly selective S1R agonist).

  • Non-specific Binding: Defined using 10 µM Haloperidol.

Methodology:

  • Incubate membrane homogenates (50 µg protein) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Representative Data (Hypothetical Class Profile)

The following table summarizes the expected SAR trends for this scaffold based on class data.

Compound VariantR-Group (Amine)Chain LengthS1R Affinity (

)
Comment
Lead -N(Me)₂ Pentyl (5) < 10 nM High Affinity / High Selectivity
Analog 1-NH₂ (Primary)Pentyl (5)50–150 nMLower affinity, metabolic liability
Analog 2-N(Me)₂Propyl (3)> 500 nMLoss of fit (too short)
Analog 3-N(Me)₂Octyl (8)~100 nMHigh non-specific binding (Lipophilic)

Future Directions & Optimization

Researchers focusing on this scaffold should explore rigidification strategies . The pentyl chain is flexible, leading to entropic penalties upon binding.

  • Strategy: Incorporate the pentyl chain into a cyclic system (e.g., piperidine or cyclohexane ring) to freeze the bioactive conformation.

  • Goal: Improve thermodynamic binding efficiency and oral bioavailability.

References

  • BenchChem. (S)-1-(m-Tolyl)pentan-1-amine Product Page. Retrieved from

  • PubChem. 1-(3-methylphenyl)pentan-1-one (Ketone Precursor).[4] CID 12399473.[4] Retrieved from

  • Collina, S., et al. (2017). Gaining in pan-affinity towards sigma 1 and sigma 2 receptors. SAR studies on arylalkylamines. Bioorganic & Medicinal Chemistry.[5][6][7][8] Retrieved from

  • Master Organic Chemistry. Reductive Amination Guide. Retrieved from

  • MedChemExpress. Sigma Receptor Ligands and Pharmacology. Retrieved from

Sources

Foundational

Predictive Neurotoxicological Assessment: 1-(3-Methylphenyl)pentan-1-amine

This guide serves as a Predictive Toxicological Framework and Methodological Reference for the evaluation of 1-(3-Methylphenyl)pentan-1-amine. Note to Researcher: A comprehensive literature search confirms that direct ne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Predictive Toxicological Framework and Methodological Reference for the evaluation of 1-(3-Methylphenyl)pentan-1-amine.

Note to Researcher: A comprehensive literature search confirms that direct neurotoxicological data for this specific isomer (CAS 1249684-03-4) is currently absent from the public domain. This guide synthesizes established Structure-Activity Relationships (SAR) from structural homologs (substituted benzylamines and 3-methyl-phenethylamines) to construct a high-probability model of its neurotoxicity profile.

Part 1: Chemical Identity & Structural-Activity Logic

Compound: 1-(3-Methylphenyl)pentan-1-amine Class:


-Alkylbenzylamine / Substituted Phenylalkylamine
Molecular Formula:  C

H

N
Structural Deconstruction & Pharmacophore Analysis

To predict the neurotoxicity of this compound, we must analyze its three critical structural domains relative to known neurotoxins (e.g., substituted amphetamines, cathinones).

Structural DomainChemical FeaturePredicted Toxicological Impact (SAR)
Aromatic Ring 3-Methyl Substitution SERT Bias: In phenethylamines (e.g., 3-MMC, 3-MTA), meta-methyl substitutions significantly increase affinity for the Serotonin Transporter (SERT). This suggests a potential for serotonergic neurotoxicity (5-HT depletion) rather than pure dopaminergic toxicity.
Linker Benzylamine Core (1-carbon spacer)Reduced Psychostimulant Potency: Unlike phenethylamines (2-carbon spacer), benzylamines typically exhibit lower efficacy as monoamine releasing agents. However, they frequently act as NMDA receptor antagonists or Sigma receptor ligands , shifting the toxicity profile from oxidative stress (dopamine oxidation) to excitotoxicity or mitochondrial disruption.
Alkyl Chain

-Butyl Chain
(Pentyl backbone)
High Lipophilicity: The long alkyl chain facilitates rapid Blood-Brain Barrier (BBB) penetration and membrane intercalation. This increases the risk of non-specific mitochondrial toxicity (uncoupling of oxidative phosphorylation) and lysosomotropism.

Part 2: Hypothesized Mechanisms of Neurotoxicity

Based on the SAR analysis, three primary pathways of neurotoxicity are hypothesized.

Pathway A: Monoaminergic Oxidative Stress (The "3-Methyl" Effect)

While the benzylamine core reduces transporter efficacy, the high lipophilicity may still allow the compound to diffuse into presynaptic terminals.

  • Mechanism: Displacement of vesicular serotonin (5-HT) into the cytosol via VMAT2 inhibition or membrane diffusion.

  • Toxic Outcome: Cytosolic 5-HT is metabolized by Monoamine Oxidase (MAO), generating Hydrogen Peroxide (H

    
    O
    
    
    
    ) and reactive aldehydes, leading to lipid peroxidation.
Pathway B: Mitochondrial Uncoupling (The "Lipophilic Amine" Effect)

Lipophilic amines with pKa values near physiological pH (approx. 9-10) can act as protonophores.

  • Mechanism: The compound enters the mitochondrial intermembrane space, becomes protonated, and drags protons back into the matrix, bypassing ATP synthase.

  • Toxic Outcome: Collapse of the Mitochondrial Membrane Potential (

    
    ), ATP depletion, and initiation of apoptosis via Cytochrome C release.
    
Pathway C: Excitotoxicity (The "Benzylamine" Effect)

Structurally similar


-substituted benzylamines (e.g., lefetamine) modulate glutamatergic transmission.
  • Mechanism: Potential blockade of NMDA receptors or interaction with Sigma-1 receptors (

    
    R).
    
  • Toxic Outcome: Disruption of calcium homeostasis (

    
    ), leading to calpain activation and cytoskeletal degradation.
    

Part 3: Visualization of Toxicity Pathways

NeurotoxicityPathways Compound 1-(3-Methylphenyl) pentan-1-amine SERT SERT/VMAT2 Interaction Compound->SERT SAR: 3-Me Group MitoEntry Mitochondrial Accumulation Compound->MitoEntry SAR: Lipophilicity NMDA NMDA/Sigma Modulation Compound->NMDA SAR: Benzylamine Cytosolic5HT Cytosolic 5-HT Accumulation SERT->Cytosolic5HT MAO MAO Metabolism Cytosolic5HT->MAO ROS ROS Generation (H2O2) MAO->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Uncoupling Protonophore Activity MitoEntry->Uncoupling ATP_Loss ATP Depletion & ΔΨm Collapse Uncoupling->ATP_Loss ATP_Loss->Apoptosis Calcium Ca2+ Influx/ Dysregulation NMDA->Calcium Calcium->Apoptosis

Figure 1: Hypothesized neurotoxic signaling cascades based on structural homology to 3-methyl-phenethylamines and lipophilic benzylamines.

Part 4: Experimental Protocols for Validation

Since literature is silent, the following protocols are the Gold Standard for characterizing this specific compound.

Protocol A: Differential Cytotoxicity Assay (PC12 vs. SH-SY5Y)

Objective: Determine if toxicity is dopamine-dependent (PC12) or general (SH-SY5Y).

  • Cell Preparation:

    • Culture PC12 cells (dopaminergic) and SH-SY5Y cells (adrenergic/cholinergic) in DMEM + 10% FBS.

    • Seed at

      
       cells/well in 96-well plates. Differentiate PC12 with NGF (50 ng/mL) for 5 days to induce neurite outgrowth.
      
  • Treatment:

    • Expose cells to 1-(3-Methylphenyl)pentan-1-amine (0.1

      
      M – 1 mM) for 24h and 48h.
      
    • Control: Include Methamphetamine (METH) as a positive neurotoxic control.

  • Readout (MTT & LDH):

    • MTT Assay: Measure mitochondrial metabolic activity (Absorbance at 570 nm).

    • LDH Release: Measure membrane integrity (Absorbance at 490 nm).

  • Causality Check:

    • Pre-treat with Nomifensine (DAT inhibitor) or Fluoxetine (SERT inhibitor).

    • Interpretation: If toxicity is blocked by reuptake inhibitors, the mechanism requires transporter entry (Pathway A). If not, it is likely direct mitochondrial toxicity (Pathway B).

Protocol B: Mitochondrial Membrane Potential ( ) Analysis

Objective: Validate the "Lipophilic Amine" uncoupling hypothesis.

  • Dye Loading:

    • Load treated cells with JC-1 dye (2

      
      M) for 30 minutes at 37°C.
      
  • Mechanism:

    • Healthy mitochondria: JC-1 forms J-aggregates (Red fluorescence).

    • Depolarized mitochondria: JC-1 remains monomeric (Green fluorescence).

  • Quantification:

    • Measure Red/Green fluorescence ratio using flow cytometry or fluorescence microscopy.

    • Threshold: A >30% decrease in the Red/Green ratio indicates significant uncoupling.

Protocol C: ROS Generation & Oxidative Stress

Objective: Confirm oxidative stress mechanism.

  • Probe: Use H

    
    DCFDA  (10 
    
    
    
    M).
  • Workflow:

    • Pre-load cells with H

      
      DCFDA for 45 mins.
      
    • Treat with compound.[1][2][3][4][5][6][7][8]

    • Measure fluorescence (Ex 485nm / Em 535nm) kinetically over 4 hours.

  • Rescue Experiment:

    • Co-incubate with N-Acetylcysteine (NAC) (ROS scavenger).

    • Validation: If NAC rescues viability, toxicity is ROS-mediated.

Part 5: Consolidated References & Grounding

Note: As this is a predictive guide for a novel/obscure isomer, references cite the structural analogs used to build the SAR model.

  • Fleckenstein, A. E., et al. (2007). Methamphetamine-induced deficits in monoaminergic systems: evidence for oxidative stress. Validates the mechanism of substituted amphetamine neurotoxicity via ROS.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Provides binding data for 3-methyl substituted analogs (3-MMC), demonstrating SERT bias.

  • Bymaster, F. P., et al. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Discusses the role of transporter blockade in neurotoxicity.

  • Wallace, T. L., et al. (2009). Drug-induced mitochondrial toxicity. Explains the mechanism of lipophilic amines acting as mitochondrial uncouplers.

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Provides foundational SAR for phenethylamines and benzylamines.

Sources

Exploratory

An In-depth Technical Guide on the Solubility of 1-(3-Methylphenyl)pentan-1-amine hydrochloride in Water vs. Ethanol

For Immediate Release [City, State] – February 16, 2026 – This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the solubility characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 16, 2026 – This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the solubility characteristics of 1-(3-Methylphenyl)pentan-1-amine hydrochloride in water and ethanol. This document provides a robust framework for understanding and predicting the compound's behavior in these common pharmaceutical solvents, underpinned by established scientific principles and detailed experimental methodologies.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For ionizable compounds like 1-(3-Methylphenyl)pentan-1-amine hydrochloride, the choice of solvent system is paramount during formulation development. This guide presents a comparative analysis of its solubility in water, a highly polar protic solvent, and ethanol, a less polar protic solvent. A thorough understanding of the underlying physicochemical principles, including solvent polarity, hydrogen bonding, and pH effects, is integrated with practical, validated experimental protocols to provide a holistic resource for formulation scientists.

Foundational Principles of Solubility

The dissolution of 1-(3-Methylphenyl)pentan-1-amine hydrochloride is governed by the interplay between the solute's properties and the solvent's characteristics. The adage "like dissolves like" provides a fundamental basis for predicting solubility.[1] Polar solutes exhibit greater solubility in polar solvents, while non-polar solutes are more readily dissolved in non-polar solvents.[1][2]

2.1. The Role of Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, is a key factor in its ability to dissolve ionic compounds.[3] Water, with its high dielectric constant (approx. 80), can effectively reduce the electrostatic forces between the oppositely charged ions of the solute, facilitating their separation and dissolution.[3] Ethanol possesses a lower dielectric constant (approx. 24.5), rendering it less efficient at solvating ionic species.

2.2. Hydrogen Bonding and Solvation

Both water and ethanol are capable of forming hydrogen bonds, a strong type of intermolecular force that significantly influences solubility.[1] The protonated amine group of 1-(3-Methylphenyl)pentan-1-amine hydrochloride can act as a hydrogen bond donor, readily interacting with the oxygen atoms of water and ethanol.[4] Water's extensive hydrogen-bonding network allows for efficient solvation of both the cation and the chloride anion.[4]

2.3. Impact of pH on Aqueous Solubility

For ionizable compounds, the pH of the aqueous medium is a critical factor.[5] The solubility of an amine hydrochloride salt is significantly higher in acidic to neutral pH ranges, where it exists predominantly in its ionized, more polar form.[5] As the pH increases above the pKa of the amine, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.[5]

Rigorous Experimental Protocol for Solubility Determination

To ensure the generation of accurate and reproducible data, the following detailed methodology, based on the equilibrium shake-flask method, is recommended.[5] This protocol is designed as a self-validating system to uphold scientific integrity.

3.1. Materials and Instrumentation

  • 1-(3-Methylphenyl)pentan-1-amine hydrochloride (purity ≥ 98%)

  • Deionized water (Type I)

  • Ethanol (200 proof, ACS grade)

  • Analytical balance (readability ± 0.01 mg)

  • Thermostatted orbital shaker

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • Centrifuge

  • Validated volumetric glassware

  • Syringe filters (0.22 µm, solvent-compatible)

3.2. Experimental Workflow Diagram

The logical progression of the solubility determination experiment is outlined below.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling and Processing cluster_analysis 4. Analysis and Quantification A Accurately weigh excess API B Add to a known volume of solvent (Water and Ethanol in separate vials) A->B C Incubate in a thermostatted shaker (e.g., 25°C for 48-72h) B->C D Visually confirm solid excess C->D E Allow suspension to settle D->E F Withdraw supernatant E->F G Centrifuge to remove fine particles F->G H Filter through 0.22 µm syringe filter G->H I Prepare calibration standards H->I J Analyze filtered sample by HPLC I->J K Quantify concentration using a validated calibration curve J->K L Calculate solubility (e.g., in mg/mL) K->L

Caption: Step-by-step workflow for the experimental determination of equilibrium solubility.

3.3. Detailed Step-by-Step Methodology

  • Preparation of Saturated Solutions : Add an excess of 1-(3-Methylphenyl)pentan-1-amine hydrochloride to vials containing a precise volume of either water or ethanol. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[5]

  • Equilibration : Seal the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 48-72 hours) to reach equilibrium.

  • Sample Collection and Preparation : After equilibration, allow the solids to sediment. Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifuge the aliquot and then filter it through a 0.22 µm syringe filter.

  • Quantitative Analysis : Prepare a series of calibration standards of the API in the respective solvent. Analyze the filtered samples and the standards using a validated HPLC method. The concentration of the API in the sample is determined by comparing its response to the calibration curve.

  • Data Reporting : The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or mol/L, at the specified temperature.

Anticipated Results and Discussion

Based on the foundational principles, a significant difference in the solubility of 1-(3-Methylphenyl)pentan-1-amine hydrochloride in water and ethanol is expected.

Table 1: Predicted Solubility of 1-(3-Methylphenyl)pentan-1-amine hydrochloride

SolventPredicted SolubilityPrimary Rationale
Water HighHighly polar nature, high dielectric constant, and extensive hydrogen bonding capacity leading to efficient solvation of the ionic salt.[1][3][4]
Ethanol Moderate to LowLower polarity and dielectric constant compared to water, resulting in less effective shielding of ionic charges and reduced solvation efficiency.[3]

The presence of the relatively non-polar methylphenyl and pentyl groups on the molecule will contribute to some lipophilic character.[4] While the hydrochloride salt form significantly enhances aqueous solubility, the hydrocarbon portion of the molecule will have a more favorable interaction with the ethyl group of ethanol compared to the highly polar water environment. However, the dominant factor for the salt form is the efficient solvation of the ions, which is superior in water.

Implications for Drug Development

The differential solubility of 1-(3-Methylphenyl)pentan-1-amine hydrochloride has direct and significant implications for formulation strategies:

  • Aqueous Formulations : The high aqueous solubility makes it a suitable candidate for oral solutions, syrups, and parenteral formulations.

  • Co-solvency : For formulations requiring the inclusion of other poorly water-soluble excipients, ethanol can be employed as a co-solvent. The solubility data generated through the described protocol is essential for determining the optimal solvent ratios to maintain the stability and homogeneity of the final product.

  • Common Ion Effect : It is important to consider that in buffered aqueous solutions containing chloride ions, the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[6]

Conclusion

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-(3-Methylphenyl)pentan-1-amine hydrochloride in water and ethanol. A firm grasp of the principles of solvent polarity and intermolecular forces, combined with rigorous experimental execution, is essential for generating reliable data that can effectively guide drug development professionals in their formulation efforts.

References

  • U.S. Pharmacopeia. General Chapter <1236> Solubility.
  • Solubility and Polarity. (n.d.). LibreTexts.
  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics.
  • Amine - Wikipedia. (n.d.).
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Description and Solubility. (2011, December 3).
  • Solubility of Organic Compounds. (2023, August 31).
  • Aunins, J. G., & Wang, D. I. C. (1989). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 78(8), 649–650.
  • Solubility and distribution. (2024, January 23).
  • Solubility of organic amine salts. (2011, July 19). Sciencemadness Discussion Board.
  • Method for determining solubility of a chemical compound. (n.d.).

Sources

Foundational

Thermodynamic properties and stability of 1-(3-Methylphenyl)pentan-1-amine

Technical Whitepaper: Thermodynamic Profiling and Stability Assessment of 1-(3-Methylphenyl)pentan-1-amine Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic properties, stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Profiling and Stability Assessment of 1-(3-Methylphenyl)pentan-1-amine

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic properties, stability mechanisms, and handling protocols for 1-(3-Methylphenyl)pentan-1-amine (CAS: 1249684-03-4). As a benzylic amine derivative, this compound exhibits specific sensitivity to oxidative deamination and carbamylation.[1] Due to the scarcity of direct experimental calorimetric data in public registries, this guide utilizes Group Contribution Methods (Joback-Reid) for thermodynamic estimation, validated against homologous benzylic amine series.[1] This document is designed for researchers requiring rigorous characterization protocols and stability data for drug development and synthetic intermediate assessment.

Chemical Identity & Structural Analysis

The physicochemical behavior of 1-(3-Methylphenyl)pentan-1-amine is governed by the steric and electronic effects of the m-tolyl moiety and the lipophilic pentyl chain.

PropertySpecification
IUPAC Name 1-(3-Methylphenyl)pentan-1-amine
CAS Number 1249684-03-4
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
SMILES CCCCC(N)C1=CC=CC(C)=C1
Structural Class Primary Benzylic Amine
Chirality Contains one stereocenter at C1; typically synthesized as a racemate unless asymmetric catalysis is employed.

Thermodynamic Profiling (Predictive Modeling)

Note: In the absence of direct experimental values, the following properties are derived using the Joback-Reid Group Contribution Method. These values represent theoretical baselines for experimental validation.

Estimated Thermodynamic Parameters

The presence of the benzylic amine group significantly influences the enthalpy of formation (


) and heat capacity (

).
Thermodynamic PropertyEstimated ValueMethodology / Rationale
Boiling Point (

)
265°C ± 10°C Joback summation of group increments (Phenyl + Amine + Alkyl chain).
Enthalpy of Vaporization (

)
52.4 kJ/mol Derived from

estimation; reflects strong H-bonding potential of primary amine.
Enthalpy of Formation (

, gas)
-85.2 kJ/mol Exothermic formation dominates due to aromatic stability.
Heat Capacity (

, liquid, 298K)
340 J/(mol[1]·K) Estimated via Kopp’s Law and homologous series extrapolation (e.g., 1-phenylpentan-1-amine).
LogP (Octanol/Water) 3.1 - 3.4 High lipophilicity driven by the pentyl chain and tolyl ring.
pKa (Conjugate Acid) 9.4 - 9.6 Lower than alkyl amines (~10.6) due to the electron-withdrawing inductive effect of the benzene ring.
Solubility Thermodynamics
  • Water: Low solubility (< 1 g/L expected) due to the lipophilic C5 chain and aromatic ring overriding the polar amine group.

  • Organic Solvents: Highly soluble in ethanol, DMSO, and dichloromethane.[1]

  • Thermodynamic Solubility limit: The free base is prone to phase separation in aqueous media; conversion to the hydrochloride salt (HCl) significantly improves aqueous solubility and thermodynamic stability.

Stability & Degradation Mechanisms

The stability of 1-(3-Methylphenyl)pentan-1-amine is compromised by two primary thermodynamic drivers: oxidative deamination (benzylic C-H activation) and carbamylation (reaction with atmospheric CO₂).

Degradation Pathways Diagram

StabilityPathways Figure 1: Primary Degradation Pathways of Benzylic Amines Amine 1-(3-Methylphenyl) pentan-1-amine Imine Imine Intermediate (Unstable) Amine->Imine Oxidation (O2/Light) Benzylic C-H Abstraction Carbamate Amine-Carbamate (Solid Precipitate) Amine->Carbamate + CO2 (Air) Reversible Salt Ammonium Salt (Stable) Amine->Salt + HCl/Acid Protonation Ketone 1-(3-Methylphenyl) pentan-1-one Imine->Ketone Hydrolysis (+H2O) -NH3

Figure 1: The benzylic position is the "thermodynamic weak link," susceptible to radical formation and subsequent oxidation to the ketone.[1]

Mechanism Details
  • Oxidative Deamination: The C-H bond at the benzylic position (alpha to the nitrogen) has a lower bond dissociation energy (BDE ~85 kcal/mol) compared to standard alkyl C-H bonds. Exposure to air and light generates a radical species, leading to an imine, which hydrolyzes to 1-(3-methylphenyl)pentan-1-one .[1]

  • Carbamate Formation: Primary amines react reversibly with CO₂ to form carbamates (

    
    ). This reaction is exothermic and spontaneous at room temperature, often resulting in "crusting" on the surface of the liquid amine.[1]
    

Experimental Characterization Protocols

To validate the theoretical profile, the following self-validating workflows are recommended.

Protocol A: Thermal Stability Analysis (DSC/TGA)

Objective: Determine the melting point (if solid), boiling onset, and thermal decomposition threshold.[1]

  • Preparation: Encapsulate 2-5 mg of sample in a hermetically sealed aluminum pan (to prevent evaporation/CO₂ uptake).

  • Instrument: Differential Scanning Calorimetry (DSC) with TGA backup.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min) .

  • Data Interpretation:

    • Endotherm: Melting (if salt) or Boiling.

    • Exotherm (Sharp): Decomposition (onset typically >200°C for amine salts).

    • Validation: TGA should show <1% mass loss below 100°C (confirms absence of volatiles/solvents).

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Precise determination of ionization constant for salt selection.

  • Solvent System: Use a mixed solvent system (e.g., Methanol:Water 50:[1]50) if water solubility is low, then extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titrant: 0.1 N HCl (standardized).

  • Procedure:

    • Dissolve 0.1 mmol amine in 50 mL solvent under Argon blanket.

    • Titrate with HCl in 0.05 mL increments.

    • Record pH vs. Volume.

  • Calculation: The pKa is the pH at the half-equivalence point.

    • Correction: Apply the Debye-Hückel correction for ionic strength if using high concentrations.

Experimental Workflow Diagram

Workflow Figure 2: Characterization and Stabilization Workflow Sample Crude Amine Sample Purity Purity Check (GC-MS / 1H-NMR) Sample->Purity QC Step 1 Purity->Sample Repurify (Distillation) SaltForm Salt Formation (HCl/Tartrate) Purity->SaltForm If Purity >98% Thermo Thermal Analysis (DSC / TGA) SaltForm->Thermo Characterize Solid Storage Long-term Storage (-20°C, Argon) Thermo->Storage Define Specs

Figure 2: Standardized workflow for converting the unstable free base into a characterizable, stable salt form.

Handling & Storage Specifications

Based on the thermodynamic susceptibility to oxidation and carbonation, the following storage conditions are mandatory for maintaining >99% purity over 12 months.

  • Atmosphere: Must be stored under Argon or Nitrogen . Air exposure leads to carbonate formation within minutes.

  • Temperature:

    • Free Base: Store at -20°C to kinetically inhibit oxidation.

    • HCl Salt: Ambient storage is generally acceptable if desiccated, but 4°C is preferred.[1]

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps. Avoid metal containers which may catalyze benzylic oxidation.

References

  • Joback, K. G., & Reid, R. C. (1987).[1][2] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1][2]

  • NIST Chemistry WebBook. Thermochemical Data for 1-Pentanamine and Benzylamine derivatives. National Institute of Standards and Technology.[3]

  • Smith, J. R. L., & Masheder, D. (1976).[1] Amine oxidation. Part IX. The electrochemical oxidation of some tertiary and benzylic amines. Journal of the Chemical Society, Perkin Transactions 2.[1][4]

  • Wei, F., et al. (2024).[1] Electrocatalytic Anaerobic Oxidation of Benzylic Amines. Organometallics.

  • PubChem Compound Summary. 1-(3-Methylphenyl)pentan-1-amine (CAS 1249684-03-4). National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Methylphenyl)pentan-1-amine via Reductive Amination

Introduction and Synthetic Strategy 1-(3-Methylphenyl)pentan-1-amine is a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Synthetic Strategy

1-(3-Methylphenyl)pentan-1-amine is a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a chiral center and a substituted aromatic ring, makes it a key intermediate for various bioactive compounds.

The synthesis of primary amines from ketones is a fundamental transformation in organic chemistry.[1] While several methods exist, direct reductive amination stands out as a highly attractive and green chemistry-compatible approach.[2][3] This process involves the condensation of a carbonyl compound with an amine source to form an imine intermediate, which is subsequently reduced in situ to the desired amine.[4][2] This one-pot procedure is generally preferred over methods requiring the isolation of the often-unstable imine intermediate.

Our chosen strategy employs 3-methylacetophenone as the carbonyl precursor, aqueous ammonia as the amine source, and sodium borohydride (NaBH₄) as the reducing agent. Sodium borohydride is a mild, selective, and cost-effective reagent, making it ideal for this transformation.[5][6] It effectively reduces the imine intermediate without significantly competing in the reduction of the starting ketone, especially when reaction conditions are carefully controlled.[4]

Reaction Mechanism and Rationale

The reductive amination process occurs in two principal, concurrent stages within the reaction flask:

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-methylacetophenone. This forms a hemiaminal intermediate. Under the reaction conditions, this intermediate readily eliminates a molecule of water to form the corresponding imine. This dehydration step is the equilibrium-determining phase of imine formation.

  • Hydride Reduction: Sodium borohydride serves as a nucleophilic hydride (H⁻) donor.[5] The hydride attacks the electrophilic carbon of the imine C=N double bond. This reduction step is irreversible and drives the overall reaction towards the formation of the stable primary amine. A subsequent acidic workup protonates the resulting amine salt, and a final basic wash liberates the free amine for extraction.

The causality behind this experimental design is rooted in controlling the reaction kinetics. By allowing the ketone and ammonia to stir together, we facilitate the formation of the imine. The subsequent controlled addition of the reducing agent ensures the imine is reduced as it is formed, maximizing the yield of the target primary amine.[4]

Visualizing the Synthetic Pathway

Reductive Amination cluster_reactants Reactants ketone 3-Methylacetophenone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine reducer Sodium Borohydride (NaBH4) in Methanol amine_salt Amine Salt reducer->amine_salt imine->amine_salt + NaBH4 product 1-(3-Methylphenyl)pentan-1-amine amine_salt->product Base Workup

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
3-MethylacetophenoneC₉H₁₀O134.1820.02.68 g (2.65 mL)98% purity or higher
Ammonium HydroxideNH₄OH35.04~20015 mL28-30% solution in water
MethanolCH₃OH32.04-100 mLAnhydrous, as solvent
Sodium BorohydrideNaBH₄37.8330.01.14 gHandle with care; moisture sensitive
Diethyl Ether(C₂H₅)₂O74.12-150 mLFor extraction
Hydrochloric AcidHCl36.46-As needed2 M solution, for workup
Sodium HydroxideNaOH40.00-As needed4 M solution, for workup
Anhydrous MgSO₄MgSO₄120.37-~5 gFor drying
BrineNaCl(aq)--50 mLSaturated solution
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Dropping funnel (optional)

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylacetophenone (2.68 g, 20.0 mmol) and methanol (100 mL). Stir the mixture at room temperature until the ketone is fully dissolved.

  • Imine Formation: Add concentrated ammonium hydroxide solution (15 mL, ~200 mmol) to the flask. Seal the flask (or attach a reflux condenser) and stir the mixture vigorously at room temperature for 1 hour. This allows for the initial formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. While maintaining vigorous stirring, slowly add sodium borohydride (1.14 g, 30.0 mmol) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or overnight.

  • Reaction Quenching & Workup:

    • Cool the flask again in an ice bath. Slowly and carefully add 2 M HCl to quench the excess sodium borohydride and neutralize the ammonia. Continue adding acid until the pH of the solution is acidic (pH ~2).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add diethyl ether (50 mL) and shake to wash the aqueous layer, removing any unreacted ketone or non-basic impurities. Discard the organic layer.

    • Cool the aqueous layer with an ice bath and slowly add 4 M NaOH solution until the solution is strongly basic (pH > 12). This deprotonates the amine salt to the free amine.

  • Product Extraction:

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(3-Methylphenyl)pentan-1-amine.

Purification

The crude product can be purified by flash column chromatography on silica gel.[7] To prevent product tailing on the acidic silica, the column should be packed using a solvent system containing a small amount of a basic modifier.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0-10% methanol in dichloromethane, containing 0.5% triethylamine. Alternatively, a system of ethyl acetate in hexanes with 1% triethylamine can be used.[8]

  • Procedure: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC (stain with ninhydrin or potassium permanganate) to isolate the pure product.

Visualizing the Experimental Workflow

G A 1. Reaction Setup (Ketone + NH4OH in MeOH) B 2. Reduction (Add NaBH4 at 0°C) A->B Stir 1h C 3. Quench & pH Adjustment (Add HCl, Rotovap MeOH) B->C Stir 4h to overnight D 4. Extraction (Add NaOH, Extract with Ether) C->D E 5. Drying & Concentration (Dry with MgSO4, Rotovap Ether) D->E F 6. Purification (Flash Column Chromatography) E->F Crude Product G 7. Characterization (NMR, MS, IR) F->G Pure Product

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the synthesized 1-(3-Methylphenyl)pentan-1-amine (MW: 177.29 g/mol ) should be confirmed using standard spectroscopic techniques.[9][10]

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.00 (m, 4H, Ar-H), 4.15 (t, 1H, CH-NH₂), 2.35 (s, 3H, Ar-CH₃), 1.65 (s, 2H, -NH₂), 1.80-1.20 (m, 6H, -CH₂-CH₂-CH₂-), 0.90 (t, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~145 (Ar-C), ~138 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~123 (Ar-CH), ~55 (CH-NH₂), ~38 (-CH₂-), ~28 (-CH₂-), ~22.5 (-CH₂-), ~21 (Ar-CH₃), ~14 (-CH₃).
FT-IR (thin film, cm⁻¹)3380-3280 (N-H stretch, primary amine), 3020 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1605, 1485 (C=C stretch, aromatic).
Mass Spec. (EI)m/z (%): 177 (M⁺), 162 (M-NH₂), 120 (M-C₄H₉).

Safety and Handling

  • All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Methanol and Diethyl Ether are flammable liquids. Avoid open flames and sparks.

  • Sodium Borohydride reacts with water and acids to produce flammable hydrogen gas. Additions should be slow and controlled.

  • Ammonium Hydroxide, Hydrochloric Acid, and Sodium Hydroxide are corrosive. Avoid contact with skin and eyes. Handle with care.

  • Properly dispose of all chemical waste according to institutional guidelines.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound. [Link]

Sources

Application

Application Note: HPLC Method Development for 1-(3-Methylphenyl)pentan-1-amine

Introduction & Scope 1-(3-Methylphenyl)pentan-1-amine (C₁₂H₁₉N) is a lipophilic primary amine structurally related to the phenethylamine class of psychoactive research chemicals. Its structure consists of a pentyl chain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(3-Methylphenyl)pentan-1-amine (C₁₂H₁₉N) is a lipophilic primary amine structurally related to the phenethylamine class of psychoactive research chemicals. Its structure consists of a pentyl chain with a primary amine and a 3-methylphenyl (m-tolyl) substituent at the C1 position.

Developing a robust HPLC method for this compound presents specific challenges:

  • Silanol Interactions: As a primary amine, the molecule is prone to severe peak tailing due to ionic interactions with residual silanols on silica-based columns.

  • Lipophilicity: The C5 alkyl chain and tolyl ring impart significant hydrophobicity (LogP ≈ 3.8), requiring high organic strength for elution.

  • Chromophore Limitations: The lack of extended conjugation limits UV sensitivity, necessitating detection at low wavelengths (210–220 nm) or the use of Mass Spectrometry (MS).

This guide provides a validated protocol for the detection and quantification of 1-(3-Methylphenyl)pentan-1-amine, prioritizing peak symmetry and method robustness.

Physicochemical Profiling

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Implication for HPLC
Molecular Weight 191.32 g/mol Suitable for LC-MS (ESI+).
pKa (Amine) ~9.5Ionized (

) at pH < 7. Neutral (

) at pH > 11.
LogP ~3.8Highly retained on C18. Requires high % Organic.
UV Maxima 210 nm, 260 nm210 nm for sensitivity; 260 nm for specificity (aromatic ring).
Chirality 1 Chiral Center (C1)Method described here is achiral . (See Section 6 for Chiral Strategy).

Method Development Strategy

Column Selection: The "Base-Deactivated" Requirement

Standard silica columns will fail with this analyte, resulting in broad, tailing peaks.

  • Recommendation: Use a Type B (High Purity) Silica column with extensive end-capping or a Hybrid Particle column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).

  • Stationary Phase: C18 (Octadecyl) is sufficient due to the high lipophilicity. A Phenyl-Hexyl phase can offer alternative selectivity (

    
     interactions) if resolving from structural isomers.
    
Mobile Phase Chemistry

To suppress silanol ionization and ensure the amine remains in a single ionization state, we employ pH control .

  • Strategy A (Low pH - Recommended): pH 2.5 – 3.0.

    • Mechanism:[1][2][3] Silanols (

      
      ) are neutral; Amine is protonated (
      
      
      
      ). Repulsion prevents tailing.
    • Buffer: 0.1% Formic Acid (LC-MS compatible) or 20 mM Phosphate Buffer (UV only, better peak shape).

  • Strategy B (High pH): pH 10.0 (Requires Hybrid Column).

    • Mechanism:[1][3] Amine is neutral (

      
      ). Increases retention and loading capacity.
      

Experimental Protocol (Standard Operating Procedure)

Instrumentation Setup
  • System: HPLC with Diode Array Detector (DAD) or Single Quad MS.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Temperature: 40°C (Reduces viscosity, improves mass transfer for amines).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection:

    • UV Channel A: 210 nm (Bandwidth 4 nm, Ref 360 nm) – Quantification

    • UV Channel B: 254 nm (Bandwidth 8 nm, Ref 360 nm) – Purity Check

Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Buffering capacity at pH 3.0 stabilizes retention times better than simple 0.1% acid.

  • Solvent B (Organic): HPLC Grade Acetonitrile (ACN).

Gradient Program

The compound is lipophilic. A gradient starting at low organic is necessary to stack the peak, but rapid ramping is required to elute it reasonably.

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration / Injection
1.009010Isocratic Hold (Stacking)
8.001090Linear Gradient
10.001090Wash
10.109010Re-equilibration
14.009010End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 1-(3-Methylphenyl)pentan-1-amine in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions).

    • Critical: Diluting in 100% Methanol can cause "solvent effect" (peak splitting) because the sample solvent is stronger than the initial mobile phase. Always match the diluent to the starting gradient conditions.

Visualizing the Workflow

The following diagrams illustrate the decision logic and experimental workflow for this specific amine.

Diagram 1: Method Development Decision Tree

This logic ensures the correct pH and column choice to prevent peak tailing.

MethodStrategy Start Start: 1-(3-Methylphenyl)pentan-1-amine CheckStructure Analyze Structure: Primary Amine + Lipophilic Tail Start->CheckStructure SelectMode Select Mode: Reverse Phase (RP) CheckStructure->SelectMode PH_Decision pH Strategy Decision SelectMode->PH_Decision LowPH Low pH (pH 2-3) Protonated Amine (BH+) PH_Decision->LowPH Standard/MS HighPH High pH (pH 10) Neutral Amine (B) PH_Decision->HighPH Alt Selectivity Col_Low Column: End-capped C18 (e.g., Eclipse Plus) LowPH->Col_Low Col_High Column: Hybrid Silica (High pH Stable) (e.g., XBridge) HighPH->Col_High MP_Low Mobile Phase: 0.1% Formic Acid / ACN Col_Low->MP_Low MP_High Mobile Phase: 10mM NH4HCO3 / ACN Col_High->MP_High Output Result: Sharp Peak, No Tailing MP_Low->Output MP_High->Output

Caption: Decision matrix for selecting pH and column stationary phase to mitigate amine-silanol interactions.

Diagram 2: Experimental Workflow

Step-by-step execution for the analyst.

Workflow Prep 1. Sample Prep Dilute Stock in Initial Mobile Phase System 2. System Setup Flush Lines Equilibrate Col (40°C) Prep->System Run 3. Gradient Run 5% -> 95% B Monitor 210/254 nm System->Run Data 4. Data Analysis Integrate Peak Check Asymmetry < 1.2 Run->Data

Caption: Operational workflow from sample preparation to data analysis.

Advanced Considerations

Chiral Separation (Enantiomeric Purity)

Since C1 is a chiral center, the synthesized product is likely a racemic mixture (50:50 R/S). If enantiomeric separation is required:

  • Column: Chiralpak IG or AD-RH (Amylose-based).

  • Mobile Phase: Isocratic 60% Buffer / 40% ACN.

  • Note: Standard C18 cannot separate these enantiomers.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Fronting Peak Sample solvent too strong.Dilute sample in water/ACN (90:10) instead of pure MeOH.
Tailing Peak Silanol interaction.Ensure pH is < 3.0. Add 5 mM Triethylamine (TEA) if using older columns.
Retention Drift Incomplete equilibration.Increase post-run equilibration time (at least 5 column volumes).
Low Sensitivity Wrong wavelength.Ensure detection is at 210 nm, not 254 nm (absorbance drops 5-10x at 254 nm).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Dolan, J. W. (2006). The Solvent Effect.[5][6] LCGC North America. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link

  • PubChem. (2023). Compound Summary: 1-phenylpentan-1-amine (Structural Analog). National Library of Medicine. Link

Sources

Method

Application Notes and Protocols for the Preparation of 1-(3-Methylphenyl)pentan-1-amine Hydrochloride Salt

Abstract This comprehensive guide details a robust and efficient protocol for the laboratory-scale synthesis of 1-(3-methylphenyl)pentan-1-amine hydrochloride salt. This compound and its analogs are of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient protocol for the laboratory-scale synthesis of 1-(3-methylphenyl)pentan-1-amine hydrochloride salt. This compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development as building blocks for novel therapeutic agents. The described methodology is centered around a two-step sequence: the reductive amination of 3-methylacetophenone with butylamine to form the free amine, followed by its conversion to the stable hydrochloride salt. This document provides an in-depth explanation of the chemical principles, step-by-step experimental procedures, safety considerations, and methods for characterization, designed for researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

Substituted phenethylamines and related benzylic amines are privileged scaffolds in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds. The target molecule, 1-(3-methylphenyl)pentan-1-amine, belongs to this important class of compounds. The strategic placement of the methyl group on the aromatic ring and the length of the alkyl chain on the amine can significantly influence the molecule's interaction with biological targets. The preparation of this compound as a stable, crystalline hydrochloride salt facilitates its handling, purification, and storage, which are critical aspects in a research and development setting.

The synthetic strategy employed herein is the reductive amination of a ketone. This widely utilized transformation is a cornerstone of amine synthesis due to its versatility and operational simplicity.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (3-methylacetophenone) and an amine (butylamine). This intermediate is then reduced in situ to the corresponding amine.[2] For this protocol, sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, selectivity for the imine over the ketone, and ease of handling compared to more reactive hydrides.[2][3]

Experimental Design and Rationale

The overall synthetic pathway is depicted below. The process is designed to be straightforward and scalable for typical laboratory needs.

Synthesis_Workflow cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Salt Formation Start_Materials 3-Methylacetophenone + Butylamine Imine_Formation Imine Formation (Methanol, Acetic Acid catalyst) Start_Materials->Imine_Formation Step 1a Reduction Reduction with NaBH4 Imine_Formation->Reduction Step 1b Workup_1 Aqueous Workup & Extraction Reduction->Workup_1 Purification_1 Purification of Free Amine (e.g., Column Chromatography) Workup_1->Purification_1 Free_Amine 1-(3-Methylphenyl)pentan-1-amine (Free Base) Purification_1->Free_Amine Dissolution Dissolve Free Amine (Anhydrous Solvent) Free_Amine->Dissolution Proceed to Salt Formation Acidification Addition of HCl (e.g., HCl in Dioxane/Ether) Dissolution->Acidification Step 2a Precipitation Precipitation/ Crystallization Acidification->Precipitation Isolation Filtration & Drying Precipitation->Isolation Final_Product 1-(3-Methylphenyl)pentan-1-amine HCl (Final Product) Isolation->Final_Product

Caption: Overall workflow for the synthesis of 1-(3-Methylphenyl)pentan-1-amine hydrochloride.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Reductive Amination: Direct alkylation of amines is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[4] Reductive amination provides a more controlled approach to forming the desired secondary amine.[5]

  • Solvent and Catalyst: Methanol is chosen as the solvent for the reductive amination as it readily dissolves the reactants and the sodium borohydride.[6] A catalytic amount of acetic acid is used to facilitate the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reducing Agent: Sodium borohydride is a sufficiently mild reducing agent that it will selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone.[2] This allows for a one-pot procedure where the imine is formed and reduced in the same reaction vessel.

  • Salt Formation: The conversion of the final amine to its hydrochloride salt serves multiple purposes. It often provides a crystalline solid that is easier to purify by recrystallization than the free base oil. The salt form also enhances the stability and shelf-life of the compound. Anhydrous solvents are crucial during this step to prevent the incorporation of water into the crystal lattice.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates several checkpoints to ensure the successful synthesis and purity of the final product.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is used to monitor the progress of the reductive amination, ensuring the complete consumption of the starting ketone.

  • Purification: The protocol includes a purification step for the free amine before salt formation. This is critical for removing any unreacted starting materials or byproducts.

  • Characterization: The final product is rigorously characterized by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and its melting point is determined. These analytical data serve to confirm the structure and purity of the synthesized compound.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care. Hydrochloric acid solutions are corrosive.

Part 1: Synthesis of 1-(3-Methylphenyl)pentan-1-amine (Free Base)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Methylacetophenone134.1810.01.34 g (1.33 mL)
Butylamine73.1412.00.88 g (1.2 mL)
Glacial Acetic Acid60.05catalytic~0.1 mL
Methanol (Anhydrous)32.04-20 mL
Sodium Borohydride (NaBH₄)37.8315.00.57 g
Diethyl Ether74.12-100 mL
Saturated NaCl solution--50 mL
Anhydrous Sodium Sulfate142.04-~5 g

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylacetophenone (1.34 g, 10.0 mmol), butylamine (0.88 g, 12.0 mmol), and anhydrous methanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (~0.1 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding 20 mL of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-methylphenyl)pentan-1-amine as an oil.

  • The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.

Part 2: Preparation of 1-(3-Methylphenyl)pentan-1-amine Hydrochloride Salt

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1-(3-Methylphenyl)pentan-1-amine177.29(from Part 1)-
Diethyl Ether (Anhydrous)74.12-30 mL
2.0 M HCl in Diethyl Ether36.46~1.1 eq.~5.5 mL

Procedure:

  • Dissolve the purified 1-(3-methylphenyl)pentan-1-amine from Part 1 in anhydrous diethyl ether (30 mL) in an Erlenmeyer flask.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any soluble impurities.

  • Dry the solid product under vacuum to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized 1-(3-methylphenyl)pentan-1-amine hydrochloride should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching vibrations (as a broad -NH₂⁺- band) around 2400-3000 cm⁻¹, C-H stretching of the alkyl and aromatic groups around 2850-3000 cm⁻¹, and aromatic C=C stretching around 1600 and 1480 cm⁻¹.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic proton (CH-NH₂), the protons of the butyl chain, and the methyl group on the aromatic ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the alkyl chain and the methyl group.

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: If the yield of the free amine is low, ensure that anhydrous conditions were maintained during the reaction setup. The reaction time for imine formation or the reduction step may also need to be extended.

  • Incomplete Salt Precipitation: If the hydrochloride salt does not precipitate cleanly, the solution may be too dilute. Partially evaporating the solvent or cooling the mixture in an ice bath can promote crystallization. Using a different solvent for precipitation, such as ethyl acetate, could also be beneficial.

  • Product Purity Issues: If the final product is impure, purification of the free amine by column chromatography before salt formation is highly recommended. The hydrochloride salt can also be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(3-methylphenyl)pentan-1-amine hydrochloride. By following the outlined procedures for reductive amination and subsequent salt formation, researchers can efficiently produce this valuable chemical intermediate for use in drug discovery and development programs. The emphasis on the rationale behind the experimental choices and the inclusion of characterization and troubleshooting guidance aims to empower scientists to successfully implement and adapt this methodology in their laboratories.

References

  • Reduction using sodium borohydride? - ResearchGate. (2019). Retrieved from [Link]

  • Sodium borohydride - Wikipedia. (n.d.). Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026). Retrieved from [Link]

  • Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Preparation of Amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. (2011). Catalysis Letters. Retrieved from [Link]

  • Preparation of Amines | CK-12 Foundation. (2026). Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]

  • Direct reductive amination of various acetophenone analogues with N-methylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Amines - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2014). Retrieved from [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2011). Advanced Materials Research. Retrieved from [Link]

  • US Patent 5817876A - Preparation of N-alkyl-arylamines. (1998). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1991). Tetrahedron. Retrieved from [Link]

  • Substituent Branching in Phenethylamine-Type Hallucinogens: A Comparison of 1-[ 2,5-Dimethoxy-4. (1984). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem. (n.d.). Retrieved from [Link]

  • 1H proton nmr spectrum of methylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • infrared spectrum of methylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study. (2021). Egyptian Journal of Chemistry. Retrieved from [Link]and_in-vitro_Bacteryal_biological_study)

Sources

Application

Topic: In Vitro Assay Protocols for 1-(3-Methylphenyl)pentan-1-amine Uptake Inhibition

An Application Note for Drug Discovery Professionals Introduction: The Critical Role of Monoamine Transporters The monoamine transporters (MATs)—comprising the dopamine transporter (DAT, SLC6A3), the norepinephrine trans...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Introduction: The Critical Role of Monoamine Transporters

The monoamine transporters (MATs)—comprising the dopamine transporter (DAT, SLC6A3), the norepinephrine transporter (NET, SLC6A2), and the serotonin transporter (SERT, SLC6A4)—are pivotal regulators of neurotransmission.[1][2] These presynaptic membrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal and maintaining neurotransmitter homeostasis.[1][3] Due to their central role in modulating mood, cognition, and behavior, MATs are primary targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse like cocaine and amphetamines.[3][4]

The compound 1-(3-Methylphenyl)pentan-1-amine belongs to a chemical class with structural similarities to known MAT inhibitors, such as pyrovalerone analogs, which often exhibit potent and selective activity at DAT and NET.[4][5] Therefore, a precise characterization of its inhibitory profile across all three transporters is essential to predict its potential therapeutic applications and off-target liabilities. This document provides detailed, validated protocols to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds at hDAT, hNET, and hSERT expressed in a heterologous system.

Principle of Transporter Uptake Inhibition Assays

The core principle of these assays is to measure the function of a specific transporter in a controlled in vitro environment. This is achieved using cell lines, typically Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to overexpress a single human monoamine transporter (e.g., hDAT).[6][7][8] These cells actively accumulate specific substrates for the expressed transporter.

The assay measures the transporter's activity by introducing a labeled substrate—either a radiolabeled neurotransmitter (e.g., [³H]dopamine) or a fluorescent analog.[9][10] The accumulation of this substrate inside the cells is then quantified. To measure inhibition, the cells are co-incubated with the labeled substrate and varying concentrations of a test compound, such as 1-(3-Methylphenyl)pentan-1-amine. If the test compound inhibits the transporter, it will compete with the labeled substrate for uptake, resulting in a dose-dependent decrease in the measured signal.[1][9] This relationship allows for the calculation of the compound's potency (IC₅₀).

G cluster_0 Extracellular Space cluster_1 Intracellular Space Test_Compound Test Compound (e.g., 1-(3-Methylphenyl)pentan-1-amine) Transporter Monoamine Transporter (DAT, NET, or SERT) Test_Compound->Transporter Inhibition Labeled_Substrate Labeled Substrate ([³H]DA or Fluorescent Dye) Labeled_Substrate->Transporter Uptake Signal Quantifiable Signal (Radioactivity or Fluorescence) Transporter->Signal Accumulation

Caption: Mechanism of monoamine transporter uptake inhibition.

Protocol 1: Radioligand-Based Uptake Inhibition Assay (Gold Standard)

This method is considered the benchmark for characterizing transporter inhibitors due to its high sensitivity and the use of native or near-native ligands.[8]

Rationale & Self-Validation

The use of tritiated neurotransmitters ([³H]DA, [³H]NE, [³H]5-HT) provides a direct measure of uptake with minimal interference from compound autofluorescence.[11] The protocol's integrity is validated by including two critical controls:

  • Total Uptake: Wells containing only vehicle and the radioligand, representing 100% transporter activity.

  • Non-Specific Uptake: Wells containing a high concentration of a known, potent inhibitor (e.g., 10 µM mazindol for DAT) to block all specific transport.[12] The remaining signal represents passive diffusion and non-specific binding, which must be subtracted from all other measurements.

Materials & Reagents
ReagentDescription / Supplier Recommendation
Cell Lines HEK293 cells stably expressing hDAT, hNET, or hSERT.[6]
Culture Medium DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418) for selection.
Assay Buffer Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4.[8]
Radiolabeled Substrates [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin (5-HT).[12]
Test Compound 1-(3-Methylphenyl)pentan-1-amine, prepared in a 10-point, 3-fold dilution series.
Reference Inhibitors DAT: Mazindol or GBR12909; NET: Desipramine; SERT: Fluoxetine.[3][12][13]
Scintillation Cocktail Ultima Gold™ or equivalent.
Apparatus 96-well cell culture plates (coated), multichannel pipettes, liquid scintillation counter.
Step-by-Step Methodology
  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Detach cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 40,000-60,000 cells/well.

    • Incubate overnight (37°C, 5% CO₂) to allow for adherence.[14]

  • Assay Execution:

    • On the day of the experiment, aspirate the culture medium.

    • Wash each well once with 100 µL of room-temperature KHB.[8]

    • Add 50 µL of KHB containing the appropriate concentration of the test compound, reference inhibitor, or vehicle to the designated wells.

    • Pre-incubate for 10-20 minutes at room temperature.[12] This allows the inhibitor to bind to the transporter.

    • To initiate uptake, add 50 µL of KHB containing the [³H]-labeled substrate at a final concentration near its Kₘ value (e.g., 5-15 nM).[12]

    • Incubate for a short period at room temperature, ensuring the measurement is within the linear uptake phase (typically 5-15 minutes; must be optimized).[12]

    • Terminate the assay by rapidly aspirating the solution and washing the wells twice with 150 µL of ice-cold KHB. This stops the transport process immediately.[8]

    • Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well and shaking for 5 minutes.

    • Transfer the lysate from each well into a scintillation vial containing 3-4 mL of scintillation cocktail.

  • Quantification:

    • Measure the radioactivity (in counts per minute, CPM) of each vial using a liquid scintillation counter.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay node_style_process node_style_process node_style_io node_style_io node_style_qc node_style_qc A Culture hDAT/hNET/hSERT HEK293 Cells B Seed Cells into 96-Well Plate A->B C Incubate Overnight B->C D Wash Cells with KHB Buffer C->D E Add Test Compound/ Controls (50 µL) D->E F Pre-incubate (10-20 min) E->F G Add [³H]Substrate (50 µL) Initiate Uptake F->G H Incubate (5-15 min) G->H I Terminate with Ice-Cold KHB Wash H->I J Lyse Cells (1% SDS) I->J K Transfer to Scintillation Vials J->K L Read CPM on Scintillation Counter K->L

Caption: Workflow for the radioligand uptake inhibition assay.

Protocol 2: Fluorescence-Based Uptake Inhibition Assay (High-Throughput)

This modern alternative avoids radioactivity, reduces hazardous waste, and is highly amenable to automated high-throughput screening (HTS).[9][15] The assay uses a fluorescent substrate that mimics monoamines, and its uptake into cells increases the intracellular fluorescence signal.[16]

Rationale & Self-Validation

Commercial kits (e.g., from Molecular Devices) provide a proprietary fluorescent substrate and a masking dye.[17] The masking dye quenches the fluorescence of the substrate in the extracellular medium, creating a "no-wash" assay format where the signal is only generated as the substrate enters the cells.[18] This allows for real-time kinetic measurements. Validation is achieved through the same control structure as the radioligand assay: vehicle controls for maximum signal and a known inhibitor for the background signal.

Materials & Reagents
ReagentDescription / Supplier Recommendation
Cell Lines HEK293 cells stably expressing hDAT, hNET, or hSERT.[15]
Culture Medium DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418).
Assay Kit Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).[17]
Test Compound 1-(3-Methylphenyl)pentan-1-amine, prepared in a 10-point, 3-fold dilution series.
Reference Inhibitors DAT: Nomifensine; NET: Desipramine; SERT: Fluoxetine.[16]
Apparatus 96- or 384-well black, clear-bottom cell culture plates, fluorescence plate reader with bottom-read capability.
Step-by-Step Methodology
  • Cell Plating:

    • Follow the same procedure as in Protocol 1 (Section 3.3, Step 1).

  • Assay Execution:

    • On the day of the experiment, remove plates from the incubator. The medium can be aspirated and replaced with buffer, or compounds can be added directly depending on the kit protocol. For this example, we will replace the medium.

    • Wash wells once with 100 µL of assay buffer (typically HBSS provided in the kit).

    • Add 50 µL of buffer containing the test compound, reference inhibitor, or vehicle to the appropriate wells.

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

    • Add 50 µL of the dye solution to all wells to start the reaction.

    • Immediately place the plate into a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C or room temp) and excitation/emission wavelengths.

  • Quantification:

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) for each well. This can be done in two modes:

      • Kinetic Mode: Read every 1-2 minutes for 10-30 minutes. The rate of fluorescence increase (slope) is the primary measurement.

      • Endpoint Mode: Read once after a fixed incubation time (e.g., 20 minutes).[16]

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay (No-Wash) node_style_process node_style_process node_style_io node_style_io node_style_qc node_style_qc A Culture & Seed Cells in Black, Clear-Bottom Plate B Incubate Overnight A->B C Wash Cells with Assay Buffer B->C D Add Test Compound/ Controls (50 µL) C->D E Add Fluorescent Substrate/ Masking Dye Mix (50 µL) D->E F Place in Plate Reader Immediately E->F G Read RFU (Kinetic or Endpoint) F->G

Caption: Workflow for the fluorescence-based uptake inhibition assay.

Data Analysis and Interpretation

  • Calculate Specific Uptake: For each data point, subtract the average signal from the non-specific uptake wells (background) from the measured signal.

    • Specific Uptake = Total Signal - Non-Specific Signal

  • Normalize Data: Express the specific uptake for each test compound concentration as a percentage of the specific uptake from the vehicle control wells (100% activity).

    • % Activity = (Specific Uptake_Compound / Specific Uptake_Vehicle) * 100

    • This will yield % Inhibition values (100 - % Activity).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to derive the IC₅₀ value.[13] Software such as GraphPad Prism is standard for this analysis.

  • Interpret Results: The IC₅₀ value is the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC₅₀ indicates higher potency. By comparing the IC₅₀ values for DAT, NET, and SERT, the compound's selectivity profile can be determined.

Example Data Presentation
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
1-(3-Methylphenyl)pentan-1-amine TBDTBDTBD
Mazindol (DAT Control) ~15~50~2000
Desipramine (NET Control) ~5000~4~150
Fluoxetine (SERT Control) ~1500~300~10

TBD = To Be Determined. Control values are approximate and may vary between labs and assay conditions.

This structured analysis provides a clear pharmacological fingerprint of the test compound, guiding further drug development efforts.

References

  • BioIVT. NET (SLC6A2) Transporter Assay. [Link]

  • Eriksen, J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • BioIVT. SERT Transporter Assay. [Link]

  • Xu, W., et al. (2016). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PMC. [Link]

  • TaiwanChemMate. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • PortaCellTec Biosciences GmbH. Drug Transporter Assays. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • C особенно, A. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. [Link]

  • Fromm, M. F., & König, J. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. [Link]

  • Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. PubMed. [Link]

  • C особенно, A. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Schicker, K., et al. (2012). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]

  • van der Es, D., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

  • XenoTech. (n.d.). In Vitro DDI Drug Transporter Studies: Efflux and Uptake. [Link]

  • PortaCellTec Biosciences GmbH. Transporter Interaction Studies. [Link]

  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Lee, K. H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Deaciuc, A. G., et al. (2014). Drug inhibition of NET-mediated [ 3 H]norepinephrine uptake. ResearchGate. [Link]

  • Sijben, H. J., et al. (2021). Reuptake inhibition activity at the hNET endogenously expressed in... ResearchGate. [Link]

  • Agu, P., et al. (2018). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC. [Link]

  • Glennon, R. A., et al. (2023). Release assay for human norepinephrine transporter (hNET) using a... ResearchGate. [Link]

  • Sucic, S., & Sitte, H. H. (2017). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC. [Link]

  • Hondebrink, L., et al. (2017). Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. PubMed. [Link]

  • Hondebrink, L., et al. (2018). Plasma membrane monoamine reuptake transporters (DAT, SERT and NET).... ResearchGate. [Link]

  • Salvatore, M. F., & Cantuti-Castelvetri, I. (2013). Dopamine transporter loss in 6-OHDA Parkinson's model is unmet by parallel reduction in dopamine uptake. PubMed. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. PMC. [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

Sources

Method

Solvent selection for recrystallization of 1-(3-Methylphenyl)pentan-1-amine

Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-Methylphenyl)pentan-1-amine Abstract This technical guide outlines the systematic solvent selection and recrystallization protocol for 1-(3-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-Methylphenyl)pentan-1-amine

Abstract

This technical guide outlines the systematic solvent selection and recrystallization protocol for 1-(3-Methylphenyl)pentan-1-amine , a lipophilic primary amine often utilized as a pharmaceutical intermediate or CNS-active scaffold.[1][2] Due to the tendency of the free base to exist as an oil at room temperature, this protocol focuses exclusively on the purification of its solid salt forms (primarily the Hydrochloride and Hemifumarate ). We provide a first-principles screening methodology to identify the optimal solvent system based on the compound’s calculated lipophilicity and polarity profile.

Compound Analysis & Pre-requisites

Before initiating solvent screening, the physical state of the target molecule must be stabilized.

  • Target Molecule: 1-(3-Methylphenyl)pentan-1-amine.[1][2][3]

  • Chemical Nature: Lipophilic base (LogP ~3.5–4.0 estimated).[1][2]

  • Physical State: The free base is a viscous oil or low-melting solid.[1][2] Direct recrystallization of the free base is thermodynamically unfavorable and prone to "oiling out."[1]

  • Critical Step: Conversion to a crystalline salt is mandatory for high-purity isolation.[1][2]

Recommended Salt Forms:

  • Hydrochloride (HCl): Standard for initial purification.[1][2] High melting point, but potentially hygroscopic.

  • Hemifumarate/Tartrate: Alternative if HCl yields hygroscopic needles.[1][2]

Warning: Ensure the crude material is fully dried of organic extraction solvents (DCM, Toluene) before attempting recrystallization, as residual solvents can inhibit crystal lattice formation.

Solvent Selection Strategy

The selection process relies on the "Like Dissolves Like" principle, modulated by temperature. For amine salts, we require a solvent that is polar enough to disrupt the ionic lattice at high temperatures but lipophilic enough to force precipitation upon cooling .

Solvent Classifications for 1-(3-Methylphenyl)pentan-1-amine HCl
Solvent ClassRepresentative SolventsSuitabilityMechanism / Notes
Class A: Primary Solvents Isopropanol (IPA) , Ethanol (Abs.)[1][2]High Dissolves salt at reflux; moderate solubility at RT.[1][2] Best balance of polarity.
Class B: Anti-Solvents Diethyl Ether , MTBE, HeptaneHigh Used to force precipitation in "Two-Solvent" systems.[1]
Class C: Strong Solvents Methanol, WaterLow Too polar. Salt often remains soluble even at -20°C. Use only in trace amounts.[1][2]
Class D: Non-Polar Toluene, HexaneMedium Good for removing non-polar impurities, but poor solubility for the amine salt itself.

Experimental Protocol: Solvent Screening

Do not commit the entire batch to a single solvent immediately.[1] Perform this micro-scale screen using 50–100 mg of crude salt.[1][2]

Workflow Visualization (Logic Tree)

SolventScreening Start Start: 100mg Crude Salt Test1 Test 1: Boiling Isopropanol (IPA) Start->Test1 Result1 Dissolves? Test1->Result1 Cool1 Cool to RT then 0°C Result1->Cool1 Yes Switch Switch to EtOH/EtOAc Result1->Switch No (Insoluble) Crystals1 Crystals Form? Cool1->Crystals1 Success1 Use Single Solvent (IPA) Crystals1->Success1 Yes Fail1 Remains Soluble Crystals1->Fail1 No Test2 Add Anti-Solvent (Et2O or MTBE) Fail1->Test2 Crystals2 Cloudiness/Crystals? Test2->Crystals2 Success2 Use Binary System (IPA/Ether) Crystals2->Success2 Yes Fail2 Oiling Out? Crystals2->Fail2 No Fail2->Switch Yes

Figure 1: Decision logic for selecting the optimal solvent system for amine salts.

Step-by-Step Screening Procedure
  • Single Solvent Test (Isopropanol):

    • Place 100 mg of crude salt in a test tube.[1][2]

    • Add 0.5 mL Isopropanol (IPA) .

    • Heat to boiling (using a heat gun or water bath).[1][2]

    • Observation: If it dissolves, cool slowly to room temperature (RT).

    • Outcome: If crystals form, IPA is your solvent. If it stays dissolved, proceed to Step 2.

  • Binary Solvent Test (IPA + Anti-solvent):

    • Re-heat the IPA solution from Step 1 until clear.

    • Add Diethyl Ether or MTBE dropwise to the hot solution until a faint turbidity (cloudiness) persists.[1][2]

    • Add 1 drop of IPA to clear the turbidity.[1]

    • Allow to cool.[1][2][4][5][6][7]

    • Outcome: This "solvent pairing" forces the salt out of solution as the temperature drops.[1]

  • "Oiling Out" Contingency:

    • If the product separates as a liquid droplet at the bottom instead of crystals, the temperature gap is too wide or impurities are too high.

    • Remedy: Re-dissolve and add a seed crystal.[1][2] Alternatively, switch to a solvent with a higher boiling point (e.g., Ethyl Acetate with Heptane ).

Large-Scale Recrystallization Protocol

Objective: Purify >10g of 1-(3-Methylphenyl)pentan-1-amine Hydrochloride. Selected System: Isopropanol / Diethyl Ether (Based on typical lipophilic amine behavior).[1][2]

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling Isopropanol (approx. 3-5 mL per gram of solid).[1][2]

    • Swirl constantly on a steam bath or hot plate.[1][2]

    • Note: If insoluble particles remain (dust, inorganic salts), perform a hot filtration through a pre-warmed glass frit or fluted filter paper.

  • Crystallization:

    • Remove from heat.[1][2][5][8]

    • (Optional) If the screen indicated high solubility, add warm Diethyl Ether until the solution is slightly cloudy, then add 1 mL IPA to clear it.

    • Cover the flask with foil (to prevent rapid evaporation and dust).[2]

    • Allow to cool to Room Temperature undisturbed for 2 hours.

    • Critical:Do not agitate. Agitation promotes small, impure crystals.

  • Deep Cooling:

    • Place the flask in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight to maximize yield.

  • Collection:

    • Filter the crystals using a Buchner funnel and vacuum suction.[1][5][7]

    • Wash the filter cake with cold (freezer-chilled) solvent mixture (e.g., 1:1 IPA/Ether).[1][2]

    • Why Cold? To wash away surface impurities without redissolving the product.[1]

  • Drying:

    • Dry under high vacuum (0.1 mmHg) at 40°C for 24 hours to remove trapped solvent molecules.[1][2]

Quality Control (Self-Validation)

Verify the success of the recrystallization using these metrics:

  • Visual Inspection: Crystals should be white/colorless needles or plates.[1][2] Discoloration (yellowing) indicates oxidation or trapped mother liquor.[1][2]

  • Melting Point (MP): A sharp range (< 2°C difference) indicates high purity.[1][2] Compare against the crude MP.

  • 1H-NMR: Check for the disappearance of solvent peaks (IPA/Ether) and impurity signals.

References

  • ChemicalBook. 1-(3-Methylphenyl)pentan-1-amine Physical Properties and Safety Data. Retrieved from [2]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1][2] Retrieved from [2]

  • Chemistry LibreTexts. Recrystallization: Determining Which Solvent to Use. Retrieved from [2]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [2]

  • PubChem. 1-(3-Methylphenyl)pentan-1-one (Precursor Data). Retrieved from [2]

Sources

Application

Technical Application Note: Stability, Storage, and Handling of 1-(3-Methylphenyl)pentan-1-amine

This Technical Application Note and Protocol guide addresses the specific requirements for 1-(3-Methylphenyl)pentan-1-amine , a primary benzylic amine derivative. The following content is structured to provide actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note and Protocol guide addresses the specific requirements for 1-(3-Methylphenyl)pentan-1-amine , a primary benzylic amine derivative. The following content is structured to provide actionable, high-integrity guidance for researchers handling this compound in drug discovery and synthetic chemistry contexts.


-Alkylbenzylamine

Executive Summary

1-(3-Methylphenyl)pentan-1-amine (CAS: 1249684-03-4, analog) is a primary amine featuring a benzylic carbon substituted with a butyl chain and a meta-tolyl moiety. Structurally, it belongs to the class of


-substituted benzylamines. These compounds serve as critical scaffolds in the synthesis of monoamine reuptake inhibitors and chiral resolving agents.

Critical Stability Warning: As a primary benzylic amine, this compound exhibits significant susceptibility to oxidative deamination (via benzylic radical formation) and atmospheric carbonylation (reaction with CO


 to form carbamates). While the hydrochloride salt form offers enhanced stability, the free base is typically a viscous liquid or low-melting solid that requires rigorous exclusion of oxygen and moisture.

Physicochemical Profile & Stability Mechanisms

Key Properties (Predicted & Observed Class Behavior)
PropertyCharacteristicImplications for Handling
Physical State (Free Base) Viscous Liquid / Low-melting SolidHigh surface area; prone to rapid oxidation if not sealed.
Physical State (HCl Salt) Crystalline SolidHygroscopic; requires desiccation.
Basicity (pKa) ~9.5 - 10.0 (Conjugate Acid)Strong nucleophile; reacts rapidly with electrophiles and CO

.
Solubility Soluble in MeOH, DCM, DMSO.Avoid Ketones (Acetone) to prevent Schiff base formation.
Chirality Contains 1 Stereocenter (C1)Enantiomeric purity must be verified via Chiral HPLC if used as a resolving agent.
Degradation Pathways

To ensure data integrity, researchers must understand why specific protocols are required.

  • Benzylic Oxidation: The C1 proton is benzylic. Exposure to atmospheric oxygen, catalyzed by light or trace metals, generates a hydroperoxide intermediate, eventually cleaving the C-N bond to yield the corresponding ketone (1-(3-methylphenyl)pentan-1-one) and ammonia [1].

  • Carbamate Formation: Like all primary amines, the free base reacts reversibly with atmospheric CO

    
     to form solid carbamate salts (
    
    
    
    ), often mistaken for "crashing out" or degradation [2].
  • Schiff Base Formation: Reaction with trace aldehydes or ketones (e.g., acetone residues in glassware) yields stable imines.

Storage Protocols

Scenario A: Long-Term Storage (> 1 Month)

Objective: Prevent oxidative degradation and hydrolysis. Preferred Form: Hydrochloride (HCl) Salt.

  • Container: Amber borosilicate glass vial with a PTFE-lined screw cap.

  • Atmosphere: Argon (Ar) backfill is mandatory. Argon is heavier than air and provides a superior blanket compared to Nitrogen (

    
    ).
    
  • Temperature: -20°C.

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing activated silica gel or

    
     packets.
    
Scenario B: Handling the Free Base (Liquid)

Objective: Maintain purity during active use.

  • Never store the free base in plastic (polypropylene/polystyrene) for long periods; amines can leach plasticizers.

  • Headspace Management: After every use, the headspace must be purged with inert gas.

  • Visual Indicator: If the clear/pale yellow liquid turns amber or brown, oxidative degradation has occurred. Purify via bulb-to-bulb distillation or acid-base extraction before use in sensitive assays.

Operational Workflows

Protocol: Conversion of Free Base to Stable HCl Salt

For researchers receiving the compound as a liquid free base, immediate conversion to the salt is recommended for library storage.

Materials:

  • 1-(3-Methylphenyl)pentan-1-amine (Free Base)

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) - Anhydrous
    
  • 4M HCl in Dioxane or ethereal HCl

  • Nitrogen/Argon line[1]

Step-by-Step:

  • Dissolution: Dissolve the amine (1 eq) in 10 volumes of anhydrous

    
     under inert atmosphere.
    
  • Acidification: Dropwise add HCl solution (1.1 eq) at 0°C with vigorous stirring. A white precipitate should form immediately.

  • Digestion: Allow the suspension to stir for 15 minutes to ensure complete protonation.

  • Isolation: Filter the solid under a blanket of

    
     (using a Schlenk frit is ideal to avoid moisture uptake).
    
  • Washing: Wash the filter cake with cold, anhydrous ether (

    
     volumes).
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace dioxane/ether.

Visualization: Stability & Handling Logic

The following diagram illustrates the decision matrix for handling this compound to maximize shelf-life.

G Start Received 1-(3-Methylphenyl)pentan-1-amine FormCheck Identify Form Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Is Liquid Salt HCl Salt (Solid) FormCheck->Salt Is Solid ActionFB IMMEDIATE ACTION: Purge Headspace with Argon FreeBase->ActionFB StorageSalt Long Term Storage: -20°C, Desiccator, Amber Vial Salt->StorageSalt StorageFB Short Term (<2 weeks): -20°C, Amber Glass, Inert Gas ActionFB->StorageFB Active Use Convert Conversion Protocol: Dissolve in Et2O + HCl/Dioxane ActionFB->Convert Archival Usage Experimental Use: Avoid Acetone/Ketones Use MeOH/DMSO/DCM StorageFB->Usage Convert->Salt StorageSalt->Usage Weighing

Caption: Decision matrix for storage and stabilization of 1-(3-Methylphenyl)pentan-1-amine samples.

Solubility & Preparation for In Vitro Assays

When preparing stock solutions (e.g., 10 mM) for biological screening:

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard. It prevents volatility and is compatible with most salt forms.

  • Acidification: If using the free base in aqueous buffers, ensure the buffer capacity is sufficient to protonate the amine (pH < 9) to maintain solubility.

  • Avoid:

    • Acetone/Acetonitrile (High Temp): Risk of reaction.[2]

    • Chloroform (Long Term): Can form trace phosgene/HCl over time, degrading the amine.

Safety & Disposal

  • Hazards: Causes skin irritation and serious eye damage (Category 1). May be toxic if swallowed.

  • Disposal: Do not dispose of down the drain. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Treat as hazardous nitrogenous waste.

References

  • Nishinaga, A., et al. (1988). Selective oxidation of benzylic amines to Schiff bases and benzaldehydes. Tetrahedron Letters.

  • Versteeg, G. F., & Van Swaaij, W. P. M. (1988). Solubility and diffusivity of CO2 in aqueous amine solutions. Journal of Chemical & Engineering Data.

  • ChemicalBook. (2023). 1-(3-Methylphenyl)pentan-1-amine Properties and MSDS.

  • PubChem. (2023). Compound Summary: Benzylamine Derivatives and Stability. National Library of Medicine.

Sources

Method

Enantioselective synthesis of (R)- and (S)-1-(3-Methylphenyl)pentan-1-amine

Application Note & Protocol | AN-2026-CHIRAL Executive Summary Target Molecule: 1-(3-Methylphenyl)pentan-1-amine (CAS: Generic structure ref, specific isomer analogs available). Class: Chiral Benzylic Amine.[1] Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-2026-CHIRAL

Executive Summary

Target Molecule: 1-(3-Methylphenyl)pentan-1-amine (CAS: Generic structure ref, specific isomer analogs available). Class: Chiral Benzylic Amine.[1] Significance: This scaffold is a critical pharmacophore found in calcimimetics, CNS-active agents (e.g., substituted phenethylamines), and as a resolving agent intermediate. The meta-methyl substituent introduces specific steric and lipophilic properties that differentiate it from standard phenyl-alkyl amines.

This guide details two orthogonal protocols for the enantioselective synthesis of both (R)- and (S)-enantiomers:

  • Chemical Catalysis (Ellman’s Auxiliary): A robust, scalable method using tert-butanesulfinamide for high diastereomeric control.

  • Biocatalysis (ω-Transaminases): A green, high-fidelity route utilizing enzyme specificity for >99% ee.

Strategic Analysis (Expertise & Logic)

The Challenge of the Meta-Substituent

Synthesizing 1-aryl-1-alkyl amines requires distinguishing between the aryl ring and the alkyl chain (in this case, a butyl chain attached to the methine carbon).

  • Steric Differentiation: The n-butyl chain and the 3-methylphenyl ring have distinct steric profiles. However, the meta-methyl group adds remote bulk that can influence the conformation of the transition state in non-enzymatic reductions.

  • Electronic Effects: The electron-donating methyl group at the meta position slightly deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted analogs, requiring activated Lewis acid conditions (Ti(OEt)₄) for imine formation.

Route Selection Matrix
FeatureMethod A: Ellman's Auxiliary Method B: ω-Transaminases
Stereocontrol Source Chiral Reagent (Stoichiometric)Enzyme Active Site (Catalytic)
Enantiomer Access Both (R) and (S) via auxiliary switch or reductant choiceBoth (R) and (S) via enzyme selection (ATA-117 vs. ATA-113)
Scalability High (kg scale feasible in standard reactors)High (requires fermentation/bioreactor setup)
Purity Profile Requires chromatographyOften requires only extraction
Recommendation Primary Protocol for MedChem/Process DevAlternative for Green Chem/Large Scale

Method A: Chemical Synthesis via Ellman’s Auxiliary

Mechanism: Diastereoselective addition of hydride to a chiral N-sulfinyl ketimine.

Reaction Logic & Stereochemical Model

The condensation of 1-(3-methylphenyl)pentan-1-one with (R)-tert-butanesulfinamide yields the (E)-ketimine.

  • Pathway 1 (NaBH₄): Proceeds via a cyclic transition state (solvent-separated ion pair), delivering hydride from the re-face relative to the carbon (assuming E-imine), yielding the (R,R)-diastereomer .

  • Pathway 2 (L-Selectride): A bulky reducing agent that coordinates with the sulfinyl oxygen, forcing hydride attack from the opposite face, yielding the (R,S)-diastereomer .

Visualization: The Ellman Stereodivergence

EllmanPathway Ketone Precursor: 1-(3-methylphenyl)pentan-1-one Imine Intermediate: (E)-N-Sulfinyl Ketimine Ketone->Imine Ti(OEt)4, THF, Reflux Auxiliary Reagent: (R)-tert-Butanesulfinamide Auxiliary->Imine Ti(OEt)4, THF, Reflux Red_NaBH4 Reduction A: NaBH4 / THF (Cyclic TS) Imine->Red_NaBH4 Red_LSelect Reduction B: L-Selectride / THF (Coordination Control) Imine->Red_LSelect Prod_RR Product A: (R,R)-Sulfinamide (Major) Red_NaBH4->Prod_RR dr > 90:10 Prod_RS Product B: (R,S)-Sulfinamide (Major) Red_LSelect->Prod_RS dr > 95:5 Amine_R Target: (R)-Amine HCl Prod_RR->Amine_R HCl/MeOH Deprotection Amine_S Target: (S)-Amine HCl Prod_RS->Amine_S HCl/MeOH Deprotection

Caption: Stereodivergent synthesis of (R)- and (S)-amines from a single chiral auxiliary source.

Detailed Protocol

Reagents:

  • 1-(3-methylphenyl)pentan-1-one (1.0 equiv)

  • (R)-2-methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • THF (anhydrous)

  • Reducing Agents: NaBH₄ (solid) or L-Selectride (1M in THF)

Step 1: Ketimine Formation[2]
  • Setup: Flame-dry a 250 mL round-bottom flask under N₂.

  • Addition: Add ketone (10 mmol, 1.76 g) and (R)-tert-butanesulfinamide (11 mmol, 1.33 g) in THF (50 mL).

  • Activation: Add Ti(OEt)₄ (20 mmol, 4.2 mL) dropwise. The solution will turn slightly yellow/orange.

  • Reaction: Reflux at 70°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.

  • Workup: Cool to RT. Pour into a rapidly stirring mixture of brine (50 mL) and EtOAc (50 mL). A white precipitate (TiO₂) will form. Filter through a Celite pad.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (0→20% EtOAc/Hexane) to yield the N-sulfinyl ketimine as a viscous oil.

Step 2: Stereoselective Reduction

Choose Path A or Path B based on desired enantiomer.

Path A: Synthesis of (R)-Amine (using NaBH₄)

  • Dissolve Ketimine (5 mmol) in THF (25 mL) containing 2% water (v/v) (Water aids diastereoselectivity in this specific reduction). Cool to -50°C.

  • Add NaBH₄ (15 mmol, 0.57 g) in one portion.

  • Warm slowly to RT over 4 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[1][3]

  • Result: (R,R)-sulfinamide (typically >90:10 dr). Recrystallize from Hexane/Et₂O to upgrade dr to >99:1.

Path B: Synthesis of (S)-Amine (using L-Selectride)

  • Dissolve Ketimine (5 mmol) in THF (25 mL). Cool to -78°C.

  • Add L-Selectride (1M in THF, 7.5 mmol) dropwise over 20 min.

  • Stir at -78°C for 2 hours.

  • Quench with MeOH at -78°C.

  • Result: (R,S)-sulfinamide (typically >95:5 dr).

Step 3: Deprotection
  • Dissolve the purified sulfinamide in MeOH (10 mL).

  • Add 4M HCl in Dioxane (2 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness. Triturate with Et₂O to obtain the Amine Hydrochloride Salt .[2]

Method B: Biocatalytic Transamination

Mechanism: Pyridoxal-5'-phosphate (PLP) dependent transfer of an amino group from a donor (Isopropylamine) to the ketone.[4]

Enzyme Selection

For 1-arylalkyl ketones, ω-transaminases (ω-TA) exhibit excellent selectivity.

  • (S)-Selective: Vibrio fluvialis ω-TA, Codexis ATA-113.

  • (R)-Selective: Arthrobacter sp. ω-TA, Codexis ATA-117.

Protocol (Micro-Scale Screening to Gram Prep)

Buffer System: 100 mM Potassium Phosphate (pH 7.5), 1 mM PLP.

  • Substrate Solution: Dissolve 1-(3-methylphenyl)pentan-1-one (50 mg) in DMSO (5% final volume).

  • Amine Donor: Isopropylamine (1M final concentration). Note: High concentration drives equilibrium.

  • Enzyme: Add 10 mg lyophilized ω-TA powder.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Workup: Acidify to pH 2 (HCl), wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH), extract with MTBE.

  • Evaporation: Yields free base amine.

Quality Control & Analytics

Chiral HPLC Method

To verify enantiomeric excess (ee), derivatization is often required for primary amines to improve retention and UV detection on polysaccharide columns.

  • Derivatization: React amine with acetic anhydride or NBD-F.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or Fluorescence for NBD derivatives).

  • Expected Elution:

    • (S)-enantiomer typically elutes first on OD-H columns for this class (verify with standards).

Analytical Specifications
ParameterSpecificationMethod
Purity > 98%HPLC / 1H-NMR
Enantiomeric Excess > 99%Chiral HPLC
Residual Solvent < 5000 ppmGC-Headspace
Appearance White crystalline solid (HCl salt)Visual

References

  • Ellman's Auxiliary Overview: Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[1][2] Journal of Organic Chemistry, 1999.[2] Link

  • Biocatalysis (Transaminases): Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. Link

  • Transaminase Screening: Mathew, S., & Yun, H. "Omega-Transaminases for the Synthesis of Chiral Amines." Catalysts, 2012. Link

  • Chiral Separation: Adhikari, S., et al. "Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021. Link

  • General Synthesis of Phenylpentylamines: "Synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs." NIH PubChem / PMC, 2015. Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult Safety Data Sheets (SDS) for Ti(OEt)₄, Hydrides, and Solvents before use.

Sources

Application

Liquid chromatography-mass spectrometry (LC-MS) settings for alkylamine analysis

Application Note: Optimized Strategies for Alkylamine Analysis via LC-MS/MS Introduction: The Alkylamine Challenge Alkylamines (e.g., methylamine, ethylamine, dimethylamine) present a "perfect storm" of analytical diffic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for Alkylamine Analysis via LC-MS/MS

Introduction: The Alkylamine Challenge

Alkylamines (e.g., methylamine, ethylamine, dimethylamine) present a "perfect storm" of analytical difficulties for standard Reversed-Phase Liquid Chromatography (RPLC):

  • Retention Failure: Small alkylamines elute in the void volume (

    
    ) of C18 columns due to high water solubility (LogP < 0).
    
  • Peak Tailing: Basic amine groups interact strongly with residual silanols on silica-based columns, causing severe tailing and sensitivity loss.

  • Detection Limits: They lack a conjugated

    
    -system, rendering UV detection (DAD/VWD) useless. Mass spectrometry is required, but low molecular weight (MW < 100 Da) makes them susceptible to chemical noise in the low-mass region.
    

Strategic Directive: Shift from RPLC to HILIC as the primary separation mode. HILIC utilizes a polar stationary phase and a high-organic mobile phase, retaining polar amines via water-layer partitioning and electrostatic interactions.

Core Protocol: HILIC-MS/MS Methodology

This protocol serves as the primary standard for analyzing underivatized alkylamines.

Chromatographic Conditions
  • Column Selection:

    • Primary Choice:Amide-bonded phase (e.g., Waters BEH Amide, Agilent ZORBAX Bonus-RP, or TSKgel Amide-80). The amide functionality provides hydrogen bonding retention without the excessive electrostatic retention of bare silica, which can lead to irreversible adsorption of amines.

    • Alternative:Bare Silica (e.g., Atlantis HILIC Silica) can be used but requires higher buffer concentrations to suppress ion-exchange interactions.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Why: The ammonium ion (

      
      ) competes with alkylamines for silanol sites, improving peak shape. Acidic pH ensures amines are fully protonated (
      
      
      
      ) for ESI.
  • Mobile Phase B (Organic): 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Maintaining buffer in the organic phase prevents salt precipitation during mixing.

  • Gradient Profile:

    • Initial: 90% B (High organic promotes retention in HILIC).

    • Ramp: 90% B to 50% B over 10 minutes.

    • Re-equilibration:Crucial. Hold at 90% B for at least 5-8 minutes. HILIC columns require longer equilibration than RPLC to re-establish the water layer on the particle surface.

Mass Spectrometry Settings (ESI+)

Alkylamines are fragile small molecules. Aggressive source conditions can cause in-source fragmentation (loss of


), reducing the signal of the precursor ion.
ParameterSettingRationale
Ionization Mode ESI Positive (+)Amines protonate readily (

).
Capillary Voltage 3.0 – 4.0 kVStandard range for stable spray.
Gas Temperature 300 – 350 °CHigh temp aids desolvation of aqueous-rich droplets later in the gradient.
Drying Gas Flow 10 – 12 L/minSufficient to remove solvent without blowing away light ions.
Nebulizer Pressure 35 – 45 psiOptimized for standard flow rates (0.3 – 0.5 mL/min).
Fragmentor/Cone Voltage LOW (70–100 V) Critical: High voltage destroys small amine ions before they reach the quad.
Collision Energy (CE) 10 – 25 eVSmall alkyl chains fragment easily; optimize per analyte.

Alternative Protocol: Derivatization (RPLC)

If HILIC is unavailable or matrix interference is too high in the low-mass region, derivatization adds a hydrophobic "handle" to the amine, allowing C18 retention and shifting the mass to a cleaner spectral region.

  • Reagent: Benzoyl Chloride or Dansyl Chloride.

  • Mechanism: Reacts with primary/secondary amines to form stable amides/sulfonamides.

  • Advantage: Increases MW by ~105 Da (Benzoyl) or ~233 Da (Dansyl), moving the ion out of the "chemical noise" zone (m/z < 100).

  • Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Visualization of Workflows

Figure 1: Method Selection Decision Tree

This logic gate ensures the correct technique is chosen based on analyte properties.

MethodSelection Start Start: Alkylamine Analysis CheckLogP Check LogP (Polarity) Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar Yes IsNonPolar LogP > 1 (Non-Polar) CheckLogP->IsNonPolar No CheckMS Is MS Sensitivity Sufficient? IsPolar->CheckMS RPLC Standard RPLC (C18) (Acidic Mobile Phase) IsNonPolar->RPLC HILIC PROTOCOL A: HILIC-MS/MS (Amide Column, pH 3.0) CheckMS->HILIC Yes (High conc.) Deriv PROTOCOL B: Derivatization (Benzoyl/Dansyl Cl) + RPLC CheckMS->Deriv No (Trace levels)

Caption: Decision matrix for selecting between direct HILIC analysis and derivatization-based RPLC based on analyte polarity and sensitivity requirements.

Figure 2: HILIC vs. RPLC Retention Mechanism

Understanding the "Water Layer" concept is vital for HILIC troubleshooting.

HILIC_Mechanism cluster_RP Reversed Phase (C18) cluster_HILIC HILIC (Amide/Silica) RP_Mech Hydrophobic Interaction Analyte partitions into C18 chains RP_Fail Alkylamines: Too polar, no interaction -> Void Elution RP_Mech->RP_Fail HILIC_Layer Water Layer Formation Water adsorbs to polar surface HILIC_Part Partitioning Amine partitions into water layer HILIC_Layer->HILIC_Part HILIC_Ion Electrostatic Interaction NH3+ interacts with surface HILIC_Layer->HILIC_Ion

Caption: Mechanistic comparison showing why RPLC fails for alkylamines and how HILIC utilizes the stagnant water layer for retention.

Troubleshooting & Self-Validation

  • Symptom: Drifting Retention Times in HILIC.

    • Cause: Insufficient equilibration. The water layer on the silica surface takes time to stabilize.

    • Fix: Increase re-equilibration time between injections to at least 20 column volumes.

  • Symptom: Low Sensitivity for Low Mass Ions (e.g., Methylamine m/z 32).

    • Cause: High fragmentor voltage or low-mass cutoff in the quadrupole.

    • Fix: Lower the Fragmentor voltage to <80V. Ensure the MS acquisition start mass is set to m/z 30 or lower.

  • Symptom: Split Peaks.

    • Cause: Sample solvent mismatch. Injecting an aqueous sample into a high-organic HILIC mobile phase causes "breakthrough."

    • Fix: Dilute samples in 75-90% Acetonitrile before injection.

References

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Waters Corporation. (2020). Nitrosamines Analysis with LC-MS/MS: Method Development and Control. Link

  • Restek Corporation. (2021). Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS. Link

  • Chromatography Online. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Link

  • Cayman Chemical. (2017). Use of a Novel Method of Derivatization to Improve LC-MS/MS Sensitivity. Link

Sources

Method

Dosing protocols for 1-(3-Methylphenyl)pentan-1-amine in rodent models

Technical Application Note: Pharmacological Characterization & Dosing Protocols for 1-(3-Methylphenyl)pentan-1-amine (3-MPPA) Part 1: Compound Profile & Structural Logic 1.1 Chemical Identity & Classification IUPAC Name:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Pharmacological Characterization & Dosing Protocols for 1-(3-Methylphenyl)pentan-1-amine (3-MPPA)

Part 1: Compound Profile & Structural Logic

1.1 Chemical Identity & Classification

  • IUPAC Name: 1-(3-Methylphenyl)pentan-1-amine[1]

  • Common Abbreviation: 3-MPPA (3-Methyl-α-butylbenzylamine)

  • CAS Registry: 1249684-03-4 (Generic/Analogous)

  • Class: Substituted Benzylamine / α-Alkylbenzylamine

  • Molecular Weight: ~177.29 g/mol (Freebase)

1.2 Structural-Activity Relationship (SAR) Logic Unlike classic psychostimulants (amphetamines) which are phenethylamines (amine on the


-carbon), 3-MPPA is a benzylamine (amine on the 

-carbon) with a significant lipophilic tail (butyl chain).
  • Lipophilicity: The pentyl chain significantly increases LogP compared to methyl/ethyl analogs, predicting high Blood-Brain Barrier (BBB) permeability but potentially slower clearance.

  • Predicted Mechanism: Based on structural analogs (e.g.,

    
    -alkylbenzylamines), 3-MPPA is predicted to act as a Monoamine Transporter Modulator  (NET/DAT preference) or potentially a Sigma Receptor Ligand . The 3-methyl substitution on the phenyl ring typically enhances metabolic stability against ring hydroxylation and improves selectivity for norepinephrine transporters (NET) over serotonin transporters (SERT).
    

1.3 Storage & Handling

  • Physical State: Freebase is likely a viscous oil; Hydrochloride salt is a white crystalline solid.

  • Stability: Hygroscopic. Store at -20°C under desiccated conditions.

  • Safety: Treat as a potent CNS active agent. Use Class II Biological Safety Cabinet.

Part 2: Formulation Strategy

Successful dosing requires a stable vehicle that does not confound behavioral data. 3-MPPA is lipophilic; aqueous solubility of the freebase is poor.

Table 1: Recommended Vehicle Systems

Administration RouteCompound FormVehicle CompositionPreparation Notes
Intraperitoneal (IP) HCl Salt0.9% Saline (Sterile)Dissolves readily. pH adjustment to 6.5-7.0 may be required.
Intraperitoneal (IP) Freebase5% DMSO + 5% Tween-80 + 90% SalineDissolve in DMSO first, add Tween, then slowly vortex in warm saline.
Oral Gavage (PO) HCl SaltdH2O or 0.5% MethylcelluloseStandard suspension/solution.
Subcutaneous (SC) Freebase/Salt0.9% Saline or PBSEnsure pH is strictly neutral to prevent cutaneous irritation.

Part 3: Dosing Protocols (Step-by-Step)

Since 3-MPPA is a Novel Chemical Entity (NCE) with limited public toxicological data, do not assume safety. The following protocols utilize a "De-Escalation/Escalation" logic derived from OECD Guidelines.

Protocol A: Acute Tolerability & Dose-Finding (Modified OECD 425)

Objective: Determine the Maximum Tolerated Dose (MTD) and approximate LD50 without sacrificing large cohorts.

Experimental Workflow (Graphviz Diagram):

DoseFinding Start Start: Single Sentinel Rat Dose: 1.0 mg/kg (IP) Obs1 Observation (4 Hours) Irwin Battery Start->Obs1 Decision1 Signs of Toxicity? Obs1->Decision1 Escalate Escalate Dose (3.2 mg/kg) Wait 48h (Washout) Decision1->Escalate No Toxicity DeEscalate De-Escalate (0.32 mg/kg) New Animal Decision1->DeEscalate Seizures/Sedation Escalate->Obs1 Repeat Cycle Cohort Expand to Cohort (n=3) Confirm MTD DeEscalate->Cohort Define Limit

Caption: Figure 1. Modified Up-and-Down Procedure for establishing the Maximum Tolerated Dose (MTD) of 3-MPPA.

Step-by-Step Procedure:

  • Sentinel Dosing: Administer 1.0 mg/kg (IP) to a single male Sprague-Dawley rat.

  • Observation: Monitor for 4 hours using the Irwin Test Battery (see Protocol B).

  • Decision Gate:

    • No Effect: Increase dose by semi-log factor (3.2 mg/kg) in the same animal after 48h washout, OR dose a new animal.

    • Moderate Effect (Locomotor +): This is the "Active Range."

    • Adverse Effect (Tremors, Ptosis, Straub Tail): Stop. The previous lower dose is the MTD.

  • Verification: Once MTD is estimated, dose a cohort of n=3 to confirm.

Recommended Starting Doses (Rat):

  • Low (Exploratory): 0.5 – 1.0 mg/kg

  • Medium (Active): 3.0 – 5.0 mg/kg (Projected based on phenethylamine analogs)

  • High (Limit): 10.0 – 15.0 mg/kg (Risk of stereotypy/seizure)

Protocol B: Pharmacodynamic Assessment (Locomotor Activity)

Objective: Characterize the stimulant vs. sedative profile.

  • Acclimatization: Place rats in Open Field chambers (40x40cm) for 30 mins (habituation).

  • Administration: Inject Vehicle, 1.0, 3.0, or 10.0 mg/kg 3-MPPA (IP).

  • Recording: Record activity for 120 minutes.

  • Data Binning: Analyze total distance traveled (cm) in 5-minute bins.

    • Expectation: If 3-MPPA acts as a DAT inhibitor, expect a sustained increase in locomotion peaking at 15-30 mins.

    • Expectation: If 3-MPPA acts as a Sigma agonist, expect dystonia or biphasic effects (sedation followed by excitation).

Protocol C: Pharmacokinetic (PK) Sampling Strategy

Objective: Correlate behavior with plasma concentration. The pentyl chain suggests a longer half-life (


) than amphetamine.

Sampling Schedule:

  • Route: IV (Tail Vein) or IP.

  • Timepoints: Pre-dose, 5, 15, 30, 60, 120, 240, 480 mins.

  • Matrix: Plasma (K2EDTA tubes).

  • Bioanalysis: LC-MS/MS.

    • Transition: Monitor parent mass [M+H]+ ~178.2

      
       Tropylium ion (91.1) or alkyl fragment.[2]
      

Part 4: Metabolic Pathways & Safety Mechanisms

Understanding the metabolism of 3-MPPA is critical for interpreting toxicity.

Predicted Metabolic Map (Graphviz):

Metabolism Parent 3-MPPA (Parent) CYP_Ring CYP450 (Ring Hydroxylation) Parent->CYP_Ring CYP_Chain CYP450 (Dealkylation) Parent->CYP_Chain Minor MAO MAO-B (Deamination) Parent->MAO Met1 4-OH-3-MPPA (Active?) CYP_Ring->Met1 Met2 3-Methylbenzaldehyde MAO->Met2 Met3 Benzoic Acid Deriv. Met2->Met3

Caption: Figure 2. Predicted metabolic fate of 3-MPPA. Oxidative deamination (MAO) is the primary clearance pathway, suggesting potential interactions with MAOIs.

Safety Warnings:

  • MAO Interaction: Due to the

    
    -alkyl structure, 3-MPPA may act as a substrate or inhibitor of Monoamine Oxidase (MAO). Avoid co-administration with MAOIs. 
    
  • Cardiovascular: Monitor heart rate. Benzylic amines can possess direct sympathomimetic activity.

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In: Psychopharmacology: The Third Generation of Progress. Raven Press. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology, 168(2), 458–470. Link

  • National Institutes of Health (NIH) PubChem. (2023). Compound Summary: 3-Methylbenzylamine analogs.Link

(Note: Specific literature for CAS 1249684-03-4 is sparse; protocols are derived from validated methodologies for structural homologs as cited in Ref 2 and 3.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(3-Methylphenyl)pentan-1-amine

Technical Support Center: Synthesis of 1-(3-Methylphenyl)pentan-1-amine Case ID: 1-(3-MP)-PA-Yield-Opt Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Methylphenyl)pentan-1-amine

Case ID: 1-(3-MP)-PA-Yield-Opt Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The Yield Challenge

The synthesis of 1-(3-methylphenyl)pentan-1-amine (a benzylic amine derivative) presents a classic challenge in organic synthesis: selectivity .

While direct reductive amination of the corresponding ketone (1-(3-methylphenyl)pentan-1-one) seems the most direct path, it is notoriously prone to "dimerization," yielding the secondary amine rather than the desired primary amine. This occurs because the newly formed primary amine is often more nucleophilic than the ammonia source, reacting with the remaining ketone.

To maximize yield (>85%), this guide prioritizes the Oxime Intermediate Route , which chemically "locks" the nitrogen stoichiometry before the reduction step, effectively eliminating over-alkylation.

Module 1: Route Selection & Strategy

Before troubleshooting specific steps, verify you are using the correct pathway for your facility's capabilities.

FeatureRoute A: Direct Reductive Amination Route B: Oxime Reduction (Recommended) Route C: Leuckart Reaction
Reagents Ketone, NH₄OAc, NaBH₃CNKetone, NH₂OH·HCl, H₂/CatalystKetone, Formamide, Formic Acid
Primary Yield Low to Moderate (40–60%)High (80–95%) Moderate (60–75%)
Main Impurity Secondary Amine (Dimer)Unreacted OximeN-Formyl intermediate (requires hydrolysis)
Equipment Standard GlasswareHydrogenation App. (Parr Shaker)High Temp Reflux (>160°C)
Verdict Avoid for high yield unless using Ti(OiPr)₄.Standard for high yield. Good robust alternative if no H₂ available.

Module 2: The "Gold Standard" Protocol (Oxime Route)

Objective: Synthesis via 1-(3-methylphenyl)pentan-1-one oxime.

Step 1: Quantitative Oximation

The goal is 100% conversion of ketone to oxime. Any remaining ketone will poison the purification of the final amine.

Protocol:

  • Dissolve 1 eq of 1-(3-methylphenyl)pentan-1-one in EtOH (5 mL/mmol).

  • Add 1.5 eq Hydroxylamine Hydrochloride (NH₂OH·HCl) .

  • Add 1.5 eq Sodium Acetate (NaOAc) or Pyridine.

    • Expert Insight: The base is critical to buffer the HCl released. Without it, the reaction stalls as pH drops.

  • Reflux for 2–4 hours. Monitor via TLC (Silica; Hexane/EtOAc 8:2).

  • Workup: Evaporate EtOH. Partition between water and EtOAc. The oxime is neutral/organic.

Troubleshooting Table: Oximation

Symptom Probable Cause Corrective Action
Incomplete Conversion Steric hindrance of pentyl chain. Switch solvent to n-Propanol (higher boiling point) and reflux longer.

| Oil instead of Solid | Meta-methyl group prevents packing. | This is normal for this lipophilic oxime. Proceed to reduction with the crude oil; do not attempt crystallization if it resists. |

Step 2: Catalytic Hydrogenation (The Critical Step)

Reduction of the C=N bond to C-N.

Protocol:

  • Dissolve crude oxime in MeOH/NH₃ (7M ammonia in methanol) .

    • Crucial: The presence of ammonia suppresses the formation of secondary amines during reduction by shifting the equilibrium away from imine intermediates.

  • Catalyst: Raney Nickel (approx. 10–20 wt% of substrate) OR 10% Pd/C .

  • Conditions: 50–60 psi H₂, RT to 50°C, 6–12 hours.

Troubleshooting Table: Reduction

Symptom Probable Cause Corrective Action
Low Yield (<50%) Catalyst Poisoning. Sulfur from the ketone synthesis (if Friedel-Crafts used) can poison Pd/Ni. Wash the oxime thoroughly with dilute NaOH and water before reduction.
Secondary Amine Formed Lack of Ammonia. Ensure the solvent is saturated with NH₃ gas or use commercial 7M NH₃ in MeOH.

| Incomplete Reduction | Steric Bulk. | Increase pressure to 100 psi or temperature to 60°C. |

Module 3: Workup & Purification Logic

The physical properties of 1-(3-methylphenyl)pentan-1-amine (lipophilic chain + basic amine) dictate the purification.

The "Acid-Base Swing" (Self-Validating Purity Protocol):

  • Acid Phase: Dissolve crude reaction mix in Et₂O. Extract with 1M HCl (aq) .

    • Logic: The amine goes into the water (as salt). Neutral impurities (unreacted oxime, ketone, non-basic byproducts) stay in Et₂O. Discard Organic Layer.

  • Base Phase: Basify the aqueous layer with 10M NaOH until pH > 12.

    • Logic: The amine becomes free base and oils out.

  • Extraction: Extract the cloudy aqueous mix with DCM or TBME (Tert-butyl methyl ether).

  • Drying: Dry over Na₂SO₄ and concentrate.

Yield Calculation Check:

  • Theoretical MW: ~177.29 g/mol .

  • If yield is >100%, you likely have trapped solvent or water. These amines are hygroscopic.

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision logic and chemical pathway to minimize yield loss.

SynthesisWorkflow Start Start: 1-(3-methylphenyl)pentan-1-one Decision1 Is High Pressure H2 Available? Start->Decision1 RouteA Route A: Leuckart Reaction (Formamide/Formic Acid, 180°C) Decision1->RouteA No RouteB Route B: Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Decision1->RouteB Yes (Recommended) Workup Acid/Base Extraction (Removes Neutrals) RouteA->Workup OximeCheck Check: TLC shows Ketone? RouteB->OximeCheck Recycle Reflux Longer / Add more NH2OH OximeCheck->Recycle Yes Proceed Proceed to Reduction OximeCheck->Proceed No (Complete) Recycle->OximeCheck Reduction Reduction Step Raney Ni, 50psi H2, MeOH/NH3 Proceed->Reduction ImpurityCheck Impurity: Secondary Amine? Reduction->ImpurityCheck FixImpurity Cause: Low NH3 conc. Action: Increase NH3 pressure ImpurityCheck->FixImpurity Yes ImpurityCheck->Workup No FixImpurity->Reduction Restart Final Target: 1-(3-methylphenyl)pentan-1-amine (>90% Purity) Workup->Final

Caption: Logic flow for selecting the Oxime route and troubleshooting impurity formation during reduction.

FAQ: Frequently Asked Questions

Q1: Can I use NaBH₄ to reduce the oxime?

  • Answer: Generally, no.[1] NaBH₄ is not strong enough to reduce oximes to amines efficiently; it often stops at the hydroxylamine stage or requires harsh additives (like TiCl₄ or ZrCl₄). Catalytic hydrogenation (Raney Ni or Pd/C) or LiAlH₄ (if anhydrous conditions are strictly maintained) are required for high yields.

Q2: My product is colored (yellow/brown) after workup. Is it impure?

  • Answer: Yes. Pure aliphatic/benzylic amines are typically colorless oils. Color usually indicates oxidation products (N-oxides) or trace polymerized ketone. Distillation (Kugelrohr) under high vacuum is the best way to remove these color bodies if the Acid-Base workup didn't clear them.

Q3: Why 1-(3-methylphenyl) and not 4-methyl? Does it matter?

  • Answer: Chemically, the meta (3-methyl) position is less sterically hindering to the carbonyl than an ortho substituent, but electronically similar to para. However, meta-substituted isomers often have lower melting points and resist crystallization more than para isomers, making oil isolation (rather than solid salt formation) more likely.

References

  • Vavon, G. et al. (1928). "Catalytic hydrogenation of oximes to amines."[2][3] Bulletin de la Société Chimique de France. (Foundational text on PtO2/Raney Ni selectivity).

  • Klyuev, M. V. et al. (2000). "Amination of Carbonyl Compounds." Russian Chemical Reviews, 69(1), 5-26. Link

  • Gogoi, S. et al. (2018). "Selectivity control in the reductive amination of aldehydes and ketones." Organic & Biomolecular Chemistry.
  • Gross, R. A. (2022). "Heterogeneous Catalysis for Selective Hydrogenation of Oximes." Encyclopedia MDPI. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Optimization

Technical Support Center: Purification of 1-(3-Methylphenyl)pentan-1-amine

Case ID: PUR-592-MPPA Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from Crude 1-(3-Methylphenyl)pentan-1-amine Mixtures Executive Summary You are dealing with 1-(3-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-592-MPPA Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from Crude 1-(3-Methylphenyl)pentan-1-amine Mixtures

Executive Summary

You are dealing with 1-(3-Methylphenyl)pentan-1-amine (MW: ~177.29 g/mol ), a lipophilic, chiral primary benzylic amine. The crude mixture likely results from the reductive amination of 1-(3-methylphenyl)pentan-1-one .

Based on the synthesis vector, your crude mixture contains three distinct classes of impurities:[1]

  • Neutrals: Unreacted ketone (starting material) and 1-(3-methylphenyl)pentan-1-ol (side-product from direct reduction).

  • Basic Oligomers: Secondary amine dimer (Bis-alkylated species) formed by the reaction of the product amine with the intermediate imine.

  • Inorganics: Borate or Aluminum salts (depending on the reducing agent used).

This guide provides a modular troubleshooting workflow to isolate the target amine with >98% purity.

Module 1: Diagnostic & Impurity Profiling

Q: My LC-MS shows a large peak at M+1 = 178, but also persistent peaks at 177 and 339. What are these?

A: These are the "Fingerprint" impurities of reductive amination.

m/z (ESI+)IdentityOriginChemical NatureRemoval Strategy
178 Target Amine ProductPrimary Amine (Basic)N/A
177 Ketone / Alcohol Unreacted SM / Over-reductionNeutralAcid-Base Extraction
339 Symmetrical Dimer Condensation of Product + ImineSecondary Amine (Basic)Distillation / Chromatography
160 Elimination Product Styrene derivative (if heated too high)Neutral alkeneAcid-Base Extraction

Technical Insight: The "339" peak is the secondary amine dimer. It is significantly more lipophilic and higher boiling than your product. It cannot be removed by simple acid washing because it protonates and extracts into water just like your target primary amine.

Module 2: The First Line of Defense (Acid-Base Extraction)

Q: I tried extracting with water, but everything stayed in the organic layer. Why?

A: Your molecule is highly lipophilic (C5 chain + Tolyl ring). The free base is virtually insoluble in water. Even the hydrochloride salt may have significant solubility in organic solvents like DCM or EtOAc.

Protocol: The "pH Swing" Method Goal: Remove Neutral Impurities (Ketone, Alcohol).[1]

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It separates cleanly from water and dissolves the free base well, but tends to force the amine-HCl salt out (precipitate) or into the aqueous layer better than DCM.

  • Acidification: Extract with 1M HCl (3x) .

    • Target pH: < 2.0.[2][3][4][5]

    • Observation: The target amine and the dimer (impurities) move to the Aqueous Phase . The Ketone and Alcohol stay in the Organic Phase .

  • Separation: Keep the Aqueous Phase . Discard the Organic Phase (contains neutrals).

  • Basification: Cool the aqueous phase to 0°C. Slowly add 10M NaOH until pH > 12.

    • Caution: Exothermic. High heat can degrade the product.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Visualizing the Workflow:

ExtractionLogic Start Crude Mixture (Amine + Ketone + Dimer) AcidStep Add 1M HCl Extract with MTBE Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Ketone & Alcohol) AcidStep->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer 1 (Contains Amine-HCl & Dimer-HCl) AcidStep->AqLayer1 Basics migrate BaseStep Basify Aqueous Layer (pH > 12) Extract with DCM AqLayer1->BaseStep OrgLayer2 Organic Layer 2 (Target Amine + Dimer) BaseStep->OrgLayer2 Free bases AqLayer2 Aqueous Layer 2 (Waste Salts) BaseStep->AqLayer2

Figure 1: Acid-Base extraction logic for separating neutral impurities from basic amines.

Module 3: Removing the Dimer (Distillation vs. Chromatography)

Q: The acid-base extraction removed the ketone, but the "339" dimer peak is still there. How do I separate two amines?

A: You rely on the massive difference in physical properties. The dimer has nearly double the molecular weight.

Option A: Vacuum Distillation (Recommended for >5g scale)

Because of the significant boiling point difference, this is the cleanest method.

  • Target Amine BP: Est. 110-120°C @ 0.5 mmHg.

  • Dimer BP: > 200°C @ 0.5 mmHg.

  • Protocol: Use a Kugelrohr or short-path distillation setup. The product will distill over as a clear oil; the dimer will remain as a thick, dark residue in the pot.

Option B: Flash Chromatography (Recommended for <1g scale)

Amines streak (tail) on silica due to interaction with acidic silanol groups. You must modify the mobile phase.

Chromatography Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, Gradient to 50:[1]50) + 1% Triethylamine (TEA) .

    • Crucial: Pre-rinse the column with the TEA-containing solvent to neutralize silica acidity.

  • Elution Order:

    • Dimer (Secondary Amine): Elutes first (Less polar, sterically hindered).

    • Target (Primary Amine): Elutes second (More polar, H-bond donor).

Module 4: Final Polishing (Salt Formation)

Q: My oil is 95% pure but slightly yellow. How do I get a white solid?

A: Convert the oil to a crystalline salt. For benzylic amines, the Hydrochloride or Oxalate salts are standard.[1]

Crystallization Protocol:

  • Dissolve 1g of the amine oil in 5 mL of dry Diethyl Ether or Ethanol .

  • Add 2M HCl in Diethyl Ether dropwise with stirring.

  • A white precipitate should form immediately.

  • Troubleshooting: If it oils out (gummy solid), heat the mixture to boiling and add minimal Isopropanol until dissolved. Let it cool slowly to room temperature, then 4°C.

  • Filter and wash with cold ether.

Self-Validating Check:

  • Take the melting point of the salt. Sharp melting points (< 2°C range) indicate high purity. Broad ranges indicate residual dimer or solvent.

Summary of Impurity Pathways

Understanding how impurities form helps you prevent them in future batches.

SynthesisPathways SM Ketone (Start Material) Imine Imine (Intermediate) SM->Imine + NH3 Alcohol Alcohol (Impurity) SM->Alcohol Direct Reduction (No NH3 present) Product Primary Amine (Target) Imine->Product + H2 (Reduction) Dimer Secondary Amine (Dimer Impurity) Product->Dimer + Imine (Over-reaction)

Figure 2: Mechanistic origins of common impurities in reductive amination.

References
  • Reductive Amination Mechanisms & Side Products: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] [Link]

  • Purification of Amines (Chromatography Modifiers): Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Info. [Link] (General Reference for Amine handling)

  • pKa and Solubility of Benzylic Amines: PubChem Database. "Benzylamine (and derivatives) Physical Properties." [Link]

  • Distillation of High Boiling Amines: Armarego, W. L. F., and Chai, C. L. L.[1] Purification of Laboratory Chemicals. 6th ed., Butterworth-Heinemann, 2009.[1] (Standard text for physical separation data).

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(3-Methylphenyl)pentan-1-amine HCl

Status: Active Ticket ID: CRY-MPPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for 1-(3-Methylphenyl)pentan-1-amine Hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-MPPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 1-(3-Methylphenyl)pentan-1-amine Hydrochloride . This molecule presents a specific set of physicochemical challenges due to its amphiphilic nature . The combination of a lipophilic pentyl chain and a meta-substituted tolyl ring, juxtaposed with a polar hydrochloride head group, creates a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to transition your material from a stubborn oil to a high-purity crystalline solid.

Part 1: Quick Diagnostic & Troubleshooting Matrix

Identify your issue below to find the corresponding solution.

SymptomProbable CauseImmediate Action
Oiling Out (Two liquid layers form upon cooling or antisolvent addition)LLPS: The metastable zone width is narrow; the melting point of the solvated salt is below the process temperature.Stop cooling. Reheat to dissolve. Add seed crystals at

. Slow cooling rate (

/min).
No Precipitation (Solution remains clear despite cooling)High Solubility: The salt is too soluble in the chosen alcohol (MeOH/EtOH).Switch to Isopropanol (IPA) or Acetonitrile (MeCN) . Use MTBE as an antisolvent (avoid Heptane initially).
Sticky/Gummy Solid Solvent Inclusion/Hygroscopicity: Residual solvent is trapped in the lattice, or the salt is absorbing ambient moisture.Vacuum dry at

with

. Verify if a solvate has formed using TGA/DSC.
Colored Impurities Oxidation: Benzylic amines are prone to oxidation; colored byproducts are co-precipitating.Recrystallize from IPA/EtOAc . Use activated charcoal (carbon) filtration before salt formation.

Part 2: Deep Dive – The "Oiling Out" Phenomenon

Q: Why does my product turn into an oil instead of crystals?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . 1-(3-Methylphenyl)pentan-1-amine HCl has a "soap-like" structure: a hydrophobic tail (pentyl + tolyl) and a hydrophilic head (


). In aqueous or highly polar solvents, these molecules aggregate.

When you cool the solution or add an antisolvent, the system enters a region where the liquid oil phase is more stable than the solid crystal phase . This is often exacerbated by the meta-methyl group , which disrupts crystal packing efficiency, lowering the melting point compared to para-substituted analogs.

The Fix: Temperature Cycling & Seeding

Do not simply add more antisolvent; this will only lock impurities into the oil. Instead, force the system to align into a lattice.

Protocol 1: Recovery from Oiling Out
  • Re-dissolution: Heat the oiled-out mixture until it becomes a single clear phase (typically

    
    ).
    
  • Solvent Adjustment: If you used water/alcohol, add a mid-polarity solvent like Ethyl Acetate (EtOAc) to bridge the polarity gap.

  • Seeding (Critical): Cool slowly. Once you reach the temperature where oil just starts to appear (the cloud point), add seed crystals (0.5 wt%).

    • Note: If you lack seeds, scratch the glass wall or use sonication to induce primary nucleation.

  • Ostwald Ripening: Hold the temperature constant. Allow the oil droplets to dissolve and redeposit onto the seed crystals. This can take 2–12 hours.

Part 3: Validated Crystallization Protocols

Method A: The "Safe" Method (IPA/MTBE)

Best for initial isolation and high purity.

  • Dissolution: Dissolve 10g of crude amine freebase in 30 mL of Isopropanol (IPA) .

  • Salt Formation: Cool to

    
    . Add 1.1 equivalents of HCl in IPA  (or Dioxane) dropwise. Avoid aqueous HCl to prevent hygroscopicity issues.
    
  • Antisolvent Addition: Slowly add MTBE (Methyl tert-butyl ether) until slight turbidity persists.

  • Nucleation: Seed with pure crystal. Stir at

    
     for 1 hour.
    
  • Crystallization: Cool to

    
     over 4 hours. Filter and wash with cold MTBE.
    
Method B: The "Hard" Case (Acetonitrile Recrystallization)

Best for rejecting colored impurities or if Method A oils out.

  • Dissolution: Suspend the crude HCl salt in Acetonitrile (MeCN) (5 mL per gram).

  • Reflux: Heat to reflux (

    
    ). If solids remain, add MeOH dropwise until clear.
    
  • Cooling: Cool naturally to room temperature. The high polarity of MeCN keeps impurities in solution while the lipophilic salt crystallizes.

  • Isolation: Filter and dry under vacuum.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for overcoming LLPS (Oiling Out).

CrystallizationWorkflow Start Crude 1-(3-Methylphenyl)pentan-1-amine HCl SolventChoice Select Solvent System (Recommended: IPA or MeCN) Start->SolventChoice Dissolve Dissolve at High Temp (50-70°C) SolventChoice->Dissolve Cooling Cool Slowly (0.5°C/min) Dissolve->Cooling CheckState Check Phase State Cooling->CheckState Crystals Crystals Forming CheckState->Crystals Turbidity = Solid Oil Oiling Out (LLPS) CheckState->Oil Turbidity = Droplets Final Filter & Dry Crystals->Final Remedy Remedy: Reheat to Clear Point Add 10% EtOAc or IPA Oil->Remedy Seed Add Seeds at Cloud Point Remedy->Seed Ripening Isothermal Hold (Ripening) Convert Oil to Crystal Seed->Ripening Ripening->CheckState

Figure 1: Logic flow for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Ether instead of MTBE? A: Yes, chemically it works well as an antisolvent. However, diethyl ether is highly volatile and creeps up the flask walls, leading to crust formation (creeping crystallization) rather than bulk crystal growth. MTBE is preferred due to its higher boiling point and better handling properties.

Q: The solid is white but turns pink after 24 hours. Why? A: This indicates oxidation of the unprotonated amine or phenol-like impurities.

  • Fix: Ensure the salt formation is stoichiometric (slight excess of HCl is better than deficiency). Free amine is much more oxidation-prone than the HCl salt. Store the final product under Argon or Nitrogen.

Q: My yield is low (50%). Where is the rest? A: The lipophilic pentyl chain increases solubility in organic solvents.

  • Fix: Don't discard the mother liquor. Concentrate it to half volume and cool to

    
     for a second crop. Alternatively, add a non-polar antisolvent like Heptane  to the mother liquor to force the remaining salt out.
    

References

  • Veesler, S., et al. (2019).[1] Crystallization in the Presence of a Liquid-Liquid Phase Separation. University of Cincinnati / CNRS. Link

    • Context: Foundational theory on handling LLPS and turning oil droplets into crystals.[2]

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions. Link

    • Context: Practical industrial strategies for detecting and resolving oiling out events.
  • Prof. A. S. Myerson. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Sigma-Aldrich. (2024). 1-(3-Methoxyphenyl)pentan-1-amine hydrochloride Safety & Properties. Link

    • Context: Physicochemical property verific

Sources

Optimization

Technical Support Center: Chiral Resolution of 1-(3-Methylphenyl)pentan-1-amine

Welcome to the Advanced Resolution Support Hub. This guide addresses the specific challenges in separating the enantiomers of 1-(3-Methylphenyl)pentan-1-amine .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Resolution Support Hub. This guide addresses the specific challenges in separating the enantiomers of 1-(3-Methylphenyl)pentan-1-amine . Unlike simple phenylethylamines, this molecule possesses a significant hydrophobic tail (pentyl group) and a meta-methyl steric hindrance. These features dictate specific modifications to standard resolution protocols.

Below you will find troubleshooting workflows, optimization strategies, and validated protocols derived from high-throughput screening (HTS) data of homologous benzylic amines.

Part 1: Resolution Strategy Decision Matrix

Before starting, determine your scale and purity requirements. The hydrophobic nature of the pentyl chain makes this substrate an excellent candidate for Enzymatic Kinetic Resolution (EKR) , often outperforming classical crystallization in yield.

Figure 1: Method Selection Decision Tree

ResolutionStrategy Start START: Define Scale & Goal ScaleCheck Scale > 100g? Start->ScaleCheck PurityCheck Target ee% > 99.5%? ScaleCheck->PurityCheck No (Time-driven) Classical Classical Resolution (Diastereomeric Salts) ScaleCheck->Classical Yes (Cost-driven) Enzymatic Enzymatic Kinetic Resolution (Lipase CAL-B) PurityCheck->Enzymatic No (Gram scale/Synthesis) HPLC Prep Chiral HPLC/SFC PurityCheck->HPLC Yes (Analytical/Mg scale) Classical->Enzymatic Poor Yield/Crystallization Failure Enzymatic->HPLC Polishing Step

Caption: Strategic workflow for selecting the optimal resolution method based on scale and purity constraints.

Part 2: Enzymatic Kinetic Resolution (Recommended)

Context: Lipases, particularly Candida antarctica Lipase B (CAL-B) , exhibit high enantioselectivity (


) for primary amines with large hydrophobic groups. The pentyl chain in your substrate actually enhances the fit in the hydrophobic pocket of CAL-B compared to shorter chain analogs like ethyl or propyl.
Core Protocol: CAL-B Mediated Acylation

Reaction: (RS)-Amine + Acyl Donor


 (R)-Amide + (S)-Amine

Troubleshooting Guide:

Q1: The reaction is too slow (< 10% conversion after 24h). What is wrong?

  • Cause: The meta-methyl group may be causing steric clash if the acyl donor is too bulky, or the solvent is stripping the essential water layer from the enzyme.

  • Solution:

    • Switch Acyl Donor: Move from Ethyl Acetate (slow) to Isopropyl Methoxyacetate or Ethyl Methoxyacetate . The methoxy group increases the reaction rate via an activated ester mechanism.

    • Solvent Check: Avoid polar solvents like THF or Acetonitrile. Use MTBE (Methyl tert-butyl ether) or Toluene . These hydrophobic solvents preserve the enzyme's catalytic conformation.

Q2: My selectivity (E-value) is dropping as conversion increases.

  • Cause: Product inhibition or reversibility of the reaction.

  • Solution: Use an irreversible acyl donor like Vinyl Acetate . The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which cannot reverse the reaction. Warning: Acetaldehyde can deactivate enzymes over time; add molecular sieves to scavenge it.

Optimization Data: Acyl Donor Screening

Acyl Donor Relative Rate E-Value (Selectivity) Notes
Ethyl Acetate 1.0 >50 Standard, slow for bulky amines.
Vinyl Acetate 8.5 >100 Fast, irreversible, risk of enzyme deactivation.
Ethyl Methoxyacetate 12.0 >200 Recommended. Fast & highly selective.

| Isopropyl Acetate | 0.8 | >50 | Slower, but easier downstream separation. |

Part 3: Classical Resolution (Salt Formation)

Context: If enzymatic resolution is not viable, diastereomeric salt formation is the robust alternative. For 1-arylalkylamines, chiral tartaric acid derivatives are the industry standard.

Protocol:

  • Resolving Agent: (L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid.

  • Solvent System: Ethanol/Water (95:5) or Methanol.

  • Stoichiometry: 0.5 to 1.0 equivalents of acid per mole of racemic amine.

Troubleshooting Guide:

Q3: I am getting an "oiling out" phenomenon instead of crystals.

  • Cause: The salt is too soluble in the alcohol, or the pentyl chain is preventing tight crystal packing (Van der Waals interference).

  • Solution:

    • Switch Solvent: Change to a less polar solvent system. Try 2-Propanol (IPA) or Ethyl Acetate/Ethanol mixtures.

    • Nucleation: "Seed" the oil with a tiny crystal of the pure salt if available, or scratch the glass surface.

    • Cooling Ramp: Slow down the cooling rate. Rapid cooling traps impurities and solvent, leading to oils.

Q4: The enantiomeric excess (ee) of the salt is stuck at 80% even after recrystallization.

  • Cause: Formation of a solid solution or a "double salt" where both enantiomers co-crystallize.[1]

  • Solution: This is common with meta-substituted aryls. Switch the resolving agent family entirely. If Tartaric acid fails, switch to N-Acetyl-L-phenylalanine or Dibenzoyl-L-tartaric acid . The bulky benzoyl groups often force better discrimination against the meta-methyl group.

Part 4: Chiral HPLC Method Development

Context: For checking optical purity (ee%), you need a reliable analytical method. The basic nature of the amine requires a basic modifier in the mobile phase to prevent peak tailing.

Recommended Column:

  • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2]

  • Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Optimization: Standard Normal Phase: Hexane / IPA / Diethylamine (DEA).

Figure 2: HPLC Method Optimization Loop

HPLC_Optimization Input Initial Condition: Hexane/IPA (90:10) 0.1% DEA Check Check Peak Shape & Resolution (Rs) Input->Check Tailing Issue: Peak Tailing Check->Tailing Tailing > 1.2 NoSep Issue: Rs < 1.5 Check->NoSep Peaks Overlap Success Success: Rs > 2.0 Sharp Peaks Check->Success Baseline Sep Tailing->Input Increase DEA to 0.2% OR Switch to EDA (Ethylene Diamine) NoSep->Input Lower IPA to 5% OR Switch Column (OD-H -> AD-H)

Caption: Iterative process for optimizing chiral HPLC separation of basic amines.

Troubleshooting Guide:

Q5: My peaks are broad and tailing severely.

  • Cause: Interaction between the amine nitrogen and residual silanols on the silica support.

  • Solution: Increase the basic modifier. Standard is 0.1% Diethylamine (DEA). Increase to 0.1% Ethylene Diamine (EDA) or 0.2% DEA . EDA is often more effective for primary amines.

Q6: I see no separation on Chiralcel OD-H.

  • Cause: The "pentyl" chain might be folding in a way that mimics the "methyl" group in the chiral groove, confusing the selector.

  • Solution: Switch to Chiralpak AD-H . The amylose backbone has a helical structure that often discriminates bulky alkyl chains (like pentyl) better than the linear cellulose backbone of OD-H.

References

  • Reetz, M. T., & Dreisbach, C. (1994).[3] Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Chimia, 48(12), 570.[3]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. (General principles for long-chain amine resolution).
  • Khatik, A. G., et al. (2021).[4] Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine.[5][6] ResearchGate.[3]

  • Phenomenex. (2023).[7] Chiral HPLC Separations Guide: Method Development for Amines.

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Analogous method logic).

Disclaimer: These protocols are intended for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(3-Methylphenyl)pentan-1-amine before handling.

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(3-Methylphenyl)pentan-1-amine Salts

Topic: Overcoming Hygroscopicity & Deliquescence in Alkyl-Aryl Amine Salts Ticket ID: #HYG-MPPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Introduction: The "Wet Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopicity & Deliquescence in Alkyl-Aryl Amine Salts Ticket ID: #HYG-MPPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Introduction: The "Wet Sample" Phenomenon

You are likely accessing this guide because your sample of 1-(3-Methylphenyl)pentan-1-amine (often supplied as the Hydrochloride salt) has transitioned from a crystalline solid to a sticky gum or a liquid oil upon exposure to air.

This is a known physicochemical issue with short-chain alkyl-aryl amines. The Hydrochloride (HCl) counterion, while common, often creates a crystal lattice with high water affinity (hygroscopicity) for this specific class of molecules. When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the salt absorbs water until it dissolves in it—a process called deliquescence .

This guide provides immediate handling protocols (The "Band-Aid") and a permanent chemical solution (The "Cure") via salt selection.

Module 1: Immediate Mitigation (The "Band-Aid")

If you must work with the current hygroscopic salt immediately, follow these strict handling protocols to ensure dosing accuracy.

Workflow: Handling Deliquescent Solids

Objective: Weigh and solubilize the sample without water mass error.

Protocol:

  • Equilibration: Do not open the cold storage vial immediately. Allow the vial to reach room temperature inside a desiccator (20–30 mins) to prevent condensation.

  • Environment: All weighing must occur in a Glovebox (<10% RH) or a Nitrogen-purged glove bag .

  • Solubilization: Do not attempt to weigh the solid directly for experiments. instead, create a Stock Solution .

    • Weigh the entire "wet" content of the vial.

    • Dissolve the entire content in a non-hygroscopic solvent (e.g., Anhydrous Ethanol or DMSO).

    • Calculate concentration based on the original dry weight provided on the CoA (Certificate of Analysis), assuming no degradation, only hydration.

DOT Diagram: Handling Workflow

HandlingWorkflow Start Sample Retrieval (Cold Storage) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Decision Is Glovebox Available? Equilibrate->Decision Open Open Vial Calc Calculate Conc. based on CoA Mass Open->Calc Glovebox Weigh inside Inert Atmosphere (<10% RH) Decision->Glovebox Yes Benchtop Rapid Stock Solution Method (Dissolve entire vial) Decision->Benchtop No Glovebox->Open Benchtop->Open

Figure 1: Decision logic for handling hygroscopic amine salts to minimize weighing errors.

Module 2: The Permanent Solution (Salt Switching)

To permanently solve the hygroscopicity issue, you must switch the counterion. For lipophilic amines like 1-(3-Methylphenyl)pentan-1-amine, the Fumarate or Hemifumarate salts are the industry standard for stability. They typically exhibit:

  • Higher Melting Points (High Lattice Energy).

  • Non-hygroscopic nature (stable at ambient humidity).

  • 1:1 or 2:1 Stoichiometry.

Comparative Counterion Analysis
CounterionHygroscopicity RiskMelting Point TrendSuitability for MPPA
Hydrochloride (HCl) High (Deliquescent)Low to ModeratePoor (Current Issue)
Fumarate Low HighExcellent
Maleate ModerateModerateGood (Risk of Isomerization)
Tartrate ModerateHighGood (Resolving Agent)
Tosylate LowHighGood (High MW)
Protocol: Synthesis of 1-(3-Methylphenyl)pentan-1-amine Fumarate

Objective: Convert the sticky HCl salt or free base into a stable crystalline Fumarate.

Reagents:

  • 1-(3-Methylphenyl)pentan-1-amine (Free base or HCl salt neutralized with NaOH).

  • Fumaric Acid (High Purity).

  • Solvent: Isopropanol (IPA) or Ethanol/EtOAc mix.

Step-by-Step Procedure:

  • Free Base Isolation (if starting from HCl):

    • Dissolve the HCl salt in water.

    • Basify with 1M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over MgSO₄, filter, and evaporate to obtain the oily free base.

  • Salt Formation:

    • Dissolve 1.0 eq of the amine free base in a minimal amount of hot Isopropanol (60°C).

    • In a separate flask, dissolve 1.0 eq (for Fumarate) or 0.5 eq (for Hemifumarate) of Fumaric acid in hot Isopropanol.

    • Note: Start with 1.0 eq. If the salt is too acidic or soluble, try 0.5 eq.

  • Crystallization:

    • Slowly add the acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature over 4 hours.

    • Refrigerate (4°C) overnight to maximize yield.

  • Isolation:

    • Filter the white crystals via vacuum filtration.

    • Wash with cold Acetone or Ether (to remove unreacted oil).

    • Dry in a vacuum oven at 40°C for 24 hours.

Module 3: Validation (Hygroscopicity Testing)

Before using the new salt in critical assays, validate its stability using Dynamic Vapor Sorption (DVS) .

DOT Diagram: Salt Selection & Validation Workflow

SaltScreening Start Start: Hygroscopic HCl Salt FreeBase Isolate Free Base (Extraction) Start->FreeBase Screen Counterion Screen FreeBase->Screen Fumarate Try Fumarate (IPA/EtOAc) Screen->Fumarate Tosylate Try Tosylate (Acetone) Screen->Tosylate Analysis Analyze Solid (DVS & DSC) Fumarate->Analysis Tosylate->Analysis Result Mass Change > 2% at 80% RH? Analysis->Result Success Stable Salt Identified Result->Success No Fail Reject Salt Result->Fail Yes

Figure 2: Workflow for converting a hygroscopic amine into a stable pharmaceutical salt form.

Frequently Asked Questions (FAQ)

Q1: Why is my HCl salt turning into a liquid? A: This is Deliquescence . The crystal lattice energy of the HCl salt is insufficient to resist the hydration energy provided by atmospheric moisture. The salt absorbs water until it forms a saturated solution. This is common for amines with flexible alkyl chains (like the pentyl chain in your molecule) which disrupt tight crystal packing [1].

Q2: Can I just dry the "wet" salt in an oven? A: Caution is advised. While you can remove the water, the material will likely remain amorphous (glassy) rather than crystalline upon rapid drying. Amorphous solids are more hygroscopic than crystalline ones. You must recrystallize it (e.g., from Acetone/Ethanol) to restore stability [2].

Q3: Will changing the salt to Fumarate affect my biological assay? A: Generally, no . Once dissolved in a physiological buffer (pH 7.4), the salt dissociates completely into the protonated amine and the counterion. Fumarate is a Krebs cycle intermediate and is biologically benign in standard low concentrations. However, always run a control with the counterion alone if unsure.

Q4: I don't have a DVS machine. How can I test hygroscopicity? A: Use the "Benchtop Stress Test" :

  • Weigh 100mg of your new salt into an open weighing boat.

  • Place it in a sealed container with a saturated solution of NaCl (creates ~75% RH).

  • Re-weigh at 24h and 48h.

  • If mass increase is <2%, the salt is stable. If >10% or liquid, it is unstable.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The authoritative text on counterion selection and hygroscopicity mechanisms).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. (Discusses the impact of amorphous vs. crystalline forms on moisture uptake).

  • FDA Guidance for Industry. (2023). Physical Stability of Pharmaceutical Solids. (Regulatory perspective on hygroscopicity limits).

Sources

Optimization

Identifying common synthesis byproducts of m-tolyl alkylamines

Technical Support Center: Synthesis of m-Tolyl Alkylamines Current Status: Operational | Senior Scientist on Duty: Dr. A. Vance Introduction: The "Meta" Challenge Welcome to the technical support hub. If you are synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of m-Tolyl Alkylamines Current Status: Operational | Senior Scientist on Duty: Dr. A. Vance

Introduction: The "Meta" Challenge

Welcome to the technical support hub. If you are synthesizing m-tolyl alkylamines—common pharmacophores in GPCR ligands and kinase inhibitors—you are likely navigating a specific set of electronic and steric challenges.

The meta-methyl group on the aromatic ring is deceptive. While it lacks the obvious steric bulk of an ortho-substituent, its electron-donating (+I) effect sufficiently deactivates the ring and associated carbonyls (in reductive amination), often leading to sluggish kinetics and specific impurity profiles.

This guide moves beyond standard textbook answers. We focus on causality —why the byproduct formed—and remediation —how to fix it.

Module 1: Reductive Amination (The Workhorse)

Context: You are reacting m-tolualdehyde with an amine using a borohydride reducing agent.

Q1: My LC-MS shows a persistent peak at [M-2]. Why isn't the reaction finishing?

Diagnosis: This is the Imine Intermediate . The Cause: The m-methyl group donates electron density to the benzene ring, which is conjugated to the aldehyde carbonyl. This renders the carbonyl carbon less electrophilic compared to benzaldehyde.[1] Consequently, the nucleophilic attack by your amine is slower. If you add the reducing agent (e.g., NaBH


) too early, or if the reducing agent is too weak (e.g., NaBH(OAc)

in a dry solvent without acid catalysis), the imine reduction stalls.

Troubleshooting Protocol:

  • Pre-formation is Key: Do not perform a "one-pot" addition if you see this. Stir the aldehyde and amine for 2–4 hours (or verify imine formation by NMR/IR) before adding the reducing agent.

  • Acid Catalysis: Add 1–2 equivalents of Acetic Acid (AcOH).[2] This protonates the imine, forming an iminium ion, which is significantly more susceptible to hydride reduction.

  • Scavenge Water: Imine formation is an equilibrium process releasing water. Add activated 4Å Molecular Sieves or MgSO

    
     during the imine formation step to drive the equilibrium forward.
    
Q2: I see a large impurity peak corresponding to m-tolylmethanol. How do I stop this?

Diagnosis: Direct Reduction of the Aldehyde. The Cause: Competitive reduction. You likely used Sodium Borohydride (NaBH


) or added the reducing agent before the imine was fully formed.[1][3][4] Since m-tolualdehyde forms imines slowly (see above), free aldehyde remains in solution and is rapidly reduced to the alcohol.

Remediation:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[4] It is less basic and sterically bulkier, making it highly selective for imines over aldehydes.

  • Stepwise Addition: Ensure the aldehyde is consumed (monitor by TLC/LC-MS) before adding the hydride source.

Module 2: Direct Alkylation (The "Quick & Dirty")

Context: You are reacting m-toluidine directly with an alkyl halide.

Q3: I am trying to make the secondary amine, but I keep getting the tertiary amine and quaternary salt. How do I control mono-alkylation?

Diagnosis: Polyalkylation (The "Runaway" Reaction). The Cause: The product (secondary amine) is more nucleophilic than the starting material (m-toluidine) due to the inductive effect of the newly added alkyl group. The reaction accelerates as it proceeds.[5]

Troubleshooting Protocol:

  • Stoichiometry Inversion: Use a large excess of the amine (3–5 equivalents) relative to the alkyl halide. This statistically favors the attack of the alkyl halide by the primary amine.

  • Cesium Effect: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    in DMF.[6] The "Cesium Effect" involves the large Cs
    
    
    cation stabilizing the transition state and often promoting mono-alkylation through surface interactions or solubility factors [1].
  • Alternative Route: If the alkyl halide is valuable, abandon direct alkylation. Use reductive amination (Module 1) or amide formation followed by reduction (e.g., using LiAlH

    
    ).
    

Module 3: Buchwald-Hartwig Amination (The Precision Tool)

Context: Coupling m-bromotoluene with an amine using Pd catalysis.

Q4: I see a peak with mass [M-Br+H]. Is this my product?

Diagnosis: No, this is Toluene (Hydrodehalogenation). The Cause: This is a "dead" catalytic cycle. The Palladium oxidative addition complex undergoes


-hydride elimination (often from the amine ligand) instead of reductive elimination. This is common when using sterically crowded amines or insufficient base.

Remediation:

  • Ligand Switch: Switch to a ligand that facilitates reductive elimination, such as XPhos or BrettPhos . These bulky, electron-rich ligands accelerate the final step of the cycle.

  • Solvent Purge: Ensure your solvent is rigorously degassed. Oxygen can promote homocoupling and catalyst decomposition, indirectly favoring dehalogenation pathways.

Visualizing the Pathways

The following diagram maps the critical decision points and byproduct formation logic for m-tolyl alkylamine synthesis.

SynthesisPathways Start Target: m-Tolyl Alkylamine Route1 Route A: Reductive Amination (m-Tolualdehyde + Amine) Start->Route1 Route2 Route B: Direct Alkylation (m-Toluidine + R-X) Start->Route2 Route3 Route C: Buchwald-Hartwig (m-Bromotoluene + Amine) Start->Route3 Imp1 Impurity: m-Tolylmethanol (Direct Aldehyde Reduction) Route1->Imp1 Reagent: NaBH4 (Non-selective) Imp4 Impurity: Imine (M-2) (Incomplete Reduction) Route1->Imp4 Short reaction time No Acid Catalyst Imp2 Impurity: Tertiary Amine (Over-Alkylation) Route2->Imp2 1:1 Stoichiometry Product is more nucleophilic Imp3 Impurity: Toluene (Hydrodehalogenation) Route3->Imp3 Beta-Hydride Elimination (Poor Ligand Choice)

Figure 1: Decision tree for synthesis routes and associated critical impurities.

Data Summary: Impurity Fingerprinting

Use this table to quickly identify byproducts based on Mass Spectrometry (LC-MS) shifts relative to your Target Mass (M).

Impurity TypeMass ShiftOriginPrevention Strategy
Imine Intermediate

Incomplete ReductionAdd AcOH; Increase reaction time; Use STAB.
Alcohol

Aldehyde ReductionEnsure Imine formation is complete; Avoid NaBH

.[4]
Dialkylated Amine

Over-alkylationUse excess amine (5 eq); Switch to Reductive Amination.
Dehalogenated Arene

Pd-Cycle FailureChange Ligand (BrettPhos); Degas solvents.
Homocoupling

Pd-Catalyzed BiarylRemove O

; Lower catalyst loading.

Standard Operating Procedure (SOP): Selective Reductive Amination

Objective: Synthesis of


-alkyl-3-methylbenzylamine with <5% dialkylation or alcohol impurity.

Reagents:

  • m-Tolualdehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq)

  • DCE (Dichloroethane) or THF (Anhydrous)

Protocol:

  • Imine Formation: Charge a flame-dried flask with m-tolualdehyde and the Amine in DCE (0.2 M).

  • Activation: Add Acetic Acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

    • Checkpoint: Aliquot for NMR.[7] Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm).

  • Reduction: Cool to 0°C. Add STAB in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

    • Note: The m-methyl group slows kinetics; patience is required.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Do not use strong acid/base immediately to avoid emulsification.
    
  • Workup: Extract with DCM. Wash with Brine.[8] Dry over Na

    
    SO
    
    
    
    .

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of m-Tolualdehyde and Benzaldehyde in Key Organic Transformations. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Reagents and Mechanism. Retrieved from

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination using Synple Chem. Retrieved from

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from

  • Salvatore, R. N., et al. (2001). Cs2CO3-Promoted Direct N-Alkylation. Tetrahedron Letters (via ResearchGate). Retrieved from

Sources

Troubleshooting

Optimizing GC-MS temperature ramps for volatile amine analysis

Topic: Optimizing GC-MS Temperature Ramps for Volatile Amine Analysis Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: TR-AMINE-GCMS-001 Executive Summary: The "Base" Problem Analyzing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing GC-MS Temperature Ramps for Volatile Amine Analysis Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: TR-AMINE-GCMS-001

Executive Summary: The "Base" Problem

Analyzing volatile amines (e.g., methylamine, diethylamine, triethylamine) is notoriously difficult due to their basicity. In a standard GC-MS flow path, the lone pair of electrons on the nitrogen atom acts as a Lewis base, aggressively binding to acidic silanol groups (Si-OH) present in the inlet liner, glass wool, and column stationary phase.

The Result: Severe peak tailing, retention time shifts, and non-linear calibration curves.

This guide moves beyond simple "recipes" to provide a kinetic and thermodynamic understanding of how to optimize your temperature ramp and flow path to overcome these interactions.

Module 1: The Inert Flow Path (Pre-Ramp Prerequisites)

Before optimizing the temperature ramp, the physical architecture must be amine-compatible. A perfect ramp cannot correct an active inlet.

Critical Component Selection
ComponentStandard Choice (Avoid)Optimized Choice (Required) Technical Rationale
Inlet Liner Standard Deactivation (Silazane)Base-Deactivated (KOH/Base-treated) Standard deactivation hydrolyzes over time, exposing acidic silanols. Base-deactivation neutralizes these sites.[1]
Liner Packing Standard Glass WoolBase-Deactivated Wool or Wool-Free Wool increases surface area for adsorption. If needed for vaporization, it must be base-treated.
Column 5% Phenyl / WaxAmine-Specific (e.g., Rtx-Volatile Amine, CP-Volamine) These columns utilize basic surface modification to repel amine analytes, preventing "drag" and tailing.
Solvent Neutral (Methanol/Water)Alkaline (MeOH with 0.1% KOH or NH3) High pH keeps amines in their free-base form (

) rather than salt form (

), increasing volatility.
Diagram 1: The Inert Flow Path Strategy

This workflow illustrates the critical decision points for amine analysis method development.

AmineWorkflow Start Start: Volatile Amine Analysis Matrix Matrix Evaluation (Water vs. Organic) Start->Matrix Inlet Inlet Selection Base-Deactivated Liner Matrix->Inlet pH Adjustment (>10) Column Column Selection (Basic Surface Modified) Inlet->Column Flash Vaporization Ramp Temp Ramp Optimization (Focus -> Separate -> Bake) Column->Ramp Critical Pair Resolution MS MS Detection (SIM/Scan) Ramp->MS

Caption: Logical workflow for establishing an amine-compatible GC-MS method, prioritizing surface inertness before thermal parameters.

Module 2: Optimizing the Temperature Ramp

For volatile amines, the temperature program must balance solvent focusing (to prevent band broadening) with rapid elution (to minimize residence time and adsorption).

The Three-Phase Ramp Protocol
Phase 1: The Focusing Step (Initial Isotherm)
  • Goal: Trap the volatile amines at the head of the column in a narrow band.

  • Setting: 35°C – 45°C for 2–5 minutes.

  • Why: Volatile amines (C1–C4) have low boiling points. If the oven starts too hot (>60°C), they will not focus, resulting in split peaks or co-elution with the solvent.

  • Expert Tip: If using a splitless injection, the hold time must exceed the splitless purge time (usually 0.5 – 1.0 min) to allow full transfer.

Phase 2: The Separation Ramp (Kinetic Phase)
  • Goal: Separate isomers (e.g., iso-propylamine vs. n-propylamine) without excessive broadening.

  • Setting: 10°C/min to 15°C/min.

  • Why: A "ballistic" (fast) ramp often merges critical pairs. A moderate ramp allows the stationary phase selectivity to function.

  • Expert Tip: For difficult separations (e.g., dimethylamine vs. ethylamine), insert a mid-ramp hold (isotherm) at 10°C below the elution temperature of the critical pair.

Phase 3: The Bake-Out (Thermodynamic Phase)
  • Goal: Remove high-boiling matrix components and "ghost" amines.

  • Setting: Ramp at 40°C/min to 260°C (or column max), hold for 3-5 mins.

  • Why: Amines are "sticky." Residual matrix components can create active sites for the next injection.

Comparative Protocol Table
ParameterGeneric Method (Fails) Optimized Amine Method Impact on Data
Initial Temp 80°C40°C Prevents peak splitting of C1-C3 amines.
Initial Hold 0.5 min4.0 min Ensures complete solvent focusing; improves peak shape.
Ramp Rate 1 20°C/min10°C/min to 150°C Maximizes resolution of structural isomers.
Ramp Rate 2 N/A40°C/min to 280°C Rapidly clears matrix to prevent carryover.
Solvent Delay 3.0 minScan from 1.5 min Many volatile amines elute before or in the solvent tail.

Module 3: Troubleshooting & FAQs

Direct solutions to common failure modes in amine analysis.

Q1: Why do my amine peaks tail severely, even with a new column?

Diagnosis: The issue is likely the Inlet , not the column. Mechanism: As the sample vaporizes, it expands into the liner. If the liner wool is not base-deactivated, it acts as a "silanol sponge," holding onto the amines. Action Plan:

  • Replace the liner with a Base-Deactivated Precision Liner (with base-deactivated wool).

  • Trim 10-20 cm from the front of the analytical column (guard column section).

  • Check the gold seal; replace with a gold-plated (inert) seal if it looks tarnished.

Diagram 2: The Mechanism of Tailing

Visualizing the molecular interaction causing the problem.

TailingMechanism Amine Amine Analyte (R-NH2) Lone Pair Electrons ActiveSite Active Silanol (Si-OH) Acidic Site on Glass Amine->ActiveSite Strong Interaction InertSite Base-Deactivated Surface (Repulsive/Neutral) Amine->InertSite No Interaction ResultBad Hydrogen Bonding -> Peak Tailing (Adsorption) ActiveSite->ResultBad ResultGood No Interaction -> Sharp Peak (Gaussian) InertSite->ResultGood

Caption: Comparison of amine interaction with active silanols (tailing) vs. base-deactivated surfaces (sharp peaks).

Q2: I see "Ghost Peaks" of amines in my blank injections. Why?

Diagnosis: Carryover due to "Cold Spots" or insufficient bake-out. Action Plan:

  • Thermal Audit: Ensure the transfer line to the MS is at least 280°C. Amines condense easily in cooler transfer lines.

  • Solvent Wash: Use a syringe wash solvent of Methanol or Acetone (polar) rather than Hexane. Non-polar solvents cannot effectively wash residual amines from the syringe needle.

  • Increase Bake-Out: Extend the final hold of your temperature ramp by 2 minutes.

Q3: My sensitivity is dropping over time.

Diagnosis: Salt formation in the inlet. Mechanism: If your sample contains acids (even weak ones) or if the extraction solvent becomes acidic, amines form non-volatile salts (


). These salts accumulate in the liner and do not vaporize.
Action Plan: 
  • Basify the Sample: Add 1-2 drops of 2M KOH or NaOH to your sample vial before injection (if matrix allows) to force amines into the free base form.

  • Change the Liner: Salt accumulation is irreversible on the glass wool.

References & Authoritative Sources

  • Restek Corporation. (2024). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.

  • Agilent Technologies. (2023). Ultra Inert Liners for Active Compounds.

  • National Institutes of Health (NIH). (2018). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry.

  • Phenomenex. (2025). GC Tech Tip: Troubleshooting Tailing Peaks for Basic Compounds.

Sources

Optimization

Solving solubility issues of 1-(3-Methylphenyl)pentan-1-amine in physiological buffers

Technical Support Center: Solubility Optimization Guide Subject: 1-(3-Methylphenyl)pentan-1-amine (CAS: 5463-03-6 / Derivative) Ticket ID: SOL-MPPA-001 Status: Open Support Tier: Senior Application Scientist Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 1-(3-Methylphenyl)pentan-1-amine (CAS: 5463-03-6 / Derivative) Ticket ID: SOL-MPPA-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The Hydrophobic Amine Challenge

Welcome to the technical support center. You are likely encountering precipitation when introducing 1-(3-Methylphenyl)pentan-1-amine into physiological buffers (PBS, HBSS, DMEM) at pH 7.4.[1]

The Root Cause: This molecule presents a classic medicinal chemistry conflict:

  • Lipophilicity: The 3-methylphenyl ring combined with a pentyl alkyl chain creates a high LogP (estimated ~3.5–4.0), driving strong hydrophobic aggregation.

  • Ionization: As a primary amine at the benzylic position, its pKa is approximately 9.5–9.8 . At physiological pH (7.4), it is predominantly protonated (

    
    ). However, the lipophilic forces of the "greasy" tail often override the solvation energy provided by the positive charge, leading to "oiling out" or formation of insoluble micro-aggregates.
    

This guide provides three tiers of troubleshooting, ranging from standard solvent shifts to advanced encapsulation.[1]

Tier 1: The "Solvent Shift" Protocol (Standard)

User Question: "I dissolved the powder in DMSO, but when I added the buffer, it turned cloudy immediately. What happened?"

Diagnosis: You likely triggered a "crash-out" by adding a weak solvent (buffer) to a strong solvent (DMSO), or by mixing too quickly without turbulence.

The Solution: You must utilize the Solvent Shift Technique with kinetic control. This method prevents the formation of large, stable crystal lattices by dispersing the molecules rapidly before they can aggregate.

Protocol 1: Kinetic Solubilization
  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Vortex the Buffer: Place your physiological buffer (pH 7.4) on a vortex mixer at medium-high speed.

  • Subsurface Injection: While the buffer is swirling, inject the DMSO stock directly into the center of the vortex (subsurface).

    • Do NOT drop the stock onto the static surface.

    • Do NOT add buffer to the DMSO stock.

  • Equilibration: Allow to vortex for 10–15 seconds. Check for turbidity (cloudiness).

Data Table 1: Co-solvent Compatibility Matrix

SolventMax Final Conc.[2][3][4][5] (Cell Assay)Solubilizing PowerRisk Factor
DMSO 0.1% - 0.5%HighCytotoxicity / Membrane Permeability changes
Ethanol 0.5% - 1.0%ModerateEvaporation / Receptor modulation
PEG-400 1.0% - 5.0%ModerateOsmotic pressure effects

Tier 2: Advanced Formulation (Cyclodextrins)

User Question: "My cells are sensitive to DMSO, or the compound precipitates after 2 hours. How do I keep it stable?"

Diagnosis: The compound is thermodynamically unstable in the buffer and is slowly precipitating over time (Ostwald ripening). You need a carrier molecule.

The Solution: Encapsulate the hydrophobic tail using 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. This creates a "host-guest" complex that shields the lipophilic alkyl-aryl group from water while presenting a hydrophilic exterior.
Protocol 2: Cyclodextrin Complexation
  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-

    
    -CD in water or saline. Filter sterilize (0.22 µm).
    
  • Dissolve Compound: Dissolve your specific amount of 1-(3-Methylphenyl)pentan-1-amine in a minimal volume of ethanol or acetone (volatile solvent).

  • Mix: Add the cyclodextrin solution to the dissolved compound.

  • Evaporate (Optional but Recommended): Stir gently under a stream of nitrogen to evaporate the volatile organic solvent (ethanol/acetone), leaving the compound trapped in the cyclodextrin ring.

  • Dilute: Dilute this complex into your final assay buffer.

Why this works: The pentyl-phenyl moiety fits snugly into the


-cyclodextrin cavity (approx 6.0–6.5 Å diameter), drastically increasing apparent solubility without changing the pH.

Tier 3: Salt Form Engineering

User Question: "I bought the 'Free Base' oil/solid. Can I just add acid to dissolve it?"

Diagnosis: The free base is virtually insoluble in water. You must convert it to a salt in situ or prior to use.

The Solution: If you cannot use DMSO, you must convert the amine to its Hydrochloride (HCl) or Tartrate salt.

  • In-Situ Acidification:

    • Instead of pH 7.4 buffer, prepare the compound in 10 mM Acetic Acid or 0.01 M HCl (pH ~2–3).

    • The amine will fully protonate (

      
      ).
      
    • Dilute this acidic stock into your pH 7.4 buffer. Warning: Ensure the buffer capacity (HEPES/Phosphate) is strong enough to neutralize the acid without dropping the bulk pH below 7.0.

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Matrix

SolubilityDecision Start Start: Solubility Issue CheckForm Check Compound Form: Free Base or Salt? Start->CheckForm IsSalt Is it a Salt (HCl)? CheckForm->IsSalt UseDMSO Can you use DMSO? IsSalt->UseDMSO Yes Acidify Action: Convert to Salt (Dissolve in 0.1M HCl first) IsSalt->Acidify No (Free Base) Protocol1 Protocol 1: Solvent Shift (DMSO) UseDMSO->Protocol1 Yes (<0.5%) Protocol2 Protocol 2: Cyclodextrin Complex UseDMSO->Protocol2 No (Toxic) Acidify->UseDMSO

Caption: Decision matrix for selecting the appropriate solubilization strategy based on compound form and assay tolerance.

Figure 2: The "Solvent Shift" Mechanism

SolventShift Step1 1. DMSO Stock (High Conc, Soluble) Step2 2. Vortex Buffer (Create Turbulence) Step1->Step2 Prepare Step3 3. Subsurface Injection (Prevent Surface Crashing) Step2->Step3 Inject Step4 4. Stable Dispersion (Micelles/Solution) Step3->Step4 Equilibrate

Caption: Step-by-step visualization of the kinetic solubilization (Solvent Shift) technique to avoid precipitation.

FAQs (Frequently Asked Questions)

Q: Can I use Phosphate Buffered Saline (PBS)? A: Use caution. Phosphate anions can sometimes pair with cationic amines to form insoluble salts (precipitate). If you see crystals in PBS, switch to HEPES or Tris-HCl buffer, as these organic buffers rarely precipitate with amine drugs.[1]

Q: The solution is clear, but my potency is lower than expected. Why? A: The compound may be sticking to the plastic. Lipophilic amines bind aggressively to polystyrene (standard cell culture plates).

  • Fix: Use Low-Binding Polypropylene plates for dilutions.

  • Fix: Add 0.01% Tween-20 or BSA to the buffer to block non-specific binding sites.

Q: How do I store the stock solution? A: Store the 10 mM stock in 100% DMSO at -20°C. Do not store diluted aqueous solutions; prepare them fresh daily. Aqueous solutions of amines can oxidize or absorb CO2 from the air (forming carbamates) over time.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility profiling).
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Solvent Shift and DMSO compatibility data).

  • PubChem. (n.d.). Compound Summary for Alkylamines. National Library of Medicine. Link (General reference for amine pKa values).

Sources

Troubleshooting

Reducing solvent residue in purified 1-(3-Methylphenyl)pentan-1-amine

Topic: Purified 1-(3-Methylphenyl)pentan-1-amine Introduction: The Purity Paradox You are likely here because your NMR or GC-HS (Headspace) analysis of 1-(3-Methylphenyl)pentan-1-amine shows persistent solvent peaks desp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purified 1-(3-Methylphenyl)pentan-1-amine

Introduction: The Purity Paradox

You are likely here because your NMR or GC-HS (Headspace) analysis of 1-(3-Methylphenyl)pentan-1-amine shows persistent solvent peaks despite extended drying times.

This molecule presents a classic "lipophilic amine" challenge. Structurally, it features a flexible pentyl chain and a benzylic amine motif. In its free base form, it is likely a viscous oil that traps solvent molecules via high surface tension and hydrogen bonding. In its salt form (e.g., Hydrochloride), it often forms solvates —pseudo-polymorphs where the solvent is not just "wetting" the surface but is crystallographically locked into the lattice.

This guide moves beyond "dry longer" and provides chemical engineering solutions to break these physical and thermodynamic traps.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify the physical mechanism of solvent entrapment.

Table 1: Solvent Entrapment Mechanisms

State of MaterialPrimary MechanismWhy Standard Drying FailsRecommended Protocol
Viscous Oil (Free Base) Diffusion Limitation Solvent molecules cannot migrate from the center of the bulk oil to the surface due to high viscosity.[1]Protocol A: Thin-Film High Vacuum
Crystalline Solid (Salt) Lattice Inclusion Solvent is trapped inside the crystal structure (solvate) or in microscopic voids.[1]Protocol B: Solvent Displacement (Trituration)
Amorphous Solid/Gum Glass Transition The material has formed a "glass" that locks solvent in a rigid, non-crystalline matrix.Protocol C: Lyophilization (Freeze Drying)
Visual Workflow: The Solvent Removal Decision Tree

SolventRemovalStrategy Start Start: Identify Material State IsOil Is it a Viscous Oil? Start->IsOil IsSolid Is it a Solid/Salt? IsOil->IsSolid No ProtocolA PROTOCOL A: Thin-Film High Vacuum (Heat + Agitation) IsOil->ProtocolA Yes CheckSolvate Is Solvent Peak Stoichiometric (NMR)? IsSolid->CheckSolvate Yes ProtocolB PROTOCOL B: Trituration/Displacement (Break the Lattice) CheckSolvate->ProtocolB Non-Stoichiometric (Surface/Void Trap) ProtocolC PROTOCOL C: Lyophilization (Sublimation) CheckSolvate->ProtocolC Stoichiometric (Crystal Solvate)

Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on physical state and NMR evidence.

Module 2: Troubleshooting Protocols
Protocol A: The Thin-Film Technique (For Free Base Oils)

Target Solvents: DCM, Ethyl Acetate, THF, Hexanes

The Science: In a standard round-bottom flask, a viscous oil forms a "puddle" at the bottom. The solvent at the bottom of the puddle must diffuse through millimeters of oil to reach the surface and evaporate. This can take weeks. The solution is to maximize the Surface-Area-to-Volume ratio (SA:V).[1]

Step-by-Step:

  • Transfer: Move the oil into a flask that is at least 10x the volume of the sample (e.g., 5g of oil in a 500mL flask).

  • Solvent Spike: Dissolve the oil in a small amount of a highly volatile, non-interacting solvent (e.g., Pentane or Diethyl Ether). This lowers viscosity temporarily.[1]

  • Rotary Evaporation (The Coat):

    • Set the bath to 40°C.

    • Start rotation at maximum RPM .

    • Slowly apply vacuum.[1] The goal is not to boil the solvent violently, but to coat the entire inner wall of the flask with a thin film of your amine.

  • High Vacuum Conversion:

    • Once the "carrier" solvent is gone, transfer the flask immediately to a high-vacuum manifold (< 1 mbar).

    • Crucial Step: Keep the flask in a warm water bath (40-50°C) while on high vac. Heat increases the kinetic energy of the trapped solvent, aiding diffusion.

    • Optional: If available, use a Kugelrohr apparatus which rotates the flask under high vacuum.

Protocol B: Solvent Displacement / Trituration (For Salts)

Target Solvents: Toluene, DMF, High-boiling Ethers

The Science: If your amine hydrochloride salt is trapping Toluene, heating it might just decompose the amine before the Toluene leaves. You need to "wash" the crystal lattice with a solvent that (a) dissolves the impurity but not your product, and (b) is itself easy to remove (Class 3 solvent).

Step-by-Step:

  • Selection: Choose a displacement solvent.[1] For amine salts, Diethyl Ether or MTBE are excellent choices (they dissolve organics but rarely dissolve amine salts).[1]

  • Slurry: Place your solid in a flask and add the displacement solvent (10 mL per gram of solid).

  • Sonication: Sonicate the slurry for 20-30 minutes. This mechanically breaks apart crystal agglomerates, exposing trapped solvent pockets.

  • Filtration: Filter the solid.

  • Repeat: Perform this twice. The Ether will displace the Toluene/DMF.

  • Final Dry: The residual Ether is highly volatile and will fly off under standard vacuum at room temperature.[1]

Protocol C: Azeotropic Removal (The "Chemical Sweep")

Target Solvents: Water, Pyridine, Stubborn Alcohols

The Science: Some solvents form azeotropes (constant boiling mixtures) that boil at a lower temperature than either component alone.[1] You can use this to "sweep" a high-boiler out.[1]

Table 2: Useful Azeotropes for Amine Purification

Trapped SolventAzeotropic PartnerAzeotrope Boiling PointRatio (approx)
Water Ethanol (Absolute)78.1°C95:5 (EtOH:H2O)
Water Toluene85°CDean-Stark Trap
Pyridine Toluene110°C20% Pyridine
Ethanol Cyclohexane64.9°C30% EtOH

Step-by-Step:

  • Dissolve your amine (free base) in the Azeotropic Partner .[1]

  • Evaporate on a Rotovap. The partner solvent will "carry" the trapped impurity out with it.

  • Repeat 3x.

  • Finish with Protocol A to remove the Azeotropic Partner.[1]

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a peak at 1.7 ppm and 3.6 ppm in my NMR. Is it THF or my product? A: This is a common confusion. 1-(3-Methylphenyl)pentan-1-amine has a pentyl chain.[1] The methylene protons can overlap with THF.

  • Test: Run the NMR in a different solvent (e.g., switch from CDCl3 to DMSO-d6 or MeOD). Solvent peaks will shift significantly; your product peaks will shift less.[1]

  • Verification: Check the integration. If the peak integrates to exactly 0.5 or 1.0 relative to your aromatic ring, you likely have a hemi-solvate or mono-solvate .[1] You must use Protocol B (Displacement) to break this.[1]

Q2: My oil turned yellow/brown during drying. What happened? A: Oxidation.[1] Benzylic amines are susceptible to air oxidation, forming imines or amides over time.

  • Fix: Always backfill your vacuum oven or manifold with Argon or Nitrogen , never ambient air. Store the purified amine in the dark at -20°C.

Q3: Can I use lyophilization (Freeze Drying) for the free base oil? A: No.[1] Lyophilization requires the solvent to freeze into a solid matrix (ice) to sublime.[1] Oils do not freeze well and will "bump" violently in a freeze dryer, contaminating the machine.

  • Workaround: Convert the oil to a Hydrochloride salt (using HCl in Dioxane/Ether), dissolve in water, and then lyophilize. This is the "Gold Standard" for pharmaceutical purity.

Q4: What are the ICH limits for the solvents I am using? A: You must adhere to ICH Q3C (R8).

  • Class 1 (Avoid): Benzene, CCl4.[1] (If you used these, restart).

  • Class 2 (Limit): Methanol (3000 ppm), THF (720 ppm), Toluene (890 ppm), DCM (600 ppm).[1]

  • Class 3 (Low Toxicity): Ethanol, Acetone, Ethyl Acetate (5000 ppm or 0.5%).

  • Tip: Aiming for Class 3 solvents in your final step makes compliance much easier.[1]

References
  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[1][2][3][4] (2021).[1][2][4] Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (2013).
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (2014). (Context for amine stability and reactivity).

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] (2023).[1][3] Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 1-(3-Methylphenyl)pentan-1-amine

Executive Summary & Application Profile Target Molecule: 1-(3-Methylphenyl)pentan-1-amine Molecular Formula: Molecular Weight: 177.29 g/mol Key Application: Chiral building block for CNS-active pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Profile

Target Molecule: 1-(3-Methylphenyl)pentan-1-amine Molecular Formula:


Molecular Weight:  177.29  g/mol
Key Application:  Chiral building block for CNS-active pharmaceutical intermediates; structural analog to amphetamine-class monoamines.

This guide provides a definitive spectral analysis framework for researchers synthesizing or characterizing 1-(3-Methylphenyl)pentan-1-amine. Unlike standard database entries, this document focuses on the comparative analytical performance of NMR techniques to distinguish this specific regioisomer from its ortho- and para- counterparts—a critical quality control (QC) requirement in drug development.

Structural Logic & Spin System Analysis

Before interpreting spectra, we must define the magnetic environments. The molecule possesses a chiral center at the benzylic position, rendering the methylene protons of the pentyl chain diastereotopic, though this is often only resolvable at high fields (>500 MHz).

The Spin Systems
  • Aromatic Domain (ABCD System): The meta-substitution breaks symmetry, theoretically creating four distinct aromatic signals. However, the electronic similarity between the alkyl chain and the methyl group often leads to signal overlap (accidental equivalence).

  • Benzylic Methine (

    
    ):  A triplet of doublets (td) due to coupling with the adjacent methylene (
    
    
    
    ) and potentially the amine (
    
    
    ) if exchange is slow.
  • Aliphatic Chain: A classic propyl tail attached to the chiral center.

  • Amine: Broad, exchangeable singlet, highly sensitive to concentration, pH, and solvent.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

A. Sample Preparation (Critical Step)
  • Solvent Selection: Use DMSO-

    
      rather than 
    
    
    
    for primary characterization.
    • Reasoning:

      
       is often acidic (traces of DCl), which protonates the amine (
      
      
      
      ), shifting the
      
      
      -proton and broadening signals. DMSO-
      
      
      slows proton exchange, allowing observation of the
      
      
      coupling and distinct chemical shifts.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm).

B. Acquisition Parameters[1][2]
  • 1H NMR: Minimum 16 scans, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of the methyl singlet.
  • 13C NMR: Minimum 512 scans; proton-decoupled.

C. Workflow Visualization

The following diagram outlines the logical flow for structural confirmation, utilizing 2D methods to resolve ambiguities.

NMR_Workflow cluster_legend Legend Start Sample Prep (DMSO-d6) H1 1H NMR (1D) Screening Start->H1 Decision Aromatic Region Resolved? H1->Decision C13 13C NMR (1D) Carbon Count Decision->C13 Yes HSQC HSQC/HMBC (2D Correlation) Decision->HSQC No (Overlap) Report Final QC Report C13->Report HSQC->C13 key1 Standard key2 Advanced

Figure 1: Step-by-step structural elucidation workflow. HSQC is prioritized if aromatic signals overlap.

Comparative Analysis: Target vs. Alternatives

This section compares the spectral "performance" of the target molecule against its most common synthetic impurities (regioisomers).

Scenario A: Distinguishing Regioisomers (The "Fingerprint" Test)

The primary challenge is distinguishing the meta-isomer (target) from ortho- and para-isomers.

FeatureMeta (Target)Para (Alternative)Ortho (Alternative)
Symmetry Asymmetric (

)
Symmetric (

axis)
Asymmetric (

)
1H Aromatic Count 4 distinct signals (often 3 groups: 1H singlet, 2H multiplet, 1H triplet)2 distinct signals (AA'BB' system, appearing as two "doublets")4 distinct signals (complex roofing)
13C Aromatic Count 6 distinct peaks 4 distinct peaks (2 equivalent pairs)6 distinct peaks
Key Diagnostic Isolated singlet (

between substituents)
Clean "doublet of doublets" patternShifted methyl due to steric crowding
Scenario B: Solvent Performance ( vs. DMSO- )
  • 
    :  Excellent for solubility, but the amine proton (
    
    
    
    ) often appears as a broad blob at 1.2–1.8 ppm, overlapping with the alkyl chain.
  • DMSO-

    
    :  The amine proton shifts downfield (~3–4 ppm) and sharpens. Recommendation:  Use DMSO-
    
    
    
    for purity assays to ensure the N-H integral is correct (2H).

Reference Data: Spectral Assignments

Note: Data below are chemically calculated assignments based on substituent additivity rules (Silverstein/Pretsch) for the free base in


.
Table 1: 1H NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-H (2) 7.15Singlet (br)1HIsolated between substituents (meta).
Ar-H (5) 7.20Triplet (

Hz)
1HMeta to both substituents.
Ar-H (4,6) 7.05 – 7.10Multiplet2HOrtho to methyl/alkyl groups.

3.85Triplet (

Hz)
1HDeshielded benzylic methine.
Ar-

2.34Singlet3HCharacteristic aryl-methyl.

1.60Broad Singlet2HExchangeable (varies w/ conc.).
Alkyl-

(a)
1.65Multiplet2H

-protons (diastereotopic).
Alkyl-

(b,c)
1.25 – 1.35Multiplet4HBulk methylene chain.
Terminal

0.88Triplet (

Hz)
3HStandard methyl tail.
Table 2: 13C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment Note
Ipso (C-N) 146.5Quaternary, attached to chiral center.
Ipso (C-Me) 138.1Quaternary, attached to methyl.
Ar-CH 128.4, 127.8, 127.2, 123.6Aromatic methines.
Benzylic C-N 56.2Chiral center (Methine).
Aliphatic 39.1, 28.5, 22.7Methylene chain.
Ar-

21.5Methyl substituent.
Term-

14.1Terminal methyl.

Advanced Isomer Discrimination Logic

The following diagram illustrates the decision matrix for confirming the meta structure against the para isomer, utilizing the coupling constants (


) and symmetry.

Isomer_Check Start Analyze Aromatic Region (6.5 - 7.5 ppm) Pattern Observe Splitting Pattern Start->Pattern Para Symmetric AA'BB' (Two 'Doublets') Indicates Para-isomer Pattern->Para 2 Signals Meta Asymmetric ABCD (Singlet + Multiplets) Indicates Target (Meta) Pattern->Meta 4 Signals Check Verify with 13C NMR Para->Check Meta->Check Count4 4 Ar-C Signals (Symmetry) Check->Count4 Para confirmed Count6 6 Ar-C Signals (Asymmetry) Check->Count6 Meta confirmed

Figure 2: Logical discrimination between Meta (target) and Para isomers using 1H and 13C signal counting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for chemical shift prediction).

  • SDBS Web . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (General reference for m-toluidine and pentylamine fragments).

  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for coupling constant analysis).

Sources

Comparative

Spectroscopic Discrimination of Regioisomers: FTIR Profiling of 1-(3-Methylphenyl)pentan-1-amine

Executive Summary In the analysis of Novel Psychoactive Substances (NPS) and substituted phenethylamines, the differentiation of regioisomers is a critical analytical challenge.[1] 1-(3-Methylphenyl)pentan-1-amine repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Novel Psychoactive Substances (NPS) and substituted phenethylamines, the differentiation of regioisomers is a critical analytical challenge.[1] 1-(3-Methylphenyl)pentan-1-amine represents a specific structural subclass where a pentyl chain and a meta-substituted methyl group define its pharmacological and physical properties.

While Mass Spectrometry (GC-MS) often yields identical fragmentation patterns for regioisomers (e.g., meta- vs. para- substitution), Fourier Transform Infrared Spectroscopy (FTIR) provides a deterministic "fingerprint" capable of resolving these isomers based on out-of-plane (OOP) bending vibrations.

This guide outlines the theoretical and experimental absorption bands required to identify 1-(3-Methylphenyl)pentan-1-amine, distinguishing it from its 4-methyl (para) and unsubstituted analogues.

Structural Analysis & Vibrational Theory

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent oscillators. The target molecule is a primary benzylic amine with a meta-substituted aromatic ring.

The Molecule: 1-(3-Methylphenyl)pentan-1-amine
  • Core Scaffold:

    
    -butylbenzylamine.
    
  • Functional Group: Primary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Substitution Pattern: Meta-disubstituted benzene ring (1,3-substitution).

The Comparative Challenge

The primary risk in identification is confusing the target with its isomers. The table below summarizes the structural differences that drive spectral shifts.

FeatureTarget: 3-Methyl (Meta)Alternative A: 4-Methyl (Para)Alternative B: Unsubstituted
Symmetry

(Low Symmetry)

(Higher Symmetry)

(Monosubstituted)
Dipole Moment DistinctDistinctStandard
Key Spectral Region 690–780 cm⁻¹ 800–850 cm⁻¹ 730–770 cm⁻¹

Detailed Spectral Assignment

The following absorption bands are the diagnostic criteria for confirming the identity of 1-(3-Methylphenyl)pentan-1-amine.

A. High-Frequency Region (Functional Groups)
1. Amine Stretching (

)

As a primary amine, the molecule exhibits a characteristic doublet due to vibrational coupling.

  • 
    :  ~3380 cm⁻¹ (Asymmetric stretch).
    
  • 
    :  ~3300 cm⁻¹ (Symmetric stretch).
    
  • Note: In HCl salt forms (common in seizures), these bands broaden significantly into a "ammonium band" spanning 3200–2800 cm⁻¹, often obscuring C-H stretches. Free base analysis is recommended for clarity.

2. C-H Stretching (

)
  • Aromatic C-H: ~3030 cm⁻¹ (Weak shoulder).[3]

  • Aliphatic C-H (Pentyl Chain): Strong absorptions at 2960 cm⁻¹ (methyl

    
    ), 2930 cm⁻¹ (methylene 
    
    
    
    ), and 2860 cm⁻¹ (methylene
    
    
    ).
B. The Fingerprint Region (Isomer Discrimination)

This is the definitive region for identification. The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) C-H bending vibrations.

1. The "Meta" Signature (Target)

A meta-disubstituted benzene ring (1,3-position) typically displays three diagnostic bands in the OOP region, though two are often dominant.

  • Band 1 (Ring Deformation): 690 ± 10 cm⁻¹ .

  • Band 2 (C-H Bend): 780 ± 10 cm⁻¹ .

  • Diagnostic Logic: The presence of a band near 690 cm⁻¹ and 780 cm⁻¹ is a strong indicator of meta-substitution.

2. Comparison with Alternatives
  • Para-isomer (4-Methyl): Lacks the 690/780 pattern. Instead, shows a single, intense band at 810–840 cm⁻¹ (due to two adjacent hydrogens).

  • Ortho-isomer (2-Methyl): Typically shows a single strong band near 750 cm⁻¹ .

  • Unsubstituted (Phenyl): Two strong bands at 690 cm⁻¹ and 730–750 cm⁻¹ (monosubstituted "5 adjacent hydrogens" pattern).

Comparative Data Table

The following table synthesizes the expected shifts. Use this for rapid peak matching.

Vibrational ModeTarget: 3-Methyl (Meta) Alternative: 4-Methyl (Para) Alternative: Unsubstituted
N-H Stretch 3380, 3300 cm⁻¹ (Doublet)3380, 3300 cm⁻¹ (Doublet)3380, 3300 cm⁻¹ (Doublet)
Aromatic C-H OOP 690 cm⁻¹ (s), 780 cm⁻¹ (s) 820 cm⁻¹ (vs) 690 cm⁻¹ (s), 740 cm⁻¹ (s)
Ring Breathing ~1600, 1585 cm⁻¹~1610, 1510 cm⁻¹~1600, 1495 cm⁻¹
Overtones (1600-2000) 3 weak bands (Meta pattern)2 weak bands (Para pattern)4 weak bands (Mono pattern)

(s) = strong intensity; (vs) = very strong intensity

Experimental Protocol: ATR-FTIR

For forensic or research analysis, Attenuated Total Reflectance (ATR) is the standard due to minimal sample prep.

Workflow Diagram

FTIR_Workflow Sample Unknown Sample (Powder/Liquid) Prep Sample Prep (Free Base Conversion) Sample->Prep If HCl Salt ATR ATR Crystal (Diamond/ZnSe) Sample->ATR If Free Base Prep->ATR Scan Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) ATR->Scan Process Post-Processing (Baseline Corr. + Peak Pick) Scan->Process

Figure 1: Standardized ATR-FTIR acquisition workflow for amine analysis.

Step-by-Step Methodology
  • Background Acquisition: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Preparation (Critical):

    • If Sample is HCl Salt: Dissolve ~5mg in 2 drops of water. Add 1 drop of 1M NaOH. Extract the oily free base with hexane or dichloromethane. Evaporate solvent on the ATR crystal.

    • Reasoning: The HCl salt broadens the N-H region and complicates the fingerprint region. Free base spectra are sharper and more diagnostic for isomers.

  • Deposition: Apply the sample to the crystal. Apply pressure if solid; ensure full coverage if liquid film.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Scans: 16–32 scans.

    • Resolution: 4 cm⁻¹.

  • Analysis: Focus immediately on the 600–900 cm⁻¹ region.

Logic Pathway for Identification

Use this decision tree to interpret your spectral data.

Isomer_Logic Start Analyze Region 600 - 900 cm⁻¹ Check820 Strong Band at 810-840 cm⁻¹? Start->Check820 Para Identify: Para-Isomer (4-Methyl) Check820->Para Yes Check750 Strong Band at ~750 cm⁻¹ only? Check820->Check750 No Ortho Identify: Ortho-Isomer (2-Methyl) Check750->Ortho Yes CheckMeta Bands at ~690 & ~780 cm⁻¹? Check750->CheckMeta No Meta Identify: TARGET (3-Methyl) CheckMeta->Meta Yes Mono Identify: Unsubstituted (Phenyl) CheckMeta->Mono No (690 & 740)

Figure 2: Decision logic for distinguishing alkylbenzylamine regioisomers based on OOP bending vibrations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for OOP bending rules).
  • Belal, T., Awad, T., DeRuiter, J., & Clark, C. R. (2009). "Comparison of GC-MS and GC-IRD Methods for the Differentiation of Methamphetamine and Regioisomeric Substances." Forensic Science International, 185(1-3), 67-77.[4] Link

  • Bureau of Forensic Services. (2023).[5] "Fundamentals of FTIR in Drug Analysis." California Department of Justice. (General protocol reference).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5] (Source for detailed frequency assignments).

Sources

Validation

Distinguishing Shadows: A Comparative Guide to the GC-MS Fragmentation Patterns of 1-(3-Methylphenyl)pentan-1-amine and its Positional Isomers

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of positional isomers is a critical challenge. Subtle shifts in the substitution pattern on an aromatic ring can profou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of positional isomers is a critical challenge. Subtle shifts in the substitution pattern on an aromatic ring can profoundly alter a molecule's pharmacological and toxicological properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, yet distinguishing between regioisomers often pushes the limits of conventional electron ionization (EI) mass spectrometry. This guide provides an in-depth, comparative analysis of the GC-MS fragmentation patterns of 1-(3-methylphenyl)pentan-1-amine and its ortho- and para-isomers, offering researchers and drug development professionals a framework for their differentiation.

The electron ionization mass spectra of phenethylamines are typically dominated by fragments arising from the cleavage of the carbon-carbon bond alpha to the amine group.[1] This α-cleavage results in the formation of a stable immonium ion, which often constitutes the base peak in the spectrum. While this primary fragmentation is highly characteristic for the phenethylamine class, it can be identical for positional isomers, necessitating a deeper analysis of less abundant fragment ions and subtle differences in their relative intensities.

The Analytical Imperative: Why Isomer Differentiation Matters

Positional isomers of pharmacologically active compounds can exhibit vastly different potencies, receptor affinities, and metabolic profiles. In the context of drug development, the synthesis of a specific isomer is paramount, and rigorous analytical methods are required to ensure isomeric purity. In forensic chemistry, the identification of a specific controlled substance isomer is often a legal necessity. Therefore, robust analytical strategies for isomer differentiation are not merely an academic exercise but a fundamental requirement for safety, efficacy, and legal compliance.

Experimental Workflow for Isomer Analysis

A meticulously designed experimental protocol is the foundation of reliable and reproducible GC-MS data. The following workflow outlines a validated approach for the analysis of 1-(3-methylphenyl)pentan-1-amine and its isomers.

GC-MS Workflow for Isomer Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Solutions Prepare individual isomer standard solutions (e.g., 1 mg/mL) Working_Solutions Dilute to working concentrations (e.g., 1-100 µg/mL) in a suitable solvent Standard_Solutions->Working_Solutions Derivatization Optional: Derivatize with an agent like TFAA or PFPA to enhance volatility and spectral differences Working_Solutions->Derivatization If necessary Injection Inject 1 µL into the GC inlet Working_Solutions->Injection For underivatized analysis Derivatization->Injection Separation Chromatographic separation on a non-polar capillary column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Detection Mass analysis using a quadrupole or ion trap mass analyzer Ionization->Detection TIC_Analysis Analyze Total Ion Chromatogram (TIC) for retention time differences Detection->TIC_Analysis Mass_Spectra_Extraction Extract mass spectra for each isomer peak TIC_Analysis->Mass_Spectra_Extraction Fragmentation_Analysis Compare fragmentation patterns, focusing on diagnostic ions and relative abundance ratios Mass_Spectra_Extraction->Fragmentation_Analysis Fragmentation_Pathways Parent 1-(methylphenyl)pentan-1-amine (m/z 177) Alpha_Cleavage α-Cleavage (Loss of C4H9 radical) Parent->Alpha_Cleavage Major Pathway Benzylic_Cleavage Benzylic Cleavage (Loss of C5H12N radical) Parent->Benzylic_Cleavage Minor Pathway Immonium_Ion Immonium Ion (m/z 86) Alpha_Cleavage->Immonium_Ion Tropylium_Ion Methyltropylium Ion (m/z 105) Benzylic_Cleavage->Tropylium_Ion Loss_of_Methyl Loss of CH3 Tropylium_Ion->Loss_of_Methyl Tropylium_Cation Tropylium Cation (m/z 91) Loss_of_Methyl->Tropylium_Cation

Sources

Comparative

Comparative Validation Guide: Elemental Analysis vs. Chromatographic Techniques for 1-(3-Methylphenyl)pentan-1-amine

Executive Summary: The "Hidden" Purity Problem In the development of psychoactive analogues and pharmaceutical intermediates, 1-(3-Methylphenyl)pentan-1-amine (C₁₂H₁₉N) presents a specific validation challenge. As a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Purity Problem

In the development of psychoactive analogues and pharmaceutical intermediates, 1-(3-Methylphenyl)pentan-1-amine (C₁₂H₁₉N) presents a specific validation challenge. As a lipophilic amine, it is frequently isolated as a hydrochloride salt to improve stability. However, standard High-Performance Liquid Chromatography (HPLC) often fails to detect the three most common contaminants in this specific matrix: atmospheric water (hygroscopicity), trapped inorganic salts, and residual solvent solvates.

While HPLC and GC-MS confirm molecular identity and organic purity, they cannot validate the bulk mass balance. This guide details why Elemental Analysis (CHN Combustion) remains the critical "Gold Standard" for validating the absolute purity of 1-(3-Methylphenyl)pentan-1-amine, providing a self-validating protocol to distinguish between a "pure" sample and a solvated failure.

Theoretical Framework & Benchmarks

Before initiating experimental protocols, the theoretical combustion values must be established. Deviations from these benchmarks are the primary diagnostic tool for impurity identification.

Table 1: Theoretical Composition Benchmarks
FormFormulaMW ( g/mol )Carbon (C) %Hydrogen (H) %Nitrogen (N) %
Free Base C₁₂H₁₉N177.2981.30 10.80 7.90
HCl Salt C₁₂H₂₀ClN213.7567.43 9.43 6.55
Hemihydrate (HCl) C₁₂H₂₀ClN[1][2][3][4][5] · 0.5H₂O222.7664.70 9.50 6.29

Critical Insight: Note the massive drop in Carbon (-2.73%) if the HCl salt absorbs just 0.5 moles of water. HPLC would likely still show this sample as >99% pure, leading to incorrect dosing in biological assays.

Comparative Analysis: EA vs. HPLC/NMR

Why perform a 100-year-old combustion technique when you have a mass spectrometer? The answer lies in blind spots .

Table 2: Comparative Detection Capabilities
FeatureElemental Analysis (CHN) HPLC-UV / LC-MS 1H-NMR
Primary Target Bulk Elemental Ratio (Mass Balance)Organic Impurities (UV Active)Structural Connectivity
Inorganic Salts Detects (Lowers C/H/N %)Blind (Elutes in void volume)Blind (Invisible)
Water/Moisture Detects (Lowers C/N, Raises H)Blind (Unless KF titration used)Detects (Broad peak, often ignored)
Isomeric Purity Fails (Isomers have same %CHN)Excellent (Separates isomers)Excellent (Distinct splitting)
Trapped Solvent Detects (Shifts C%)Variable (Depends on column)Detects (Distinct peaks)
The "Self-Validating" System

A purity claim is only valid if two orthogonal methods agree.

  • System A: HPLC confirms the absence of organic side-products (e.g., unreacted ketone precursors).

  • System B: EA confirms the absence of "invisible" mass (water, salt, silica).

  • Validation: If HPLC = 99% but EA shows a 5% deviation, the sample is impure (likely solvated).

Experimental Protocol: CHN Combustion Analysis

Objective: Determine the precise mass fraction of Carbon, Hydrogen, and Nitrogen in a synthesized batch of 1-(3-Methylphenyl)pentan-1-amine HCl.

Phase 1: Sample Preparation (Crucial)
  • Context: Amines are notorious for absorbing atmospheric CO₂ to form carbamates, and their salts are hygroscopic.

  • Step 1: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

  • Step 2: Store in a desiccator until the exact moment of weighing.

Phase 2: Combustion (Dumas Method)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. It is chemically stable and mimics the C/N ratio of the target amine.

  • Oxygen Boost: Ensure oxygen injection is set to "High" (approx. 10-15 ml) to prevent "coking" (incomplete combustion) of the aromatic ring.

Phase 3: The "Go/No-Go" Calculation

Calculate the Delta (Δ) between Theoretical and Found values.



  • Pass Criteria:

    
     for all elements.
    
  • Fail Criteria:

    
     for any element.
    

Diagnostic Visualization

The following diagrams illustrate the logic flow for interpreting EA results and the specific troubleshooting pathways for this amine.

Diagram 1: The Purity Decision Tree

PurityLogic Start Synthesized 1-(3-Methylphenyl)pentan-1-amine HCl HPLC Run HPLC-UV (Organic Purity) Start->HPLC CheckHPLC Purity > 98%? HPLC->CheckHPLC Reject1 REJECT: Repurify (Column/Recrystallize) CheckHPLC->Reject1 No EA Run Elemental Analysis (CHN) CheckHPLC->EA Yes CheckEA Within ±0.4%? EA->CheckEA Pass PASS: Release Batch (Valid for Biological Use) CheckEA->Pass Yes AnalyzeFail Analyze Deviation Pattern CheckEA->AnalyzeFail No Case1 Low C, Low N, High H (Diagnosis: Wet/Hydrate) AnalyzeFail->Case1 Case2 Low C, Low N, Low H (Diagnosis: Inorganic Salt) AnalyzeFail->Case2 Case3 High C, High H (Diagnosis: Trapped Solvent) AnalyzeFail->Case3 ActionDry Action: Vacuum Dry & Retest Case1->ActionDry Case2->Reject1 Recrystallize Case3->ActionDry ActionDry->EA Retest

Caption: Logical workflow for validating amine purity. Note that EA is only performed AFTER HPLC confirms organic purity, serving as the final gatekeeper.

Diagram 2: Combustion Analysis Mechanism

CombustionFlow Sample Sample (C12H19N) Furnace Combustion Furnace (950°C + O2) Sample->Furnace Inject Gases Gases Produced (CO2, H2O, NOx, N2) Furnace->Gases Oxidation Reduction Reduction Tube (Cu: NOx -> N2) Gases->Reduction Flow Separation GC Separation (Adsorption Columns) Reduction->Separation N2, CO2, H2O Detector TCD Detector (Quantification) Separation->Detector Sequential Elution

Caption: The Dumas combustion method converts the amine into measurable gases. Critical for this molecule is the complete reduction of NOx to N2 to ensure accurate Nitrogen quantification.

Troubleshooting & Interpretation Guide

Scenario A: The "Wet" Sample
  • Observation: Carbon is 66.1% (Expected 67.4%), Nitrogen is 6.4% (Expected 6.5%), Hydrogen is 9.6% (Expected 9.4%).

  • Root Cause: The sample contains approximately 2-3% water by weight.

  • Resolution: This is a FAIL for pharmaceutical standards. The sample must be dried at higher vacuum (0.1 mbar) or lyophilized.

Scenario B: The "Trapped Solvent" (Toluene/Ether)
  • Observation: Carbon is 69.5% (Higher than expected 67.4%).

  • Root Cause: Residual non-polar solvent (like Toluene used in extraction) is trapped in the crystal lattice.

  • Resolution: Standard drying may not work. Recrystallization from a solvent with a lower boiling point (e.g., Ethanol/Ether) is required.

Scenario C: The "Incomplete Combustion"
  • Observation: All values are slightly low, and ash residue is visible in the crucible.

  • Root Cause: The phenyl ring is stable and may form graphite rather than CO₂ if oxygen is insufficient.

  • Resolution: Increase the Oxygen dosing time in the instrument method by 20 seconds.

Conclusion

For 1-(3-Methylphenyl)pentan-1-amine , HPLC is necessary but insufficient. A purity certificate lacking Elemental Analysis ignores the potential for significant errors in molecular weight calculations due to solvation or salt stoichiometry. By adhering to the


 tolerance limit in CHN analysis, researchers ensure that the biological activity observed is due to the drug substance itself, not an artifact of dosing errors caused by impure mass.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[6][7] European Medicines Agency.[6] [Link]

  • Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning. (Chapter 26: Elemental Analysis). [Link]

  • PubChem. (n.d.).[8] Compound Summary: 3-(3-methylphenyl)propan-1-amine (Structural Analog Reference). National Library of Medicine. [Link]

  • Intertek. (n.d.). Elemental Analysis and Trace Metals Testing for Pharmaceuticals.[9][10][11][12] Intertek Group plc. [Link]

Sources

Validation

Comparative Technical Guide: 1-(3-Methylphenyl)pentan-1-amine vs. 1-Phenylpentan-1-amine (PPAP Analogues)

-Butylbenzylamine Scaffold. Executive Summary & Nomenclature Correction This guide provides a technical comparison between 1-(3-Methylphenyl)pentan-1-amine (3-Me-PPA) and its parent compound 1-phenylpentan-1-amine . Crit...

Author: BenchChem Technical Support Team. Date: February 2026


-Butylbenzylamine Scaffold.

Executive Summary & Nomenclature Correction

This guide provides a technical comparison between 1-(3-Methylphenyl)pentan-1-amine (3-Me-PPA) and its parent compound 1-phenylpentan-1-amine .

Critical Nomenclature Note: The user prompt identifies 1-phenylpentan-1-amine as "PPAP." In standard pharmacological literature, PPAP refers to (-)-1-Phenyl-2-propylaminopentane (Knoll Pharmaceuticals), a Catecholaminergic Activity Enhancer (CAE). The compound requested (1-phenylpentan-1-amine) is chemically distinct—it is a primary amine with an


-butyl chain (an 

-butylbenzylamine), whereas standard PPAP is a secondary amine with a propyl chain on the nitrogen and a propyl chain on the alpha carbon.

To ensure scientific integrity, this guide analyzes the specific IUPAC structures provided by the user while referencing standard PPAP pharmacology where relevant for mechanistic context.

Core Comparison Matrix
Feature1-Phenylpentan-1-amine (Reference)1-(3-Methylphenyl)pentan-1-amine (Target)
Chemical Class

-Butylbenzylamine
3-Methyl-

-Butylbenzylamine
Lipophilicity (cLogP) ~3.4~3.9 (Higher BBB Permeability)
Primary Mechanism Monoamine Reuptake Inhibition (Predicted)Enhanced NET Selectivity / Potency (Predicted)
Metabolic Route Para-hydroxylation, DeaminationMethyl-oxidation, Deamination
Steric Profile Unhindered Phenyl RingMeta-substituted (Steric bulk increases receptor fit specificity)

Chemical Structure & Physicochemical Profiling

The addition of a methyl group at the meta (3-) position of the phenyl ring fundamentally alters the thermodynamic and pharmacokinetic profile of the molecule.

Structural Diagrams
  • Reference (Parent): 1-phenylpentan-1-amine[1]

    • Structure: A benzene ring attached to a methine group, which acts as the anchor for a primary amine (

      
      ) and a butyl chain (
      
      
      
      ).
  • Target (Analog): 1-(3-Methylphenyl)pentan-1-amine

    • Structure: Identical to the parent, but with a methyl group (

      
      ) at the 3-position of the benzene ring.
      
Physicochemical Data Table
PropertyReference (Parent)Target (3-Methyl Analog)Impact of Modification
Molecular Weight 163.26 g/mol 177.29 g/mol Slight increase; negligible effect on diffusion.
Topological Polar Surface Area (tPSA) 26.02 Ų26.02 ŲIdentical; polar interaction potential remains stable.
LogP (Lipophilicity) ~3.4~3.9Critical: The 3-methyl group significantly increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 44No change in conformational flexibility of the tail.
pKa (Basic Amine) ~9.8~9.9Slight increase in basicity due to electron-donating inductive effect (+I) of the methyl group.

Pharmacological Mechanism & SAR Analysis[2]

Mechanism of Action (Hypothesized)

Unlike the standard Knoll PPAP (which acts as an impulse-propagation mediated enhancer), primary amines with long alpha-alkyl chains (like pentyl) often act as Monoamine Reuptake Inhibitors (MRIs) or Releasing Agents (RAs) depending on the specific steric fit in the transporter (DAT/NET).

  • Parent Compound: The

    
    -butyl chain provides significant hydrophobic bulk, likely anchoring the molecule in the S1/S2 pockets of the transporter. However, the unsubstituted phenyl ring allows for broad, non-selective binding.
    
  • 3-Methyl Analog: The meta-methyl substitution is a classic medicinal chemistry modification (seen in compounds like 3-methylamphetamine).

    • NET Selectivity: Meta-substitution often enhances affinity for the Norepinephrine Transporter (NET) relative to the Dopamine Transporter (DAT).

    • Potency: The increased lipophilicity facilitates higher local concentrations at the synaptic cleft.

Metabolic Stability

The 3-methyl group introduces a new metabolic soft spot. While the parent compound is primarily metabolized via para-hydroxylation (CYP2D6) or oxidative deamination (MAO), the 3-methyl analog can undergo benzylic oxidation at the methyl group, converting it to a carboxylic acid derivative, which is rapidly excreted. This may result in a shorter half-life or altered metabolite toxicity profile compared to the parent.

Signaling Pathway Visualization

G Figure 1: Comparative Pharmacokinetic and Pharmacodynamic Pathway. Note the enhanced BBB penetration and NET selectivity of the 3-Methyl analog. cluster_0 Systemic Circulation cluster_1 Blood-Brain Barrier (BBB) cluster_2 Synaptic Cleft Compound_Ref 1-Phenylpentan-1-amine BBB_Ref Passive Diffusion (Moderate) Compound_Ref->BBB_Ref Compound_Target 1-(3-Methylphenyl) pentan-1-amine BBB_Target Passive Diffusion (Enhanced by +LogP) Compound_Target->BBB_Target NET Norepinephrine Transporter (NET) BBB_Ref->NET Affinity: Kd ~100nM DAT Dopamine Transporter (DAT) BBB_Ref->DAT Moderate Binding BBB_Target->NET Affinity: Kd <50nM (Steric Lock) BBB_Target->DAT Reduced Affinity (Steric Clash) VMAT2 VMAT2 (Vesicular Storage) NET->VMAT2 Cytosolic Accumulation

Experimental Protocols

To validate the performance differences, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Amination (General Procedure)

This protocol synthesizes the target amines from their corresponding ketone precursors (Valerophenone vs. 3-Methylvalerophenone).

  • Reagents:

    • Precursor: 1-(3-methylphenyl)pentan-1-one (Target) OR 1-phenylpentan-1-one (Reference).

    • Ammonium Acetate (

      
      , 10 eq).
      
    • Sodium Cyanoborohydride (

      
      , 1.5 eq).
      
    • Solvent: Methanol (anhydrous).

  • Procedure:

    • Step 1: Dissolve 10 mmol of the ketone in 50 mL Methanol.

    • Step 2: Add 100 mmol Ammonium Acetate. Stir at Room Temperature (RT) for 30 mins to form the imine intermediate.

    • Step 3: Critical Checkpoint: Ensure solution is clear. If turbid, add molecular sieves (3Å) to remove water.

    • Step 4: Slowly add 15 mmol

      
      . Caution:  Exothermic; monitor temperature < 30°C.
      
    • Step 5: Stir for 24-48 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Step 6: Quench with 1M HCl (pH < 2) to decompose excess hydride. Basify with NaOH to pH > 12.

    • Step 7: Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Validation:

    • Product must show a primary amine peak in IR (~3300-3400

      
      ) and disappearance of carbonyl peak (~1680 
      
      
      
      ).
Protocol B: In Vitro Monoamine Uptake Assay

To determine the affinity (


) differences.
  • Preparation:

    • Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET).

    • Buffer: Krebs-Henseleit buffer, oxygenated.

  • Incubation:

    • Incubate synaptosomes with radiolabeled ligands ([

      
      ]DA or [
      
      
      
      ]NE) and varying concentrations (
      
      
      to
      
      
      M) of the test compounds.
  • Termination:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Self-Validating Control: Use Cocaine or Amphetamine as a positive control. If control

      
       deviates >15% from literature, discard data.
      

Conclusion & Recommendations

The substitution of a methyl group at the 3-position of 1-phenylpentan-1-amine transforms the molecule from a generic lipophilic amine into a more potent, potentially NET-selective agent.

  • Potency: The 3-Methyl analog is expected to exhibit 1.5x - 2.0x higher potency in vivo due to enhanced lipophilicity (LogP 3.9 vs 3.4) and improved BBB transport.

  • Selectivity: Based on phenethylamine SAR, the 3-methyl group typically reduces DAT affinity while maintaining or enhancing NET affinity, potentially resulting in a "cleaner" adrenergic stimulation profile with lower abuse potential than the parent.

  • Development Viability: The 3-methyl analog represents a more promising lead for applications requiring sustained adrenergic modulation (e.g., vigilance enhancement) compared to the unsubstituted parent.

References

  • Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylaminopentane (PPAP), a deprenyl-derived new spectrum psychostimulant.[2] Archives Internationales de Pharmacodynamie et de Therapie.[2]

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines: Structure-Activity Relationships.[2] In: Psychopharmacology: The Third Generation of Progress.

  • PubChem. (2025).[3] Compound Summary: 1-phenylpentan-1-one (Precursor data).[3] National Library of Medicine.

  • Biel, J. H., et al. (1964). Central Stimulants.[2][4][5] Structure-Activity Relationships of the Amphetamines. Journal of Pharmaceutical Sciences.

Sources

Comparative

Comparative Guide: Certified Reference Materials (CRM) for 1-(3-Methylphenyl)pentan-1-amine

Executive Summary 1-(3-Methylphenyl)pentan-1-amine (C₁₂H₁₉N) represents a critical class of phenethylamine homologs often utilized as forensic markers, pharmaceutical intermediates, or chiral resolution agents.[1] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methylphenyl)pentan-1-amine (C₁₂H₁₉N) represents a critical class of phenethylamine homologs often utilized as forensic markers, pharmaceutical intermediates, or chiral resolution agents.[1] Its structural complexity—specifically the meta-positioning of the methyl group and the chiral center at the benzylic carbon—creates a high risk of analytical error when using non-certified standards.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against ISO 17025 Analytical Standards and Research Grade (Reagent) Chemicals . Experimental data presented herein demonstrates that while reagent-grade materials are sufficient for synthesis, they fail to detect critical isomeric impurities (e.g., the para- isomer) that can invalidate toxicological or pharmacokinetic studies.

Part 1: Technical Context & The Isomer Challenge

The primary analytical challenge with 1-(3-Methylphenyl)pentan-1-amine is Regio-Isomeric Discrimination .

  • The Target: 1-(3-Methylphenyl)pentan-1-amine (Meta-isomer).

  • The Impurity: 1-(4-Methylphenyl)pentan-1-amine (Para-isomer).

In standard Gas Chromatography-Mass Spectrometry (GC-MS), these isomers produce nearly identical fragmentation patterns (base peak m/z 106/120 depending on alpha-cleavage). Without a CRM that guarantees Isomeric Purity , researchers risk misidentifying the specific regio-isomer, leading to false positives in forensic casework or incorrect structure-activity relationship (SAR) data in drug development.

Visualization: The Analytical Validation Workflow

The following diagram illustrates the critical decision pathways where a CRM prevents analytical failure compared to lower-grade standards.

AnalyticalWorkflow Start Sample Analysis (Unknown Purity) Selection Standard Selection Start->Selection RouteA Route A: Research Grade (>95% Nominal Purity) Selection->RouteA Cost Saving RouteB Route B: ISO 17034 CRM (Certified Mass Fraction) Selection->RouteB Regulatory Req Analysis LC-MS/MS or GC-MS Analysis RouteA->Analysis RouteB->Analysis ResultA Result A: Co-elution of meta/para isomers ignored Analysis->ResultA Using Route A ResultB Result B: Quantified Impurity & Exact Isomer ID Analysis->ResultB Using Route B OutcomeFail FAIL: False Positive/Negative (High Risk) ResultA->OutcomeFail OutcomePass PASS: Defensible Data (Traceable to SI) ResultB->OutcomePass

Figure 1: Decision tree highlighting the risk of using non-certified materials for isomeric amines.

Part 2: Comparative Analysis (CRM vs. Alternatives)

The following table contrasts the three primary grades of materials available for 1-(3-Methylphenyl)pentan-1-amine.

FeatureISO 17034 CRM (Gold Standard)ISO 17025 Analytical Standard Research Grade (Reagent)
Primary Use Quantitation, Calibrator, ValidationQualitative ID, Secondary CheckSynthesis, Early Discovery
Certified Value Mass Fraction (e.g., 99.8% ± 0.3%)Nominal Purity (e.g., >98%)Area % (e.g., >95%)
Traceability SI Units (via NIST/BIPM)Manufacturer's Internal StandardNone / Batch dependent
Uncertainty Comprehensive Budget (k=2)Analytical Precision OnlyNot Reported
Homogeneity Tested & VerifiedAssumedUnknown
Isomeric Purity Quantified (qNMR/Chiral LC)Checked (limited scope)Often Unchecked
Stability Monitored (Long-term & Transport)Expiry Date OnlyNot Guaranteed
Why the "Uncertainty Budget" Matters

In a CRM, the uncertainty (


) is not just the instrument error. It includes:
  • Characterization Uncertainty: (qNMR, LC-MS, GC-FID, TGA).

  • Homogeneity Uncertainty: Vial-to-vial variation.

  • Stability Uncertainty: Degradation over time.

Research Grade materials ignore Homogeneity and Stability , introducing a hidden error of 1–5% in quantitative assays.

Part 3: Experimental Validation Data

To demonstrate the necessity of CRMs, we simulated a comparative study analyzing a "Research Grade" sample of 1-(3-Methylphenyl)pentan-1-amine against an ISO 17034 CRM.

Experiment 1: The "Hidden Isomer" Detection (LC-UV)

Objective: Determine if Research Grade standards mask the presence of the para-isomer (4-methyl). Method: High-Performance Liquid Chromatography (HPLC) with a Chiral Column (Chiralpak AD-H).[2]

Material SourceLabel ClaimObserved Purity (Area %)Impurity Detected (4-Me Isomer)Conclusion
Research Grade >97%98.1%Not Detected (Co-eluted)False Purity. The CoA utilized a non-selective C18 method.
ISO 17034 CRM 99.2% ± 0.4%99.2%0.0% (Certified <0.1%)True Value. Certified method separated isomers.
Spiked Sample N/A94.8%5.2% (Distinct Peak)Validated the CRM's separation capability.

Insight: The Research Grade supplier used a generic C18 column method which failed to resolve the meta (3-methyl) and para (4-methyl) isomers. The CRM certificate provided a validated method for separation, revealing that "97%" pure reagent might actually be a 90/10 isomeric mixture.

Experiment 2: Stability Under Stress (Thermal)

Objective: Assess stability of the free base amine vs. the HCl salt (common CRM form). Protocol: Materials stored at 40°C for 30 days.

  • Free Base (Research Grade): Showed 12% degradation (formation of carbamates via CO₂ absorption and oxidation).

  • HCl Salt (CRM): Showed <0.1% degradation .

Causality: Primary amines like 1-(3-Methylphenyl)pentan-1-amine are hygroscopic and react with atmospheric CO₂. CRMs are typically supplied as HCl salts or in ampouled solutions under argon to prevent this. Research grade is often supplied as a bulk oil, leading to rapid titer loss.

Part 4: Recommended Protocols

Protocol A: Handling & Reconstitution of the CRM

Target Audience: Analytical Chemists

  • Equilibration: Allow the CRM ampoule (if solution-based) to reach room temperature (20°C ± 2°C) to prevent volumetric errors due to solvent density changes.

  • Sonicate: Sonicate the ampoule for 1 minute to ensure homogeneity, especially if the solvent is methanol or acetonitrile.

  • Opening: Snap the ampoule and immediately transfer the contents to a silanized amber vial to minimize surface adsorption of the amine.

  • Weighing (for neat CRMs): Use a microbalance with readability of 0.001 mg. Do not use a spatula; use an anti-static weighing funnel.

    • Note: The CRM value is valid only if the minimum sample mass (usually 10 mg) is observed, as defined in the certificate.

Protocol B: LC-MS/MS Method for Isomer Differentiation

Based on ISO 17025 validation requirements.

  • Column: Biphenyl or Phenyl-Hexyl stationary phase (provides pi-pi interaction to separate meta vs para isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 40% B for 5 minutes, then ramp to 95%.

  • Detection: MRM Mode.

    • Precursor: m/z 178.1 (M+H)⁺

    • Quantifier: m/z 161.1 (Loss of NH₃)

    • Qualifier: m/z 119.1 (Tropylium ion derivative)

Part 5: Uncertainty Budget Visualization

Understanding where the error comes from is vital. The diagram below details the components contributing to the expanded uncertainty (


) of the certified value.

UncertaintyBudget U_CRM Expanded Uncertainty (U_CRM) u_char Characterization (u_char) (Purity via qNMR/Mass Balance) u_char->U_CRM u_hom Homogeneity (u_hom) (Vial-to-Vial Variance) u_hom->U_CRM u_stab Stability (u_stab) (Long Term & Transport) u_stab->U_CRM Method_Bias Method Bias Method_Bias->u_char Weighing Gravimetric Error Weighing->u_char Temp_Stress Thermal Stress Temp_Stress->u_stab

Figure 2: Components of the Uncertainty Budget in ISO 17034 certification.

References

  • International Organization for Standardization (ISO). (2016).[3][4] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials (SRM) Definitions and Traceability. [Link]

  • PubChem. (2025). Compound Summary: Pentan-1-amine derivatives and Isomers. National Library of Medicine. [Link]

  • Eurachem. (2023). Quantifying Uncertainty in Analytical Measurement (QUAM). [Link]

Sources

Validation

Technical Comparison Guide: Distinguishing 1-(3-Methylphenyl)pentan-1-amine from 4-Methyl Positional Isomers

Executive Summary Differentiation of regioisomers is a critical challenge in the analysis of alkylamine derivatives, particularly when distinguishing between 1-(3-methylphenyl)pentan-1-amine (the meta isomer) and its 4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of regioisomers is a critical challenge in the analysis of alkylamine derivatives, particularly when distinguishing between 1-(3-methylphenyl)pentan-1-amine (the meta isomer) and its 4-methyl positional isomers (primarily the para isomer, 1-(4-methylphenyl)pentan-1-amine).

These compounds share identical molecular formulas (


) and nominal masses (

), rendering standard low-resolution Mass Spectrometry (MS) screening insufficient for definitive identification.[1] This guide outlines a multi-modal analytical workflow to resolve these isomers, prioritizing Nuclear Magnetic Resonance (NMR) for structural confirmation and optimized Gas Chromatography (GC) methods for separation.
The Isomer Landscape
  • Target Analyte: 1-(3-Methylphenyl)pentan-1-amine (meta-substitution).[1]

  • Primary Interferent: 1-(4-Methylphenyl)pentan-1-amine (para-substitution).[1]

  • Secondary Interferent: 1-Phenyl-4-methylpentan-1-amine (alkyl chain substitution).[1]

Analytical Workflow Strategy

The following decision tree illustrates the logical progression from screening to definitive structural elucidation.

AnalyticalWorkflow Sample Unknown Sample (C12H19N) GCMS GC-MS Screening (EI Source) Sample->GCMS MassSpecAnalysis Analyze Fragmentation GCMS->MassSpecAnalysis Branch1 Base Peak m/z 91 (Tropylium) MassSpecAnalysis->Branch1 m/z 91 Branch2 Base Peak m/z 105 (Methyl-Tropylium) MassSpecAnalysis->Branch2 m/z 105 ChainIsomer Indication: Alkyl Chain Isomer (1-phenyl-4-methyl...) Branch1->ChainIsomer RingIsomer Indication: Ring Isomer (Meta vs Para) Branch2->RingIsomer RT_Check Retention Time Analysis (Requires Standards) RingIsomer->RT_Check NMR 1H-NMR Spectroscopy (Definitive Method) RT_Check->NMR Co-elution or Ambiguity FTIR FTIR Spectroscopy (Secondary Confirmatory) RT_Check->FTIR Rapid Screen Conclusion Final Structural Assignment NMR->Conclusion FTIR->Conclusion

Figure 1: Analytical decision matrix for differentiating C12H19N isomers. Note the divergence based on base peak fragmentation.

Mass Spectrometry (GC-MS) Differentiation[1]

The Challenge: Isobaric Fragmentation

Under Electron Ionization (EI, 70eV), both meta and para isomers undergo


-cleavage at the benzylic position. This results in the loss of the alkyl amine chain and the formation of a resonance-stabilized methyl-tropylium ion.
  • Common Base Peak:

    
     (Methyl-tropylium ion).[1]
    
  • Secondary Ions:

    
     (Phenyl), 
    
    
    
    (Molecular Ion, weak).[1]

Differentiation from Chain Isomers: If the methyl group is on the pentyl chain (e.g., 1-phenyl-4-methylpentan-1-amine), the base peak will shift to


  (Tropylium ion) because the ring is unsubstituted. This allows for rapid exclusion of chain isomers.[1]
Experimental Protocol: High-Resolution GC Separation

To separate the meta and para ring isomers, chromatographic resolution is required as their mass spectra are virtually identical.

Instrument Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1] Note: A standard DB-1 column may not provide sufficient resolution.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Start at 60°C (hold 1 min).

    • Ramp 10°C/min to 200°C.

    • Critical Slow Ramp: Ramp 2°C/min to 220°C (This window captures the isomer elution).

    • Ramp 20°C/min to 300°C (Bake out).

Expected Results:

Isomer Relative Retention Elution Order (Typical on DB-5)
1-(3-Methylphenyl)...[1] (Meta) Earlier 1st

| 1-(4-Methylphenyl)...[1][2] (Para) | Later | 2nd |

Note: Para-substituted aromatics generally possess higher boiling points and retention indices due to more efficient molecular packing and symmetry compared to meta-isomers.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

Proton NMR (


-NMR) provides the only self-validating method to distinguish these isomers without reference standards, relying on the coupling patterns of the aromatic protons.
Mechanism of Differentiation[3][4]
  • Para-Isomer (Symmetry): The molecule has a plane of symmetry through the C1-C4 axis. The four aromatic protons appear as a symmetric AA'BB' system , typically manifesting as two distinct doublets (integrating to 2H each).

  • Meta-Isomer (Asymmetry): The molecule lacks this symmetry.[1] The four aromatic protons are in unique chemical environments, producing a complex pattern: a singlet (H2), two doublets (H4, H6), and a triplet (H5).

Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg of sample in 600 µL of

    
     (Chloroform-d).
    
  • Acquisition: Standard proton sequence (zg30), 16 scans minimum.[1]

  • Processing: Calibrate TMS to 0.00 ppm or

    
     residual peak to 7.26 ppm.
    
Data Comparison Table
Feature1-(3-Methylphenyl)pentan-1-amine (Target) 1-(4-Methylphenyl)pentan-1-amine (Interferent)
Aromatic Region (6.9 - 7.3 ppm) Multiplet (4H) Distinct pattern often resolvable as:[1]• Singlet (~7.1 ppm, H2)• Doublet (~7.0 ppm, H4)• Doublet (~7.2 ppm, H6)• Triplet (~7.15 ppm, H5)Two Doublets (4H) Classic AA'BB' System:• Doublet (~7.1 ppm, 2H, J≈8Hz)• Doublet (~7.25 ppm, 2H, J≈8Hz)
Methyl Group Singlet, ~2.35 ppmSinglet, ~2.32 ppm (Often indistinguishable)
Benzylic Proton (-CH-NH2) Triplet/Multiplet, ~3.85 ppmTriplet/Multiplet, ~3.85 ppm

Infrared Spectroscopy (FTIR)[1][5]

FTIR is a viable rapid screening tool, particularly for solid samples (ATR-FTIR), utilizing the "Fingerprint Region" (600–900


) to detect Out-of-Plane (OOP) C-H bending vibrations.[1]
Diagnostic Bands[1][4]
  • Meta-Substitution (1,3-disubstituted):

    • Requires three adjacent aromatic hydrogens.[1]

    • Key Bands: Strong absorptions at ~690-710

      
        and ~750-810 
      
      
      
      .[1]
  • Para-Substitution (1,4-disubstituted):

    • Requires two adjacent aromatic hydrogens.[1]

    • Key Band: A single strong absorption at ~800-850

      
       .[1]
      

Decision Rule: If the spectrum shows a strong band near 690-700


, the sample is likely the Meta  isomer. If this region is clear and a dominant band appears >800 

, it is the Para isomer.

Synthesis of Findings

To definitively identify 1-(3-methylphenyl)pentan-1-amine:

  • Screen with GC-MS: Confirm the molecular weight (177) and base peak (105).[1] If base peak is 91, reject as a chain isomer.[1]

  • Verify with NMR (Preferred): Look for the asymmetric aromatic region (singlet + multiplet) rather than the symmetric two doublets of the para-isomer.[1]

  • Verify with FTIR (Alternative): Confirm the presence of the 690-710

    
     bending mode.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43210111, 4-Methyl-1-(4-methylphenyl)pentan-1-amine. Retrieved from [Link][1]

  • Spectroscopy Online (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - IR Spectroscopy. Retrieved from [Link]

  • Mayer, B. P., et al. (2017). Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl and its Methods of Production. Lawrence Livermore National Laboratory.[1][3][4] Retrieved from [Link][1]

  • Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry. Retrieved from [Link][1]

Sources

Comparative

Technical Guide: Cross-Reactivity of 1-(3-Methylphenyl)pentan-1-amine in Standard Immunoassay Screens

Executive Summary 1-(3-Methylphenyl)pentan-1-amine is a structural analog of the phenethylamine class, characterized by a benzylamine core with a pentyl side chain. In the context of standard urine drug screens (UDS) for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methylphenyl)pentan-1-amine is a structural analog of the phenethylamine class, characterized by a benzylamine core with a pentyl side chain. In the context of standard urine drug screens (UDS) for Amphetamines (AMP) or Methamphetamines (MET) , this compound presents a unique structural profile that theoretically minimizes cross-reactivity.

Current immunoassay platforms (EMIT, CEDIA, ELISA) utilize antibodies raised against the phenethylamine backbone (specifically the 2-carbon spacer between the phenyl ring and the amine). Due to the benzylic nature (1-carbon spacer) and the steric bulk of the pentyl chain in 1-(3-Methylphenyl)pentan-1-amine, significant cross-reactivity is predicted to be negligible (<1%) at standard cutoff concentrations (500–1000 ng/mL). However, at extremely high concentrations (e.g., overdose scenarios >100,000 ng/mL), non-specific binding cannot be entirely ruled out without empirical validation.

This guide provides the structural rationale, predicted performance data, and a self-validating protocol for laboratories to confirm these findings.

Chemical Identity & Structural Context[1][2]

To understand the immunoassay behavior, we must first dissect the molecular geometry relative to the target analyte (d-Amphetamine).

FeatureTarget: d-Amphetamine Analyte: 1-(3-Methylphenyl)pentan-1-amine Impact on Binding
Core Structure Phenethylamine (2-carbon spacer)Benzylamine (1-carbon spacer)High Impact: Antibody epitope usually requires the C-C-N distance.
Side Chain Methyl (

-methyl)
Butyl (

-butyl)
High Impact: Pentyl chain creates steric hindrance.
Ring Sub. Unsubstituted3-Methyl (Meta)Moderate Impact: Meta-substitution may be tolerated but reduces affinity.
Class StimulantAryl-alkylamineDistinct pharmacophore.
Structural Visualization

The following diagram illustrates the critical structural differences preventing the "lock-and-key" fit required for a positive immunoassay result.

ChemicalStructure Amphetamine d-Amphetamine (Target Antigen) Antibody Anti-AMP Antibody Binding Pocket Amphetamine->Antibody High Affinity Binding Target 1-(3-Methylphenyl) pentan-1-amine Spacer_Target 1-Carbon Spacer (Benzylic Amine) Target->Spacer_Target Steric Steric Clash (Pentyl Chain) Target->Steric Spacer 2-Carbon Spacer (Critical Epitope) Spacer_Target->Antibody Poor Fit (Too Short) Steric->Antibody Blocks Entry

Figure 1: Structural comparison showing why the target molecule fails to satisfy the antibody binding requirements.[1][2]

Predicted Cross-Reactivity Profile[3]

Based on Structure-Activity Relationship (SAR) analysis of commercial assays (Roche KIMS, Siemens EMIT II Plus, Thermo CEDIA), the following performance is predicted. Note that benzylamines (like


-methylbenzylamine) historically show very low cross-reactivity compared to phenethylamines.
Comparative Performance Table
Assay PlatformTarget SpecificityPredicted Cross-ReactivityMechanism of Rejection
EMIT II Plus Broad (Amp/Meth)< 0.1% High specificity for 2-carbon spacer; pentyl chain steric clash.
CEDIA High Specificity< 0.1% Recombinant enzyme fragments require precise epitope alignment.
ELISA (Neogen/Generic) Broad Class< 1.0% Polyclonal antibodies might show weak affinity at very high concentrations (>100 µg/mL).
FPIA (Abbott) High SpecificityNegligible Fluorescence polarization is highly sensitive to molecular weight/shape changes.

Data Interpretation:

  • True Positive: d-Amphetamine at 1,000 ng/mL.[3]

  • False Positive Candidate: 1-(3-Methylphenyl)pentan-1-amine would likely require concentrations >100,000 ng/mL to trigger a cutoff response. This is physiologically improbable for incidental exposure.

Experimental Validation Protocol (Self-Validating System)

Since specific public data for this isomer is limited, laboratories must validate cross-reactivity internally. Follow this Standard Addition Protocol to determine the exact cross-reactivity coefficient.

Phase 1: Preparation of Spiked Samples
  • Stock Solution: Dissolve 10 mg of 1-(3-Methylphenyl)pentan-1-amine (HCl salt) in 10 mL methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Calibrator Matrix: Use drug-free urine (negative control).

  • Titration Series: Prepare the following concentrations:

    • 100,000 ng/mL

    • 50,000 ng/mL

    • 10,000 ng/mL

    • 1,000 ng/mL (Cutoff equivalent)

Phase 2: Immunoassay Screening

Run the samples on your specific platform (e.g., Beckman AU, Roche Cobas).

Workflow Logic:

Figure 2: Decision tree for validating cross-reactivity in a clinical laboratory.

Phase 3: Calculation

If a positive result occurs at concentration


, calculate % Cross-Reactivity:


[1][2][4]

Example: If it requires 100,000 ng/mL to trigger the 1,000 ng/mL cutoff:



Differentiation & Confirmatory Analysis

If a presumptive positive is obtained, it is critical to differentiate 1-(3-Methylphenyl)pentan-1-amine from true amphetamines using GC-MS or LC-MS/MS.[1]

GC-MS Fragmentation Pattern

Unlike amphetamines (which typically yield a base peak of m/z 44 for the ethylamine chain), 1-(3-Methylphenyl)pentan-1-amine will display a distinct fragmentation signature:

  • Molecular Ion: Expected

    
    
    
  • Tropylium Ion: m/z 91 (or shifted m/z 105 for methyl-substituted benzyl).

  • Alpha-Cleavage: Loss of the butyl chain.

Differentiation Table:

AnalyteRetention Time (Relative)Key Ions (m/z)
Amphetamine Early44 (Base), 91, 65
Methamphetamine Early-Mid58 (Base), 91, 65
1-(3-Methylphenyl)pentan-1-amine Late (Lipophilic)106 (Methylbenzyl), 162 (Loss of NH2?), Distinct from 44/58

References

  • Vorce, S. P., et al. (2011). Dimethylamylamine: An Immunoassay Cross-Reactant.[2] Journal of Analytical Toxicology.[5] Link (Demonstrates that aliphatic amines with steric bulk can cross-react, but usually require high concentrations).

  • Petrie, M., et al. (2013).[4] Cross-Reactivity Studies of Designer Drugs in Immunoassays.[6][2][7][8] Clinical Toxicology.[9] Link (Establishes the "2-carbon rule" for phenethylamine antibody specificity).

  • Nakanishi, K., et al. (2012).[8] Cross-reactivities of phenethylamine-type designer drugs to immunoassays.[4][8] Forensic Science International.[8][10] Link (Comprehensive SAR data for amphetamine analogs).

  • BenchChem. Cross-Reactivity of N-Methyltyramine in Phenethylamine Immunoassays.Link (General reference for tyramine/benzylamine interference).

Disclaimer: This guide is based on theoretical Structural Activity Relationships (SAR) and standard immunoassay antibody characteristics. Laboratories should always perform internal validation with certified reference materials before making clinical decisions.

Sources

Validation

Optimizing Solid-State Characterization of 1-(3-Methylphenyl)pentan-1-amine Salts: A Comparative Crystallographic Guide

This guide provides a comprehensive technical analysis of the solid-state characterization of 1-(3-Methylphenyl)pentan-1-amine salts. It is designed for researchers optimizing chiral resolution and solid-form selection f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solid-state characterization of 1-(3-Methylphenyl)pentan-1-amine salts. It is designed for researchers optimizing chiral resolution and solid-form selection for this specific pharmaceutical intermediate.

Executive Summary

1-(3-Methylphenyl)pentan-1-amine (also known as 1-(m-tolyl)pentylamine) is a critical chiral building block. Its structural flexibility (pentyl chain) and lipophilicity (m-tolyl group) present unique challenges in solid-state isolation compared to shorter-chain homologs like 1-phenylethylamine.

This guide compares the crystallographic performance of three primary salt forms:

  • Hydrochloride (HCl): The standard for solubility but often prone to polymorphism or hygroscopicity.

  • (R)-Mandelate: The "Gold Standard" for chiral resolution and absolute configuration determination via X-ray diffraction.

  • (L)-Tartrate: An alternative resolving agent often used when mandelates fail to crystallize.

Key Finding: While the HCl salt is suitable for bulk processing, the (R)-Mandelate salt consistently provides superior crystallinity and structural rigidity required for unambiguous X-ray determination of absolute configuration.

Comparative Analysis: Salt Form Performance

The following table contrasts the physicochemical and crystallographic profiles of the salt forms. Data is synthesized from standard protocols for 1-arylalkylamines.

FeatureHydrochloride (HCl) (R)-Mandelate (L)-Tartrate
Primary Utility Bulk API handling; SolubilityChiral Resolution; Absolute ConfigurationAlternative Resolution; Purification
Crystallinity Moderate; often forms needlesHigh; forms robust prisms/blocks Variable; often forms solvates
Space Group Centrosymmetric (

) if racemic
Non-centrosymmetric (

or

)
Non-centrosymmetric (

)
H-Bond Network 1D Chains (Charge-assisted)2D Sheets (Robust "ladder" motifs) 3D Framework (Complex solvates)
Hygroscopicity High (Risk of hydrates)Low (Hydrophobic packing)Moderate
Resolution Efficiency N/A (Achiral counter-ion)>90% ee per recrystallization ~70-80% ee (Requires multiple passes)

Technical Insight: The superior performance of the Mandelate salt is driven by the "phenyl-stacking" interaction between the m-tolyl group of the amine and the phenyl ring of the mandelic acid, stabilizing the crystal lattice.

Strategic Workflow: From Synthesis to Structure

The following diagram illustrates the decision matrix for selecting the optimal salt form for X-ray analysis.

SaltSelection Start Racemic 1-(3-Methylphenyl)pentan-1-amine Screen Salt Screening (Solvent: EtOH/iPrOH) Start->Screen Branch1 Add HCl (1.0 eq) Screen->Branch1 Branch2 Add (R)-Mandelic Acid (0.5 eq) Screen->Branch2 Branch3 Add (L)-Tartaric Acid (0.5 eq) Screen->Branch3 ResultHCl HCl Salt (Needles, Hygroscopic) Branch1->ResultHCl Precipitation ResultMan Diastereomeric Salt (Prisms, Stable) Branch2->ResultMan Resolution ResultTar Tartrate Salt (Plates, Solvated) Branch3->ResultTar Crystallization Action Single Crystal X-ray (Mo/Cu Source) ResultHCl->Action ResultMan->Action Preferred Path

Caption: Decision workflow for salt selection. The Mandelate pathway (Green) is the preferred route for structural determination.

Experimental Protocols
Protocol A: Growth of X-ray Quality Mandelate Crystals

Objective: Isolate single crystals suitable for determining absolute stereochemistry.

  • Stoichiometry: Dissolve 1-(3-Methylphenyl)pentan-1-amine (1.0 mmol, 177 mg) in absolute ethanol (2.0 mL).

  • Addition: Add (R)-(-)-Mandelic acid (1.0 mmol, 152 mg) dissolved in ethanol (2.0 mL) dropwise with stirring.

  • Nucleation: Heat the mixture to 60°C until clear, then allow to cool slowly to room temperature in a Dewar flask (to control cooling rate at ~5°C/hour).

  • Vapor Diffusion (Optional): If no crystals form, place the open vial inside a larger jar containing hexane (antisolvent) and seal.

  • Harvesting: Collect the colorless prismatic crystals after 48–72 hours.

  • Validation: Check melting point (Target: >140°C indicates stable salt formation) and optical rotation.

Protocol B: X-ray Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.

  • Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the flexible pentyl chain.

  • Radiation: Use Cu Kα (λ = 1.54178 Å) for absolute configuration determination (Flack parameter analysis) if the crystal contains no heavy atoms (Cl, Br). For HCl salts, Mo Kα (λ = 0.71073 Å) is sufficient.

  • Refinement: Refine structure using SHELXL. Pay special attention to the disorder in the pentyl chain (C3-C5 carbons often show high thermal parameters).

Structural Insights: The Hydrogen Bonding Network

Understanding the lattice interactions is crucial for predicting stability. The Mandelate salt forms a specific "2-point" hydrogen bonding motif that locks the conformation.

HBonding Amine Amine Cation (-NH3+) Acid Mandelate Anion (-COO-) Amine->Acid Charge Assisted H-Bond (N-H...O) Hydroxyl Mandelate Hydroxyl (-OH) Amine->Hydroxyl Secondary H-Bond (N-H...O) Lattice 2D Sheet Structure (Hydrophobic Layers) Amine->Lattice Packing Acid->Amine Reciprocal H-Bond Acid->Lattice Packing

Caption: Schematic of the supramolecular synthon in the Mandelate salt. The robust N-H...O interactions create stable 2D sheets.

References
  • General Resolution of 1-Arylalkylamines

    • Ingersoll, A. W., et al. "Resolution of 1-Phenyl-2-aminopropane." Journal of the American Chemical Society, vol. 58, no. 7, 1936, pp. 1281–1283. Link

  • Crystallography of Chiral Amine Salts

    • Kinbara, K., et al. "Chiral Discrimination of 1-Phenylethylamine by Mandelic Acid Derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1996, pp. 2615–2619. Link

  • Methodology for Absolute Configuration

    • Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, vol. 39, no. 6, 1983, pp. 876–881. Link

  • Structural Homolog Data (1-Phenylethylamine)

    • Nishio, M. "CH/π Hydrogen Bonds in Crystals." CrystEngComm, vol. 6, 2004, pp. 130-158. Link

(Note: While specific X-ray data for the exact pentyl-chain analog is proprietary or not indexed in open repositories, the protocols and unit cell trends described above are derived from the validated behavior of the homologous 1-arylalkylamine series.)

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(3-Methylphenyl)pentan-1-amine

[1][2] Executive Summary: Immediate Action Card For Emergency Spills (>100 mL) or Immediate Exposure: Parameter Critical Action Primary Hazard Corrosive & Toxic .[1][2] Causes severe skin burns/eye damage; harmful if swa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Card

For Emergency Spills (>100 mL) or Immediate Exposure:

Parameter Critical Action
Primary Hazard Corrosive & Toxic .[1][2] Causes severe skin burns/eye damage; harmful if swallowed/inhaled.[1][3]
Incompatibility Strictly Segregate from ACIDS, OXIDIZERS, and ACID ANHYDRIDES.[4][5]
Spill Response Evacuate area. Don PPE (Nitrile + Butyl gloves, face shield). Absorb with inert material (Vermiculite/Sand). DO NOT use water immediately (exothermic risk).
Disposal Code RCRA D002 (Corrosive) and likely D001 (Ignitable) depending on flash point.
Disposal Method High-Temperature Incineration via licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of 1-(3-Methylphenyl)pentan-1-amine safely, you must understand its physicochemical behavior in a waste stream. As a primary amine with an aromatic substitution, it exhibits both basicity and lipophilicity.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Disposal
CAS Number 1249684-03-4Unique identifier for waste manifesting.
Chemical Structure C₁₂H₁₉N (Primary Amine)Nitrogen content requires specific incineration protocols to limit NOx emissions.
Physical State Liquid (Viscous oil likely)Requires leak-proof secondary containment.
Basicity (pKa) ~10.0–10.5 (Estimated)High pH . Will react violently with strong acids.
Flash Point >60°C (Combustible)Classify as "Ignitable" for transport safety.
Water Solubility Low / ImmiscibleWill form a separate organic layer in aqueous waste; do not pour down drains.
Toxicology & GHS Classification[1][5][8]
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H302/H332: Harmful if swallowed or inhaled.[1]

  • H411: Toxic to aquatic life with long-lasting effects.

Regulatory Framework (US/EU Focus)

Compliance is not optional. This substance falls under strict regulatory oversight due to its toxicity and potential environmental impact.

  • RCRA (USA): This compound is not explicitly P- or U-listed. However, it is a Characteristic Waste :

    • D002 (Corrosivity): If the neat liquid or aqueous solution has a pH ≥ 12.5.

    • D001 (Ignitability): If the flash point is <60°C (verify specific batch COA).

  • Clean Water Act: ILLEGAL to discharge into municipal sewer systems. Its aquatic toxicity requires zero-discharge protocols.

  • DOT/ADR Transport:

    • UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2922 (Corrosive liquid, toxic, n.o.s.).

    • Packing Group: II or III.

Pre-Disposal Handling & Segregation

The Golden Rule of Amine Disposal: Never mix amines with acids in a closed waste container. The neutralization reaction is highly exothermic and can pressurize/rupture the vessel.

Segregation Logic
  • Stream A (Compatible): Non-halogenated organic solvents (Toluene, Hexane, Alcohols). Note: Only if the amine concentration is <5%.

  • Stream B (Preferred): Dedicated "Basic Organic Waste" container.

  • Stream C (Prohibited): Acids (Sulfuric, Hydrochloric), Oxidizers (Peroxides, Nitric Acid), Halogenated solvents (DCM, Chloroform - potential for alkylation reactions over time).

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste: 1-(3-Methylphenyl)pentan-1-amine State Physical State? Start->State Liquid Liquid Waste State->Liquid Liquid Solid Solid Waste (Contaminated Wipes/PPE) State->Solid Solid CompCheck Is it mixed with other solvents? Liquid->CompCheck BinA DISPOSE: Solid Hazardous Waste Bin (Double Bagged) Solid->BinA Pure Pure / High Concentration CompCheck->Pure Yes Mixture Dilute Mixture (<5%) CompCheck->Mixture Yes BinB DISPOSE: Dedicated Basic/Amine Waste (Label: Corrosive, Toxic) Pure->BinB Halogen Contains Halogens? (DCM, Chloroform) Mixture->Halogen BinC DISPOSE: Non-Halogenated Organic Solvent Waste Halogen->BinC No BinD DISPOSE: Halogenated Waste (CAUTION: Segregate if possible) Halogen->BinD Yes

Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.

Disposal Protocols (Step-by-Step)

Protocol A: Small-Scale Lab Disposal (<50 mL)

Objective: safely package bench-scale waste for contractor pickup.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if moisture is present (corrosion risk).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "1-(3-Methylphenyl)pentan-1-amine (95%), Ethanol (5%)"

    • Hazards: Check "Corrosive," "Toxic," and "Flammable."[2]

  • Transfer: Pour waste using a funnel in a fume hood. Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: Place the bottle in a polyethylene tray during storage.

Protocol B: Spill Cleanup & Disposal

Objective: Neutralize and collect spilled material.[6][3]

  • Isolate: Evacuate 15 ft radius. Post "Do Not Enter" signage.

  • PPE: Wear butyl rubber gloves (nitrile is acceptable for splash only, not immersion), lab coat, and goggles.

  • Containment: Surround the spill with an inert absorbent dike (vermiculite or spill pillows).

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., citric acid powder or dilute acetic acid) slowly to the spill.

    • Warning: This will generate heat and fumes.[4][7] Ensure hood is on or ventilation is maxed.

    • Test pH with litmus paper; aim for pH 6–8.

  • Collection: Scoop the resulting sludge into a wide-mouth HDPE jar.

  • Labeling: Label as "Debris from Amine Spill - Contains 1-(3-Methylphenyl)pentan-1-amine."

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., ethanol or acetone), NOT water initially (to avoid solubility issues/clumping).

  • Rinsate Disposal: Collect all rinsate into the "Organic Solvent Waste" stream.

  • Defacing: Cross out the original label. Mark "Empty."

  • Disposal: Dispose of the glass/plastic in the standard lab glass waste or recycle bins, strictly following local facility rules for "P-listed" vs "Empty" containers (though not P-listed, treating as acute hazardous waste is best practice).

Waste Stream Management & Contractor Hand-off

The final step is the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Profile Sheet: You must provide a waste profile to your contractor.

    • Chemical Name: 1-(3-Methylphenyl)pentan-1-amine.[8]

    • Process Generating Waste: Organic Synthesis / R&D.

    • Physical State: Liquid/Sludge.

    • pH:[5][9][10] >12.

  • Recommended Treatment Method: Fuel Blending or Incineration .

    • Incineration at >1000°C is required to destroy the nitrogenous backbone and prevent environmental release.

    • Verification: Ensure the contractor certifies destruction certificates (CD).

Workflow: Cradle-to-Grave Tracking

WasteLifecycle Gen Generation (Lab Bench) Seg Segregation (Basic Waste Stream) Gen->Seg Use Store Satellite Accumulation (HDPE Bottle, Secondary Cont.) Seg->Store Tagging Pickup EHS/Contractor Pickup (Manifest Signing) Store->Pickup < 90 Days TSDF TSDF Facility (Incineration) Pickup->TSDF Transport

Figure 2: The "Cradle-to-Grave" lifecycle of hazardous amine waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1249684-03-4, 1-(3-Methylphenyl)pentan-1-amine. Retrieved from [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste (Amines). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.